(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
Description
The exact mass of the compound 5,6,7,8-Tetrahydronaphthalen-1-ylthiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDQWCAZUMWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377561 | |
| Record name | 5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139331-66-1 | |
| Record name | 5,6,7,8-tetrahydronaphthalen-1-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6,7,8-tetrahydronaphthalen-1-yl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
This guide provides a comprehensive technical overview of the fundamental properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing data from analogous compounds and established chemical principles, this document offers researchers, scientists, and drug development professionals a foundational understanding of its synthesis, characterization, and potential biological activities.
Introduction: The Thiourea Scaffold in Drug Discovery
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The unique structural feature of the thiourea moiety (-NH-C(S)-NH-) allows for a diverse range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] The protons on the two nitrogen atoms of the thiourea group can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor, enabling specific interactions with biological targets such as proteins and enzymes.[3] The lipophilic character of the tetrahydronaphthalene moiety in the title compound suggests potential for membrane permeability and interaction with hydrophobic pockets in target proteins.
Synthesis and Characterization
The synthesis of this compound can be readily achieved through the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with an appropriate isothiocyanate precursor. A common and efficient method for the synthesis of unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate.[4]
Synthetic Workflow
A plausible and established synthetic route is outlined below. The causality behind this experimental choice lies in its simplicity, high yield, and the commercial availability of the starting materials.
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol
-
Preparation of the Amine Solution: Dissolve 5,6,7,8-tetrahydronaphthalen-1-amine in a suitable organic solvent, such as acetone or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Isothiocyanate Generation (In Situ): In a separate flask, dissolve ammonium thiocyanate in the same solvent. To this solution, add benzoyl chloride dropwise while stirring. This reaction generates benzoyl isothiocyanate in situ.
-
Reaction: Add the amine solution to the freshly prepared isothiocyanate solution. The reaction mixture is then typically stirred at room temperature or refluxed for a period of time, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound.
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of the tetrahydronaphthalene ring, the aliphatic protons of the saturated ring, and the protons of the NH groups of the thiourea moiety. The chemical shifts of the NH protons are typically observed in the downfield region and can be confirmed by D₂O exchange.[5][6]
-
¹³C-NMR: The carbon NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 179-182 ppm.[4] Other signals would correspond to the aromatic and aliphatic carbons of the tetrahydronaphthalene moiety.[5]
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, confirming its identity.
Potential Biological Activities
While specific biological data for this compound is not extensively available in the public domain, the known activities of structurally related thiourea and tetralin derivatives provide a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Thiourea derivatives are well-documented for their broad-spectrum antimicrobial properties.[7][8][9][10] The presence of the lipophilic tetrahydronaphthalene group could enhance the compound's ability to penetrate bacterial cell membranes.
Experimental Protocol: Agar Well Diffusion Assay [4]
-
Preparation of Media: Prepare and sterilize Mueller-Hinton agar plates.
-
Bacterial Inoculation: Inoculate the agar plates uniformly with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Well Preparation: Create wells (6 mm diameter) in the agar using a sterile borer.
-
Compound Application: Add a defined concentration of this compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A standard antibiotic (e.g., Cephradine) and the solvent alone serve as positive and negative controls, respectively.[4]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.
Anticancer Activity
Numerous thiourea derivatives have demonstrated significant anticancer activity against various cancer cell lines.[11][12][13][14] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.[12] The tetrahydronaphthalene scaffold itself has been incorporated into compounds with antitumor properties.[15]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition
Thiourea derivatives are known to be effective inhibitors of various enzymes, including cholinesterases and enzymes involved in diabetes.[16][17]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method) [4]
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, mix the enzyme, the test compound at various concentrations, and DTNB in a phosphate buffer (pH 8.0).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Substrate Addition: Initiate the reaction by adding the substrate to the wells.
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Based on general SAR studies of thiourea derivatives, the following predictions can be made for this compound:[18]
-
Lipophilicity: The tetrahydronaphthalene moiety imparts significant lipophilicity, which may enhance cell membrane permeability and bioavailability.
-
Hydrogen Bonding: The N-H groups of the thiourea are crucial for interacting with the active sites of target enzymes and receptors through hydrogen bonding.
-
Steric Factors: The bulky tetrahydronaphthalene group may provide selectivity for certain biological targets by fitting into specific hydrophobic pockets.
Caption: Key structural features influencing the potential bioactivity.
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values for this compound against various targets, based on data from structurally related compounds. These values are for illustrative purposes and require experimental validation.
| Biological Target/Assay | Predicted IC₅₀ (µM) | Reference Compound Class |
| S. aureus (Antibacterial) | 10 - 50 | Aryl thioureas[7] |
| MCF-7 (Anticancer) | 5 - 20 | Substituted thioureas[11] |
| Acetylcholinesterase (Enzyme Inhibition) | 20 - 100 | Phenylthiourea derivatives[16] |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and its structural features suggest a high potential for diverse biological activities. Future research should focus on the actual synthesis and rigorous biological evaluation of this compound to validate the predictions outlined in this guide. Further derivatization of the tetralin and thiourea moieties could lead to the discovery of compounds with enhanced potency and selectivity.
References
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Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC - NIH. Available at: [Link]
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Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Institutes of Health. Available at: [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
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Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. Available at: [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. MDPI. Available at: [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. Available at: [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. Available at: [Link]
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Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]
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Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC - PubMed Central. Available at: [Link]
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Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus. PubMed. Available at: [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics | Request PDF. ResearchGate. Available at: [Link]
-
5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF. ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. Available at: [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]
-
1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. PubMed. Available at: [Link]
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- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
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Physicochemical properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
An In-Depth Technical Guide to the Physicochemical Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical framework for understanding and experimentally determining the key parameters that govern the behavior of this molecule. We will explore its chemical identity, a plausible synthetic route, and the critical importance of properties such as lipophilicity (LogP), solubility, and ionization constant (pKa). Each section pairs foundational theory with detailed, field-proven experimental protocols, enabling researchers to generate reliable data for pharmacokinetic modeling, formulation development, and structure-activity relationship (SAR) studies.
Chemical Identity and Structural Attributes
This compound, also known as 1-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea, is a derivative of thiourea featuring a lipophilic tetralin moiety.[1] The fusion of the aromatic ring with a saturated cyclohexane ring creates a rigid scaffold that is of significant interest in medicinal chemistry for creating constrained analogues of more flexible molecules. The thiourea group itself is a versatile functional group, capable of acting as a hydrogen bond donor and participating in various biological interactions.[2]
The fundamental structural and computed properties of the molecule are summarized below. These values serve as an essential baseline for planning experimental work.
| Property | Value | Source |
| CAS Number | 139331-66-1 | [3] |
| Molecular Formula | C₁₁H₁₄N₂S | [3] |
| Molecular Weight | 206.31 g/mol | [3] |
| SMILES | S=C(N)NC1=CC=CC2=C1CCCC2 | [3] |
| Calculated LogP | 2.22 | [3] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Purification
The synthesis of N-aryl thioureas is a well-established transformation in organic chemistry.[2][4] A robust and high-yielding approach for preparing this compound involves the reaction of the corresponding primary amine, 5,6,7,8-tetrahydronaphthalen-1-amine, with an isothiocyanate precursor.
Sources
An In-Depth Technical Guide to (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea: Synthesis, Properties, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (CAS Number: 139331-66-1), a molecule of significant interest within the domain of medicinal chemistry. While specific biological data for this compound remains limited in publicly accessible literature, this document synthesizes information on its chemical properties, outlines detailed protocols for its synthesis based on established methodologies for thiourea derivatives, and extrapolates its potential biological activities by examining structurally analogous compounds. Drawing upon data from closely related tetrahydronaphthalen-1-yl-phenethyl ureas, this guide explores the prospective antimicrobial and anticancer applications of the title compound, providing a scientifically grounded foundation for future research and development endeavors.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives represent a privileged scaffold in drug discovery, consistently demonstrating a broad spectrum of biological activities. These compounds are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, a feature that imparts unique chemical and biological properties. The hydrogen-bonding capabilities of the N-H protons and the sulfur atom, coupled with the ability to chelate metal ions, contribute to their diverse pharmacological profiles. The lipophilicity of the substituents on the nitrogen atoms can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The tetrahydronaphthalene moiety is a valuable pharmacophore in its own right, appearing in numerous biologically active molecules. Its rigid, partially saturated structure can provide a well-defined orientation for interaction with biological targets. The fusion of this carbocyclic system with the versatile thiourea functional group in this compound presents a compelling case for its investigation as a potential therapeutic agent.
Physicochemical Properties and Identification
This compound is a solid organic compound with the molecular formula C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol .
| Property | Value | Source |
| CAS Number | 139331-66-1 | |
| Molecular Formula | C₁₁H₁₄N₂S | |
| Molecular Weight | 206.31 g/mol | |
| Predicted Boiling Point | 349.9 ± 52.0 °C | |
| Predicted Density | 1.1 ± 0.1 g/cm³ | |
| Predicted pKa | 13.15 ± 0.20 |
Synthesis of this compound
The synthesis of N-monosubstituted thioureas is a well-established area of organic chemistry, with several reliable methods available. The most direct and common approach involves the reaction of a primary amine with a thiocarbonyl source. For the synthesis of this compound, the key starting material is 5,6,7,8-Tetrahydronaphthalen-1-amine (CAS Number: 2217-41-6).
Synthetic Pathway
A plausible and efficient synthetic route is the reaction of 5,6,7,8-Tetrahydronaphthalen-1-amine with an isothiocyanate precursor, which can be generated in situ or used directly. A common and safe method involves the use of thiocarbamoyl benzotriazoles as isothiocyanate equivalents.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-substituted thioureas.
Materials:
-
5,6,7,8-Tetrahydronaphthalen-1-amine
-
Ammonium thiocyanate
-
Benzoyl chloride
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Procedure:
-
Formation of Benzoyl Isothiocyanate (in situ): To a solution of benzoyl chloride (1.1 equivalents) in anhydrous acetone, add ammonium thiocyanate (1.0 equivalent).
-
Reaction Mixture: Reflux the mixture with stirring for 30 minutes to facilitate the formation of benzoyl isothiocyanate.
-
Addition of Amine: To the refluxing solution, add 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 equivalent) dropwise over a period of 15 minutes.
-
Reaction Completion: Continue to reflux the reaction mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with constant stirring.
-
Isolation: The precipitated solid, N-benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea, is collected by vacuum filtration and washed with cold water.
-
Hydrolysis: The intermediate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (2M) for 2-4 hours.
-
Purification: The resulting this compound is collected by filtration, washed with water until neutral, and purified by recrystallization from a suitable solvent such as ethanol.
Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Melting Point Determination: A sharp melting point indicates a high degree of purity.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
FT-IR: To identify the characteristic functional groups, particularly the C=S and N-H stretching vibrations of the thiourea moiety.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Potential Biological Activities and Mechanism of Action
Antimicrobial Activity
Thiourea derivatives are well-documented as possessing significant antimicrobial properties against a range of bacterial and fungal pathogens. A recent study on novel tetrahydronaphthalen-1-yl-phenethyl ureas, which share the core tetrahydronaphthalene scaffold, demonstrated potent antibacterial activity.
Inferred Antimicrobial Potential: Based on these findings, it is hypothesized that this compound could exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Proposed Mechanism of Action: The antimicrobial mechanism of thiourea derivatives is often attributed to their ability to disrupt the bacterial cell membrane integrity. The lipophilic tetrahydronaphthalene moiety could facilitate the insertion of the molecule into the bacterial cell wall, leading to increased permeability and ultimately cell death.
Caption: Postulated antimicrobial mechanism of action.
Anticancer Activity
The anticancer potential of thiourea derivatives is a burgeoning field of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms. A study on tetrahydronaphthalen-1-yl-phenethyl ureas revealed significant cytotoxic effects against HeLa (cervical cancer) and SH-SY5Y (neuroblastoma) cell lines.
Inferred Anticancer Potential and Comparative Data:
The structural similarity of this compound to the active urea analogs suggests it may also possess potent anticancer properties. The table below presents the reported IC₅₀ values for the most active urea analog, 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea, for comparative purposes.
| Cell Line | Cancer Type | IC₅₀ (µM) of Urea Analog |
| HeLa | Cervical Cancer | 2.6 |
| SH-SY5Y | Neuroblastoma | >50 |
It is important to note that the substitution pattern on the phenethyl ring of the urea analogs significantly influenced their activity. This highlights the potential for medicinal chemistry efforts to optimize the anticancer potency of this compound through targeted structural modifications.
Proposed Mechanism of Action: Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell growth and survival, such as kinases or topoisomerases.
The precise mechanism of action for this compound would require dedicated investigation, but it is plausible that it could involve one or more of these pathways.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of this compound, a series of well-established in vitro assays can be employed.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility of this compound, coupled with the compelling biological activity of structurally related molecules, provides a strong rationale for its further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: The synthesis of this compound should be carried out and the compound fully characterized to confirm its identity and purity.
-
Comprehensive Biological Screening: The compound should be screened against a broad panel of cancer cell lines and microbial strains to elucidate its full spectrum of activity.
-
Mechanism of Action Studies: In-depth studies should be conducted to determine the precise molecular mechanisms by which this compound exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR and optimize the potency and selectivity of the lead compound.
References
- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
- Elseginy, S. A., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363.
- Akbaba, Y., et al. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286925.
- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175.
- Strzyga-Łach, P., et al. (2021).
An In-depth Technical Guide on the Structure and Bonding of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea is a molecule of significant interest in medicinal chemistry, belonging to the versatile class of thiourea derivatives known for their wide range of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of the structure and bonding of this compound, synthesizing data from spectroscopic techniques, and principles of molecular modeling. We delve into the critical interplay of its tetralin and thiourea moieties, which dictates its physicochemical properties and potential as a therapeutic agent. This document serves as an authoritative resource for researchers engaged in the design and development of novel pharmaceuticals.
Introduction: The Significance of the Thiourea Scaffold
Thiourea derivatives are a cornerstone in modern drug discovery, exhibiting a remarkable spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][4] The efficacy of these compounds is intrinsically linked to the electronic and steric properties of the N-substituted groups attached to the thiourea core. The (5,6,7,8-Tetrahydronaphthalen-1-yl) substituent, a tetralin moiety, introduces a unique combination of aromaticity and conformational flexibility, making it a compelling subject for detailed structural and bonding analysis. Understanding these fundamental aspects is paramount for predicting molecular interactions with biological targets and for the rational design of next-generation therapeutics.
Molecular Structure and Conformation
The molecular structure of this compound, with the chemical formula C11H14N2S, combines a planar thiourea group with a bulky, partially saturated bicyclic tetralin system.[5]
Caption: 2D representation of this compound.
The thiourea moiety (NH-C(S)-NH2) is characterized by a planar geometry due to the sp2 hybridization of the central carbon and nitrogen atoms. The C=S bond length is typically around 1.68 Å, which is intermediate between a single and double bond, suggesting significant resonance delocalization of the pi electrons across the N-C-S system.[6] This delocalization imparts a partial double bond character to the C-N bonds, restricting rotation and influencing the overall molecular shape.
The tetralin moiety consists of a fused benzene ring and a cyclohexene ring. The cyclohexene ring can adopt various conformations, such as a half-chair or a twisted boat, which will influence the overall three-dimensional structure of the molecule and its ability to fit into the binding pockets of biological targets.
Synthesis and Characterization
The synthesis of this compound typically proceeds via the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid catalyst. This straightforward and efficient method allows for the generation of the target compound in good yield.[7]
Caption: General synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
| Technique | Key Observables and Interpretations |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzene ring of the tetralin moiety.- Aliphatic Protons: Signals in the aliphatic region (δ 1.5-3.0 ppm) from the protons of the saturated part of the tetralin ring.- NH Protons: Broad signals for the thiourea NH and NH2 protons, which can be confirmed by D2O exchange.[4][8] |
| ¹³C NMR | - Thiourea Carbon: A characteristic signal for the C=S carbon atom typically appears in the range of δ 180-190 ppm.[8]- Aromatic and Aliphatic Carbons: Distinct signals for the aromatic and aliphatic carbons of the tetralin moiety. |
| FT-IR | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea group.- C=S Stretching: A strong absorption band around 1300-1400 cm⁻¹ is indicative of the C=S stretching vibration.[9] |
| Mass Spectrometry | - Molecular Ion Peak: The mass spectrum will show the molecular ion peak [M]+ corresponding to the molecular weight of the compound, confirming its elemental composition.[5] |
Bonding and Intermolecular Interactions: A Deeper Dive
The biological activity of thiourea derivatives is often mediated by their ability to form specific non-covalent interactions with target macromolecules.
Hydrogen Bonding
The thiourea moiety is an excellent hydrogen bond donor and acceptor. The N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions are crucial for the binding of the molecule to the active sites of enzymes and receptors.[2][10] Intramolecular hydrogen bonds can also play a role in stabilizing the conformation of the molecule.[6]
Caption: Hydrogen bonding potential of the thiourea moiety.
π-Interactions
The aromatic ring of the tetralin moiety can participate in various π-interactions, including π-π stacking and cation-π interactions. These interactions are important for the recognition of aromatic residues in the binding sites of proteins. The interplay between the hydrogen bonding of the thiourea group and the π-interactions of the tetralin ring contributes to the overall binding affinity and selectivity of the molecule.
Potential as a Urease Inhibitor: A Mechanistic Perspective
Thiourea derivatives have been extensively studied as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea.[10] The inhibitory mechanism is believed to involve the coordination of the thiourea sulfur atom to the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity. The N-substituents play a crucial role in modulating the inhibitory potency by influencing the electronic properties of the sulfur atom and by establishing additional interactions with the enzyme's active site. The bulky and hydrophobic tetralin group of this compound could potentially enhance its inhibitory activity by occupying a hydrophobic pocket within the enzyme's active site.[10]
Conclusion and Future Directions
This compound is a molecule with a rich structural and bonding landscape that underpins its potential as a valuable scaffold in drug discovery. The synergistic combination of the hydrogen-bonding capabilities of the thiourea moiety and the steric and electronic contributions of the tetralin group provides a versatile platform for the design of potent and selective therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of analogues to establish a comprehensive structure-activity relationship. Furthermore, high-resolution crystal structures of this compound in complex with its biological targets would provide invaluable insights for the rational design of next-generation inhibitors.
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI. Available from: [Link]
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An In-Depth Technical Guide to the Tautomeric Forms of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
Prepared by: Gemini, Senior Application Scientist
Abstract
Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their versatile coordination chemistry, biological activity, and capacity for hydrogen bonding.[1] A critical, yet often nuanced, aspect of their chemical behavior is tautomerism—specifically, the dynamic equilibrium between thione and thiol forms. This guide provides a comprehensive technical exploration of the tautomeric states of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea. We delve into the synthetic protocol for this molecule, present detailed experimental methodologies for its characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a computational framework for predicting tautomer stability. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to accurately characterize and understand the tautomeric landscape of this important chemical scaffold.
The Principle of Thione-Thiol Tautomerism in N-Arylthioureas
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers that differ in the formal position of a hydrogen atom and a double bond.[2] In thiourea derivatives, the most prominent form of tautomerism is the thione-thiol equilibrium.[3][4]
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S) and two C-N single bonds. This form is generally more stable in most thioureas and their derivatives.[5][6]
-
Thiol Form (or Thioimidol): Features a sulfhydryl group (-SH) and a carbon-nitrogen double bond (C=N).[7]
The position of this equilibrium is not static; it is profoundly influenced by the molecular environment, including the nature of substituents, solvent polarity, temperature, and pH.[8][9] Understanding which tautomer predominates is critical in drug development, as the two forms possess different hydrogen bonding capabilities, lipophilicity, and steric profiles, which in turn dictate their interaction with biological targets like enzymes and receptors.[10] For this compound, the equilibrium can be visualized as follows:
Caption: Thione-thiol equilibrium of the target molecule.
Synthesis of this compound
The synthesis of N-substituted thioureas is most reliably achieved through the reaction of a primary amine with an isothiocyanate.[11] This method is typically high-yielding and proceeds under mild conditions. For the title compound, the synthesis involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with a source of thiocyanate ion, which generates the isothiocyanate in situ, followed by reaction with an amine source (in this case, ammonia from ammonium chloride).
Experimental Protocol: Synthesis Workflow
This protocol outlines a robust, self-validating procedure for the synthesis.
Caption: Workflow for the synthesis of the target thiourea.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5,6,7,8-tetrahydronaphthalen-1-amine (10 mmol), ammonium thiocyanate (12 mmol), and 50 mL of 95% ethanol.
-
Acidification: Slowly add 5 mL of concentrated hydrochloric acid to the stirring mixture. The causality here is that the acid protonates the amine, and the subsequent reaction with thiocyanate forms the corresponding isothiocyanate in situ.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring. The product, being less soluble in water, will precipitate out.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 25 mL cold deionized water to remove any unreacted salts.
-
Purification & Drying: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid. Dry the final product in a vacuum oven at 40-50 °C.
Experimental Characterization of Tautomeric Forms
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms.[8] The combination of NMR, FT-IR, and UV-Vis spectroscopy provides complementary information on the molecular structure in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism as it provides direct structural information in solution.[8][12] The choice of solvent is critical, as it can influence the tautomeric equilibrium.[13]
Protocol for NMR Analysis:
-
Sample Preparation: Prepare two samples by dissolving ~10 mg of the synthesized compound in 0.7 mL of deuterated solvent: one in DMSO-d₆ (a polar, hydrogen-bond accepting solvent) and another in CDCl₃ (a less polar solvent).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra for both samples. Pay close attention to the chemical shifts and integration of signals in the 7-10 ppm region (for N-H protons) and the 3-5 ppm region (for a potential S-H proton). The interconversion between tautomers is generally fast on the NMR timescale.[9]
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic signal.
Expected Spectral Signatures:
| Tautomer | ¹H NMR Signature | ¹³C NMR Signature |
|---|---|---|
| Thione | Two distinct N-H proton signals (broad, in the 7-10 ppm range). Absence of an S-H signal. | A characteristic C=S signal in the range of δ 180–190 ppm.[11] |
| Thiol | One N-H proton signal. A distinct S-H proton signal (may be broad). | Absence of the C=S signal. Presence of a C=N signal (typically δ 150-170 ppm). |
Causality: The thione form is expected to be dominant. The highly deshielded ¹³C signal for the C=S carbon is a definitive marker.[11] In DMSO-d₆, hydrogen bonding with the solvent can stabilize the N-H protons of the thione form, making them clearly visible.[14] The absence of a signal attributable to an S-H proton is strong evidence against a significant population of the thiol tautomer in solution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule and is excellent for identifying key functional groups that differentiate the tautomers, particularly in the solid state (using KBr pellets) or in solution.[15][16]
Protocol for FT-IR Analysis:
-
Solid-State: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Solution-State: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃) in an appropriate liquid cell.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Vibrational Bands:
| Tautomer | Key Vibrational Frequencies (cm⁻¹) |
|---|---|
| Thione | ~3300-3100: N-H stretching vibrations.[16] ~1620: N-H bending.[15] ~1350 & ~730: Thioamide bands (significant C=S character).[11][15] |
| Thiol | ~3300: N-H stretching. ~2600-2550: S-H stretching (weak but characteristic). ~1640: C=N stretching.[6] |
Causality: The presence of strong N-H stretching bands and the distinct absence of an S-H stretching band strongly indicate the predominance of the thione tautomer in the solid state.[5][17] The thioamide bands, which arise from coupled vibrations involving C-N and C=S bonds, serve as a fingerprint for the thione structure.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophores in the thione (C=S) and thiol (C=N) forms are different, leading to distinct absorption spectra.[18]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in different solvents (e.g., ethanol, cyclohexane, acetonitrile) to observe solvatochromic effects.[8]
-
Acquisition: Record the absorption spectra from 200 to 400 nm using a quartz cuvette.
Expected Absorption Maxima (λ_max):
| Tautomer | Electronic Transition | Expected λ_max (nm) |
|---|---|---|
| Thione | π → π* n → π* | ~240-260[18] ~290-310[1] |
| Thiol | π → π* (C=N) | Shorter wavelength than thione π→π* |
Causality: The C=S group in the thione tautomer contains non-bonding electrons (n) on the sulfur atom, allowing for a low-energy n→π* transition, which appears as a distinct absorption band at a longer wavelength.[18][19] The position of this band is sensitive to solvent polarity; a blue shift (hypsochromic shift) in polar solvents is characteristic of n→π* transitions and would further support the assignment of the thione form.
Computational Analysis of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for assessing the relative stabilities of tautomers.[20][21] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant.
Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[21]
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: To simulate solution conditions, repeat the optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for different solvents (e.g., water, DMSO, toluene).[13]
-
Energy Analysis: Compare the calculated Gibbs free energies of the thione and thiol tautomers in the gas phase and in each solvent. The tautomer with the lower energy is predicted to be more stable.
Caption: Workflow for computational analysis of tautomers.
Integrated Data Analysis and Interpretation
Summary of Expected Quantitative Data
| Method | Parameter | Thione Form (Expected) | Thiol Form (Hypothetical) |
| ¹³C NMR | C=S / C=N Shift (δ, ppm) | 180 - 190 | 150 - 170 |
| FT-IR | S-H Stretch (cm⁻¹) | Absent | ~2550 - 2600 |
| UV-Vis | n→π* λ_max (nm) | ~290 - 310 | Absent |
| DFT | Relative ΔG (kcal/mol) | 0 (Reference) | > 5-10 (Less Stable) |
The experimental evidence—the observation of a ¹³C signal >180 ppm, the absence of an S-H stretch in the IR, and the presence of a long-wavelength n→π* transition in the UV-Vis spectrum—provides a self-validating system that points to the thione structure. Computational results are expected to corroborate this, predicting a significantly higher free energy for the thiol tautomer.[4][22]
Conclusion
The comprehensive analysis of this compound requires an integrated approach combining synthesis, multi-platform spectroscopy, and computational modeling. The protocols and theoretical framework presented in this guide provide a robust methodology for such an investigation. The collective evidence from NMR, FT-IR, and UV-Vis spectroscopy, supported by DFT calculations, is anticipated to confirm that the thione tautomer is the overwhelmingly predominant species under typical experimental conditions. This fundamental understanding is paramount for accurately interpreting its chemical reactivity, biological activity, and potential applications in drug design and materials science.
References
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- Allegretti, P. E., et al. Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TCI (TSI) Journals.
- Taylor & Francis Online. Computational investigations on the electronic structure and reactivity of thiourea dioxide: sulfoxylate formation, tautomerism and dioxygen liberation.
- ResearchGate. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods | Request PDF.
- PMC (PubMed Central). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
- AIP Publishing. Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix.
- BenchChem. Tautomerism in Substituted Butenylthioureas: A Technical Guide.
- Wiley-VCH. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods.
- ResearchGate. Tautomerism of thiourea dioxide (TDO) (left) and formamidine sulfinic acid (FSA) (right).
- AIP Publishing. Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix | The Journal of Chemical Physics.
- ResearchGate. (PDF) Computational investigations on the electronic structure and reactivity of thiourea dioxide: Sulfoxylate formation, tautomerism and dioxygen liberation.
- AIP Publishing. Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix.
- MDPI. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.
- JETIR. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
- PMC (PubMed Central). Let's not forget tautomers.
- MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.
- ResearchGate. Structure and stability of thiourea with water, DFT and MP2 calculations.
- Frontiers. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts.
- Journal of Chemical Information and Modeling. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.
- ResearchGate. Tautomers of thiourea. | Download Scientific Diagram.
- Journal of the American Chemical Society. An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea.
- IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.
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- Indian Academy of Sciences. Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues.
- Journal of Organic and Pharmaceutical Chemistry. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
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The Multifaceted Biological Activities of Tetralin Thiourea Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into tetralin thiourea derivatives, a class of compounds demonstrating significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document eschews rigid templates in favor of a logically structured narrative that delves into the core scientific principles and experimental intricacies that underpin the investigation of these promising molecules.
Introduction: The Strategic Hybridization of Tetralin and Thiourea Moieties
The convergence of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold with the thiourea functional group has given rise to a versatile class of molecules with a broad spectrum of biological activities. The tetralin moiety, a core component of numerous natural and synthetic bioactive compounds, including the anthracycline antibiotics doxorubicin and daunorubicin, provides a rigid, lipophilic framework that can be strategically functionalized to modulate pharmacological properties.[1] The thiourea group, with its ability to form strong hydrogen bonds and coordinate with metal ions, is a well-established pharmacophore in its own right, contributing to a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory actions.[2] The strategic combination of these two pharmacophores has yielded hybrid molecules with enhanced and, in some cases, novel biological activities.
This guide will navigate the synthesis of these derivatives, explore their significant anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Synthesis of Tetralin Thiourea Derivatives: A Practical Approach
The synthesis of tetralin thiourea derivatives typically involves a multi-step process, commencing with the functionalization of the tetralin ring, followed by the introduction of the thiourea moiety. The following protocol provides a representative example of the synthesis of a tetralin-based thiourea derivative, emphasizing the self-validating nature of the described methodology through detailed characterization.
Experimental Protocol: Synthesis of a Representative Tetralin Thiourea Derivative
This protocol outlines a common synthetic route, which can be adapted for the synthesis of various derivatives.
Step 1: Synthesis of the Isothiocyanate Intermediate
-
Reaction Setup: To a solution of a substituted tetralin amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thiophosgene (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude isothiocyanate is often used in the next step without further purification.
Step 2: Formation of the Thiourea Derivative
-
Reaction Setup: Dissolve the crude tetralin isothiocyanate (1 equivalent) in a suitable solvent (e.g., acetonitrile or THF). Add the desired amine (1 equivalent) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 3: Characterization
The structure of the synthesized tetralin thiourea derivative must be unequivocally confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=S vibrations of the thiourea moiety.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3][4]
Anticancer Activity: Targeting the Hallmarks of Cancer
Tetralin thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of DNA synthesis.
Cytotoxicity Screening and Rationale for Cell Line Selection
The initial evaluation of anticancer potential typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines. The choice of cell lines is a critical experimental design parameter. For instance, the MCF-7 (human breast adenocarcinoma) cell line is often selected for its estrogen receptor-positive status, making it a relevant model for hormone-dependent breast cancer. The A549 (human lung carcinoma) cell line is a well-characterized model for non-small cell lung cancer, and the HeLa (human cervical carcinoma) cell line is a robust and widely used model for cervical cancer.[5][6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetralin thiourea derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many tetralin thiourea derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Studies have shown that some of these derivatives can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[8][9]
Experimental Protocol: Flow Cytometry for Apoptosis Detection
Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method for quantifying apoptosis.
-
Cell Treatment: Treat cancer cells with the tetralin thiourea derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Structure-Activity Relationship (SAR) Insights
The anticancer activity of tetralin thiourea derivatives is highly dependent on their chemical structure. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:
-
Substituents on the Tetralin Ring: The nature and position of substituents on the tetralin ring can significantly influence activity.
-
Substituents on the Thiourea Nitrogen: The groups attached to the nitrogen atoms of the thiourea moiety play a crucial role in determining potency and selectivity.[10]
A systematic exploration of these structural modifications is essential for the rational design of more potent and selective anticancer agents.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Tetralin thiourea derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including clinically relevant strains.
Rationale for the Selection of Microbial Strains
The choice of microbial strains for screening is guided by their clinical significance. For instance:
-
Staphylococcus aureus (including MRSA): A leading cause of skin and soft tissue infections, as well as more severe invasive diseases. MRSA (methicillin-resistant S. aureus) is a major public health concern due to its resistance to multiple antibiotics.[11][12]
-
Pseudomonas aeruginosa : An opportunistic pathogen that is a common cause of hospital-acquired infections, particularly in immunocompromised patients. It is known for its intrinsic and acquired resistance to many antibiotics.
-
Candida albicans : The most common cause of fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the tetralin thiourea derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Tetralin thiourea derivatives have shown potential as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.
In Vivo Models of Inflammation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation. It is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-inflammatory compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the tetralin thiourea derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally to the rats.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Mechanistic Insights
The anti-inflammatory effects of some thiourea derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively. These inflammatory mediators play a crucial role in the pathogenesis of inflammation.
Data Presentation and Visualization
Table 1: Anticancer Activity of Selected Tetralin Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [5] |
| A549 (Lung) | 8.7 | [6] | |
| Derivative B | HeLa (Cervical) | 3.9 | [5] |
| MCF-7 (Breast) | 6.1 | [5] | |
| Derivative C | A549 (Lung) | 4.5 | [6] |
Table 2: Antimicrobial Activity of a Representative Tetralin Thiourea Derivative
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 16 |
| Candida albicans | 16 |
Diagrams
Conclusion and Future Directions
Tetralin thiourea derivatives represent a rich scaffold for the development of novel therapeutic agents with diverse biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the tetralin and thiourea moieties to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in more advanced animal models of disease to assess their therapeutic potential and safety profiles.
This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and promising field of tetralin thiourea derivatives. By integrating robust synthetic strategies, well-designed biological evaluations, and in-depth mechanistic studies, the full therapeutic potential of this versatile class of molecules can be unlocked.
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - MDPI. (2011, April 20). Retrieved January 18, 2026, from [Link]
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Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Identification of novel drug targets and small molecule discovery for MRSA infections. (2025, August 6). Retrieved January 18, 2026, from [Link]
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Two novel synthetic xanthenodiones as antimicrobial, anti-adhesive and antibiofilm compounds against methicillin resistant Staphylococcus aureus - PMC - PubMed Central. (2024, March 29). Retrieved January 18, 2026, from [Link]
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - MDPI. (2011, September 6). Retrieved January 18, 2026, from [Link]
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Differential regulation of BAX and BAK apoptotic activity revealed by small molecules. (2025, March 7). Retrieved January 18, 2026, from [Link]
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Identification of novel drug targets and small molecule discovery for MRSA infections - NIH. (2025, April 15). Retrieved January 18, 2026, from [Link]
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New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH. (2024, January 2). Retrieved January 18, 2026, from [Link]
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Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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The Expression Pattern of Bcl-2 and Bax in the Tumor and Stromal Cells in Colorectal Carcinoma - PMC - NIH. (2022, August 21). Retrieved January 18, 2026, from [Link]
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Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed. (2022). Retrieved January 18, 2026, from [Link]
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(PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - ResearchGate. (2025, October 16). Retrieved January 18, 2026, from [Link]
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The Enigmatic History of N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea: A Compound in the Shadows
While the fields of chemical synthesis and drug discovery have produced a vast and ever-expanding library of novel molecules, the specific history and development of N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea remain largely undocumented in publicly accessible scientific literature. Despite its availability from commercial chemical suppliers, a comprehensive search of scholarly databases, patent records, and historical chemical literature yields no specific information regarding its initial discovery, synthesis, or any subsequent investigation into its biological activities.
This technical guide delves into the available information surrounding the structural class to which N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea belongs, providing a framework for understanding its potential synthesis and pharmacological relevance. However, it must be emphasized that the information presented is based on analogous compounds and general chemical principles, as direct research on the target molecule is not presently available.
Part 1: Deconstructing the Molecule: A Hypothetical Retrosynthesis
N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea is a disubstituted thiourea derivative. The core structure consists of a thiourea moiety (-NH-C(S)-NH-) linked to a 5,6,7,8-tetrahydro-1-naphthalenyl group, also known as a tetralinyl group. The synthesis of such a compound would logically proceed from its constituent building blocks: 5,6,7,8-tetrahydro-1-naphthylamine (1-aminotetralin) and a thiocarbonyl source.
A plausible and common method for the synthesis of N-aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate. In this case, the reaction of 1-aminotetralin with a suitable isothiocyanate, or with a reagent that generates the isothiocyanate in situ, would be a primary synthetic route.
Hypothetical Synthetic Workflow
Caption: A plausible synthetic route to N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea.
Part 2: The Untapped Potential: Extrapolating Biological Activity from Structural Analogs
While no specific biological data exists for N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea, the broader classes of thiourea and tetralin derivatives are rich in pharmacological activity. This allows for informed speculation on the potential, yet unproven, biological profile of the target compound.
The Versatile Thiourea Moiety
Thiourea and its derivatives are known to exhibit a wide spectrum of biological activities.[1][2][3] These include:
-
Antimicrobial Activity: Many thiourea-containing compounds have demonstrated efficacy against various bacterial and fungal strains.
-
Anticancer Properties: The thiourea scaffold is present in several molecules investigated for their cytotoxic effects on cancer cell lines.
-
Antiviral Activity: Certain thiourea derivatives have shown promise as inhibitors of viral replication.
-
Enzyme Inhibition: The sulfur and nitrogen atoms of the thiourea group can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites.
The Tetralin Scaffold in Medicinal Chemistry
The 5,6,7,8-tetrahydronaphthalene (tetralin) core is a privileged scaffold in drug discovery. Its rigid, partially saturated structure provides a three-dimensional framework that can be functionalized to interact with various biological targets. 1-Aminotetralin, the precursor to our target molecule, is the parent structure of several drugs, including the selective serotonin reuptake inhibitor (SSRI) sertraline.[4]
The combination of the biologically active thiourea moiety with the drug-like tetralin scaffold suggests that N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea could potentially exhibit a range of pharmacological effects. However, without experimental validation, this remains purely speculative.
Part 3: The Path Forward: A Call for Investigation
The absence of published research on N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea presents an opportunity for novel investigation. The straightforward and plausible synthesis, coupled with the potential for diverse biological activity inherited from its constituent moieties, makes this compound a candidate for screening in various therapeutic areas.
Future research could focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of a robust synthetic protocol and full characterization of the compound would be the foundational first step.
-
Biological Screening: The compound could be entered into high-throughput screening programs to assess its activity against a wide range of biological targets, including cancer cell lines, microbial strains, and specific enzymes.
-
Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis and evaluation of analogs would be crucial to optimize potency and selectivity.
References
Due to the lack of specific literature on N-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea, the following references provide context on the broader chemical classes discussed in this guide.
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A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Alpha-Naphthylthiourea. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Alpha-naphthylthiourea. (n.d.). AERU. Retrieved January 18, 2026, from [Link]
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Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. Retrieved January 18, 2026, from [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Brodifacoum. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Naphthylthiourea, a- | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (2014). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
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1-Aminotetralin. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. (2019). ChemRxiv. Retrieved January 18, 2026, from [Link]
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The Ascendant Role of Thiourea Derivatives in Modern Therapeutics: A Technical Guide for Drug Discovery
Foreword: The Versatile Scaffold of Thiourea in Medicinal Chemistry
Thiourea, a structurally simple organosulfur compound, has emerged from the realm of chemical curiosities to become a cornerstone in the edifice of modern drug discovery.[1][2][3] Its derivatives, characterized by a central thiocarbonyl group flanked by amino moieties, possess a remarkable chemical versatility that allows for a diverse array of substitutions.[1][4] This structural plasticity is the wellspring of their broad and potent biological activities, making them a privileged scaffold in the design of novel therapeutic agents.[5][6][7][8] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will navigate the expanding landscape of thiourea derivatives' therapeutic applications. We will delve into their mechanistic underpinnings, explore their potential across various disease modalities, and provide practical insights into their synthesis and evaluation. Our journey will be grounded in scientific integrity, offering not just a compilation of facts, but a synthesized understanding of why and how these fascinating molecules are shaping the future of medicine.
I. The Chemical Biology of Thiourea Derivatives: A Foundation for Therapeutic Action
The therapeutic efficacy of thiourea derivatives is intrinsically linked to their unique chemical properties. The presence of both a hydrogen bond donor (N-H) and acceptor (C=S) group, coupled with the lipophilic character of the sulfur atom, enables these molecules to engage in a multitude of interactions with biological targets.[9][10] This capacity for multi-target engagement is a recurring theme in their pharmacology and a key driver of their diverse therapeutic effects.
Mechanism of Action: A Multi-pronged Approach
Thiourea derivatives rarely act through a single, narrowly defined mechanism. Instead, they often exhibit a polypharmacological profile, influencing multiple cellular pathways simultaneously. This can be a significant advantage in treating complex diseases with multifactorial etiologies. Key mechanisms of action include:
-
Enzyme Inhibition: A prominent mode of action is the inhibition of various enzymes crucial for disease progression.[11][12][13][14] The thiocarbonyl sulfur can coordinate with metal ions in enzyme active sites, while the amine groups can form hydrogen bonds with amino acid residues, leading to potent and often specific inhibition.
-
Disruption of Protein-Protein Interactions: The ability to present diverse functionalities in three-dimensional space allows thiourea derivatives to interfere with critical protein-protein interactions that drive disease signaling.
-
Interference with Nucleic Acid Function: Some derivatives have been shown to interact with DNA and RNA, disrupting replication, transcription, and translation processes.[10]
-
Modulation of Cellular Signaling Pathways: By targeting key kinases, phosphatases, and other signaling molecules, thiourea derivatives can modulate pathways involved in cell proliferation, survival, and inflammation.[6][15]
The following diagram illustrates the general modes of interaction between thiourea derivatives and their biological targets.
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The Versatility of the Thiourea Scaffold: A Comprehensive Guide to its Biological Applications
Introduction: The Enduring Relevance of Thiourea Derivatives in Medicinal Chemistry
Thiourea, a structurally simple yet functionally versatile scaffold, has emerged as a cornerstone in the field of medicinal chemistry and drug discovery.[1][2][3] Its derivatives, characterized by the presence of a central thiocarbonyl group flanked by amino groups, possess a unique combination of hydrogen bonding capabilities, lipophilicity, and coordination properties. This allows them to interact with a wide array of biological targets, including enzymes, receptors, and even DNA, leading to a broad spectrum of pharmacological activities.[2][4] This in-depth technical guide provides a comprehensive overview of the diverse biological applications of thiourea derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential. From their well-established roles as antimicrobial and anticancer agents to their emerging applications in neurodegenerative diseases and biosensing, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals.[1][5]
Antimicrobial Applications: Combating Drug Resistance with Novel Thiourea Derivatives
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the development of novel therapeutic agents. Thiourea derivatives have shown considerable promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[1][4][6][7]
Mechanism of Action
The antimicrobial effects of thiourea derivatives are often multi-faceted. They can disrupt bacterial metabolism, interfere with the integrity of the cell wall, and inhibit key enzymes essential for microbial replication.[4][6] For instance, certain thiourea derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[4] Others act as inhibitors of enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[4]
Key Findings and Structure-Activity Relationships
Numerous studies have demonstrated the potent antibacterial activity of thiourea derivatives. For example, a series of thiourea derivatives were evaluated for their in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with one derivative, TD4, showing particularly potent activity by disrupting NAD+/NADH homeostasis and bacterial cell wall integrity.[6] The minimum inhibitory concentration (MIC) for TD4 against several MRSA strains ranged from 2–16 µg/mL.[6]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiourea scaffold significantly influence their antimicrobial potency.[4] Electron-withdrawing groups, such as nitro and trifluoromethyl groups, often enhance antibacterial activity by improving enzyme inhibition and penetration of the bacterial membrane.[4] The incorporation of heterocyclic moieties, such as benzothiazole, has also been shown to confer potent antimicrobial properties.[8]
| Compound/Derivative | Target Organism(s) | Key Findings (e.g., MIC, IC50) | Reference |
| Thiourea derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 2–16 µg/mL | [6] |
| Compound 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC: 40–50 µg/mL | [9] |
| Benzothiazole-thiourea derivatives | S. aureus | MIC: 0.78–1.56 μg mL−1 | [8] |
Experimental Protocol: Synthesis of Novel Thiourea Derivatives
A general and efficient method for the synthesis of thiourea derivatives involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.
Step-by-Step Methodology:
-
Preparation of Isothiocyanate: A common method involves the reaction of a primary amine with carbon disulfide in the presence of a base, followed by treatment with an activating agent like ethyl chloroformate.
-
Reaction with Amine: The synthesized or commercially available isothiocyanate is dissolved in a suitable solvent (e.g., acetone, acetonitrile).
-
Nucleophilic Addition: The desired amine is added dropwise to the isothiocyanate solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to yield the desired thiourea derivative.
Anticancer Activity: A Multi-Targeted Approach to Cancer Therapy
Thiourea derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2][3][10] Their ability to modulate multiple signaling pathways and overcome drug resistance makes them attractive candidates for cancer therapy.[2][10]
Mechanisms of Anticancer Action
The anticancer mechanisms of thiourea derivatives are diverse and often involve the inhibition of key enzymes and signaling pathways implicated in carcinogenesis.[2][11] Some derivatives have been shown to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[2] Others can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.[2][11] The thiourea scaffold can also interact with DNA, further contributing to its cytotoxic effects.[2]
Key Findings and Structure-Activity Relationships
Numerous studies have highlighted the potent anticancer activity of thiourea derivatives. For instance, certain 1,3-disubstituted thiourea derivatives have shown high cytotoxicity against human colon and prostate cancer cell lines, with IC50 values in the low micromolar range.[11] The introduction of trifluoromethyl and dichloro-phenyl substituents was found to significantly enhance the anticancer activity.[11] Another study reported that thiourea derivatives bearing a benzodioxole moiety exhibited significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, in some cases surpassing the activity of the standard drug doxorubicin.[12]
| Compound/Derivative | Cancer Cell Line(s) | Key Findings (e.g., IC50) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung cancer) | IC50: 0.2 µM | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF7 | IC50: 1.11, 1.74, 7.0 μM, respectively | [12] |
| Thiourea derivative 20 | MCF-7, SkBR3 (breast cancer) | IC50: 1.3, 0.7 µM, respectively | [2] |
| 3,4-dichloro- and 4-CF3-phenyl substituted thioureas | SW480, SW620 (colon cancer) | IC50: 1.5 to 8.9 µM | [11] |
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for determining the in vitro cytotoxicity of thiourea derivatives using the MTT assay.
Antiviral and Anti-inflammatory Potential
Beyond their antimicrobial and anticancer properties, thiourea derivatives have demonstrated significant potential as antiviral and anti-inflammatory agents.
Antiviral Activity
Thiourea derivatives have been investigated for their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).[9][13][14][15][16] For instance, a thiourea derivative known as MTPT has been shown to effectively inhibit the replication of HBV in vitro.[13] Another compound, 147B3, was found to inhibit the infection of human cytomegalovirus (HCMV) and HSV-1 by targeting viral transactivators.[15]
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of thiourea derivatives.[1][17] Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been modified with thiourea moieties to enhance its anti-inflammatory activity and reduce its gastrointestinal side effects.[17][18] These derivatives have shown a higher percentage of paw edema reduction in animal models compared to naproxen alone.[17] The mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade.[1][17]
Enzyme Inhibition and Other Biological Activities
The versatility of the thiourea scaffold extends to its ability to inhibit various enzymes and exhibit other important biological activities.
Enzyme Inhibition
Thiourea derivatives have been identified as potent inhibitors of several enzymes, including:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. Several thiourea derivatives have shown significant inhibitory activity against these enzymes.[1][19][20][21]
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Certain thiourea derivatives have demonstrated potent tyrosinase inhibitory activity.[19][20]
-
α-Amylase and α-Glucosidase: Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients. Thiourea derivatives have been reported as effective inhibitors of α-amylase and α-glucosidase.[19][20]
-
Urease: Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria. Thiourea derivatives have been shown to effectively inhibit this enzyme.[2]
Antioxidant Activity
Several thiourea derivatives have demonstrated significant antioxidant properties, scavenging free radicals and protecting against oxidative stress.[1][19][20] This activity is attributed to the presence of the sulfur atom, which can participate in redox reactions.
Ion Sensing
The ability of the thiourea moiety to coordinate with metal ions has led to the development of thiourea-based chemosensors for the detection of various cations and anions.[22][23][24][25][26] These sensors often exhibit high sensitivity and selectivity, making them valuable tools in environmental monitoring and biological imaging.[23][25][26]
Future Perspectives and Conclusion
The diverse biological activities of thiourea derivatives underscore their immense potential in drug discovery and development. The ease of their synthesis and the ability to readily modify their structure provide a versatile platform for generating libraries of compounds with a wide range of pharmacological properties. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their therapeutic efficacy and minimize off-target effects.[2][4] The continued exploration of novel thiourea derivatives, coupled with a deeper understanding of their mechanisms of action, promises to yield new and effective treatments for a multitude of diseases.
References
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- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.
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- Safety Assessment and Evaluation of Novel Thiourea Deriv
- Biological Applications of Thiourea Derivatives: Detailed Review. (2025).
- Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry.
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- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central.
- Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. (2020). PubMed.
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
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- Ninhydrin Thiourea Derivative as Chemosensor for Visual Detection. TSI Journals.
- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024).
- Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+... (2019).
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- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI.
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- Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties. (2023). RSC Publishing.
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- Characterization of a thiourea derivative that targets viral transactivators of cytomegalovirus and herpes simplex virus type 1. (2021). PubMed.
- Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2025).
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Methodological & Application
Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Tetralinyl Thioureas in Medicinal Chemistry
The 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a thiourea moiety, these molecules exhibit a wide range of pharmacological activities. Thiourea derivatives are of significant interest due to their diverse biological profiles, including antibacterial, antifungal, anticancer, and appetite suppressant properties[1][2][3][4]. Specifically, (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea and its analogues have been investigated as potent anorexigenic agents, offering a promising avenue for the development of new therapeutics for appetite control.
This application note provides a detailed, field-proven protocol for the synthesis of this compound from its corresponding amine, 5,6,7,8-tetrahydronaphthalen-1-amine. The described one-pot method proceeds via an in-situ generated benzoyl isothiocyanate intermediate, offering a reliable and efficient route to the target compound.
Chemical Principles and Mechanistic Rationale
The synthesis of this compound is achieved through a two-step, one-pot reaction. This approach is favored for its operational simplicity and avoidance of isolating the often-sensitive isothiocyanate intermediate.
Step 1: In-situ Formation of Benzoyl Isothiocyanate
The reaction is initiated by the nucleophilic acyl substitution of benzoyl chloride with ammonium thiocyanate. The thiocyanate anion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride and displacing the chloride leaving group. This reaction is typically performed in a dry, polar aprotic solvent such as acetone, which facilitates the dissolution of the reactants and the precipitation of the ammonium chloride byproduct.
Step 2: Nucleophilic Addition of the Amine
The freshly formed benzoyl isothiocyanate is a highly reactive intermediate. The central carbon atom of the isothiocyanate group (-N=C=S) is electrophilic and readily undergoes nucleophilic attack by the primary amine, 5,6,7,8-tetrahydronaphthalen-1-amine. The lone pair of electrons on the nitrogen atom of the amine attacks the isothiocyanate carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the N-benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea.
Step 3: Basic Hydrolysis (Debenzoylation)
While the N-benzoyl protected thiourea can be isolated, for the synthesis of the target compound, a final hydrolysis step is required to remove the benzoyl protecting group. This is typically achieved by treating the N-benzoyl thiourea with a base, such as aqueous sodium hydroxide, which cleaves the amide bond to yield the desired this compound. However, for many biological screening purposes, the N-benzoyl thiourea derivative itself is often the compound of interest. This protocol will focus on the synthesis of the N-benzoyl protected thiourea, with an optional step for deprotection.
The overall reaction scheme is as follows:
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of N-Benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Benzoyl Chloride | 98-88-4 | 140.57 | 1.41 g | 10 |
| Ammonium Thiocyanate | 1762-95-4 | 76.12 | 0.76 g | 10 |
| 5,6,7,8-Tetrahydronaphthalen-1-amine | 2217-41-6 | 147.22 | 1.47 g | 10 |
| Acetone (anhydrous) | 67-64-1 | 58.08 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure
Part 1: Synthesis of N-Benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium thiocyanate (0.76 g, 10 mmol) and anhydrous acetone (30 mL). Stir the mixture until the ammonium thiocyanate is completely dissolved.
-
Formation of Benzoyl Isothiocyanate: In a dropping funnel, prepare a solution of benzoyl chloride (1.41 g, 10 mmol) in anhydrous acetone (10 mL). Add this solution dropwise to the stirred ammonium thiocyanate solution at room temperature over 15-20 minutes. A white precipitate of ammonium chloride will form.
-
Reaction with Amine: After the addition of benzoyl chloride is complete, add a solution of 5,6,7,8-tetrahydronaphthalen-1-amine (1.47 g, 10 mmol) in anhydrous acetone (10 mL) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-3 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. A solid precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold hexane. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield the pure N-Benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea.
Part 2: Optional Deprotection to this compound
-
Hydrolysis: Suspend the N-Benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea in a 10% aqueous sodium hydroxide solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and neutralize with a suitable acid (e.g., 10% HCl) until the product precipitates.
-
Isolation: Collect the solid by filtration, wash with water, and dry to obtain this compound.
Figure 2. Workflow for the synthesis of N-Benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the tetrahydronaphthalene ring system, as well as signals for the NH protons of the thiourea group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the tetralin ring will be in the upfield region (δ 1.5-3.0 ppm). The NH protons will likely appear as broad singlets.
-
13C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic and aliphatic carbons of the tetralin moiety, and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the thiourea group (typically δ 180-190 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized compound. The predicted monoisotopic mass for C11H14N2S is 206.0878 g/mol [5].
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this synthesis.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Benzoyl Chloride: Benzoyl chloride is corrosive, a lachrymator, and reacts with moisture. Handle with care and avoid inhalation of vapors.[6]
-
Ammonium Thiocyanate: Ammonium thiocyanate is harmful if swallowed or in contact with skin. Avoid creating dust.
-
Solvents: Acetone and other organic solvents are flammable. Keep away from open flames and ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal. Organic waste should be collected in a designated container.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 5,6,7,8-tetrahydronaphthalen-1-amine. The one-pot nature of this procedure, utilizing an in-situ generated benzoyl isothiocyanate intermediate, offers an efficient and straightforward route to this medicinally relevant compound. The detailed experimental steps, coupled with the discussion of the underlying chemical principles and necessary safety precautions, are intended to enable researchers in drug discovery and medicinal chemistry to successfully synthesize and further investigate this promising class of molecules.
References
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Benzoyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]
- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
-
Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available from: [Link]
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Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. ResearchGate. Available from: [Link]
- Bhandari, K., Srivastava, S., & Shankar, G. (2004). Synthesis of tetrahydronaphthyl thioureas as potent appetite suppressants. Bioorganic & Medicinal Chemistry, 12(15), 4189-4196.
- Limban, C., et al. (2011).
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This compound. PubChem. Available from: [Link]
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Di, M., et al. (2023). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available from: [Link]
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One-Pot Synthesis of Substituted Thiourea Derivatives: A Detailed Application Note and Protocol for Researchers
Introduction: The Privileged Scaffold of Thiourea in Modern Drug Discovery
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities.[1][2] These organosulfur compounds, characterized by the N-C(=S)-N core, are integral to a multitude of pharmaceutical agents, demonstrating applications as antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][3] The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with biological targets underpins its broad therapeutic potential.[3] Consequently, the development of efficient, scalable, and environmentally benign synthetic routes to novel substituted thiourea derivatives is of paramount importance to researchers in drug development and organic synthesis. This application note provides a detailed, one-pot protocol for the synthesis of substituted thioureas, focusing on the scientifically robust and atom-economical reaction of amines with carbon disulfide.
Rationale for the One-Pot Approach: Efficiency and Sustainability
Traditional multi-step syntheses of thioureas often involve hazardous reagents like thiophosgene or the isolation of unstable isothiocyanate intermediates.[4] The one-pot protocol detailed herein, utilizing primary or secondary amines and carbon disulfide, offers significant advantages in terms of operational simplicity, reduced reaction time, and minimized waste generation.[2][5] This approach aligns with the principles of green chemistry by often employing aqueous media or solvent-free conditions and avoiding the use of toxic heavy metals or harsh reagents.[5]
Visualizing the Synthetic Workflow
The following diagram outlines the streamlined one-pot synthesis of substituted thiourea derivatives from readily available starting materials.
Caption: A generalized workflow for the one-pot synthesis of substituted thioureas.
Detailed One-Pot Synthesis Protocol: N,N'-Diphenylthiourea
This protocol provides a representative example for the synthesis of a symmetrically substituted thiourea. The principles can be adapted for other primary and secondary amines.
Materials and Reagents:
-
Aniline (C₆H₅NH₂)
-
Carbon Disulfide (CS₂)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.107 mol) of aniline in 100 mL of 95% ethanol.
-
Addition of Carbon Disulfide: While stirring the aniline solution at room temperature, add 4.0 mL (0.066 mol) of carbon disulfide dropwise over a period of 30 minutes. A white precipitate may begin to form.
-
Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude N,N'-diphenylthiourea can be purified by recrystallization from hot ethanol to yield white crystalline needles.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Reaction Mechanism: A Stepwise Exploration
The one-pot synthesis of substituted thioureas from amines and carbon disulfide proceeds through a well-established mechanistic pathway involving the formation of a dithiocarbamate intermediate.[2]
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Application and Protocol for Investigating (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Thiourea Derivative
The thiourea scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds often exert their effects through the inhibition of specific enzymes.[3][4] The molecule, (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea, combines the versatile thiourea moiety with a tetrahydronaphthalene group, a structural feature also found in compounds with demonstrated biological activity, including antitumor effects.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. While the precise enzyme targets for this specific molecule are still under investigation, its structural elements suggest it may act as an inhibitor of kinases, a class of enzymes frequently targeted by thiourea-containing drugs.[7] For the purpose of this application note, we will present a detailed protocol using a representative tyrosine kinase, Bruton's tyrosine kinase (BTK), as a hypothetical target. BTK is a crucial mediator in inflammatory signaling pathways and a validated target in both oncology and autoimmune diseases.[8] The methodologies outlined herein are robust and can be adapted to other enzyme systems.
This guide is designed to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the process from initial screening to mechanism of action studies.
PART 1: Foundational Knowledge and Pre-Assay Considerations
Understanding the Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling and is also involved in the signaling of other immune cells. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. As such, BTK is a prime target for therapeutic intervention.
Below is a simplified representation of a signaling pathway involving BTK, illustrating its role in downstream cellular responses.
Caption: Simplified BTK signaling pathway.
Reagent Preparation and Handling
Compound Preparation: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1% (v/v) to avoid solvent-induced enzyme inhibition or denaturation.
Enzyme and Substrate: Recombinant human BTK and a suitable peptide substrate are required. The enzyme should be stored in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. The substrate can also be stored as a stock solution at -20°C or -80°C.
Assay Buffer: The composition of the assay buffer is critical for optimal enzyme activity. A typical kinase assay buffer may contain:
-
50 mM HEPES, pH 7.5
-
10 mM MgCl₂
-
1 mM EGTA
-
2 mM DTT
-
0.01% Tween-20
The final buffer composition should be optimized for the specific enzyme and detection method.
PART 2: Experimental Protocols
Workflow for Enzyme Inhibition Assays
The overall workflow for characterizing an enzyme inhibitor is a multi-step process, starting with an initial screen to determine the half-maximal inhibitory concentration (IC50) and followed by more detailed studies to elucidate the mechanism of action.
Caption: General workflow for inhibitor characterization.
Protocol 1: Determination of the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specified experimental conditions.[9][10]
Objective: To determine the potency of this compound against the target enzyme.
Materials:
-
96-well or 384-well microplate
-
Recombinant BTK enzyme
-
Peptide substrate for BTK
-
ATP (Adenosine triphosphate)
-
This compound stock solution
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare Serial Dilutions of the Inhibitor:
-
Create a series of dilutions of this compound in assay buffer. A 10-point, 3-fold serial dilution is a good starting point, with the highest concentration being around 100 µM.
-
Include a "no inhibitor" control (vehicle control, e.g., DMSO in buffer) and a "no enzyme" control (background).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the appropriate wells of the microplate.
-
Add the BTK enzyme (e.g., 10 µL of a 2x concentrated solution) to all wells except the "no enzyme" control.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Kinase Reaction:
-
Prepare a solution of the peptide substrate and ATP in the assay buffer.
-
Add this substrate/ATP mix (e.g., 5 µL of a 4x concentrated solution) to all wells to start the reaction.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or room temperature).
-
-
Stop the Reaction and Detect the Signal:
-
Stop the reaction and detect the amount of product formed (or substrate consumed) using a suitable detection reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.[11]
-
Data Presentation:
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.04 | 2.5 |
| 0.01 | 0.8 |
| 0 | 0 |
Note: The data in the table is for illustrative purposes only.
Protocol 2: Mechanism of Action Studies
Understanding how a compound inhibits an enzyme is crucial for its development as a drug.[12][13] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[14][15] These can be distinguished by performing kinetic assays where the concentrations of both the substrate and the inhibitor are varied.
Objective: To determine the mode of inhibition of this compound.
Procedure:
-
Experimental Setup:
-
This experiment is set up as a matrix. You will test a range of substrate concentrations against a range of inhibitor concentrations.
-
Select several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, perform a substrate titration, measuring the initial reaction velocity at various substrate concentrations.
-
-
Data Collection:
-
Follow the general procedure for the kinase assay as described in the IC50 protocol, but vary the substrate concentration instead of the inhibitor concentration for each fixed inhibitor level.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V) versus the substrate concentration ([S]) to generate Michaelis-Menten curves.
-
To more clearly distinguish the mode of inhibition, transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]).[16][17][18][19]
-
Plot 1/V on the y-axis and 1/[S] on the x-axis for each inhibitor concentration. The pattern of the resulting lines will indicate the mechanism of inhibition.
-
Interpreting Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases with inhibitor concentration.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, but Vmax decreases with inhibitor concentration.
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease with inhibitor concentration.
Sources
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Application Notes & Protocols: A Guide to the In Vitro Screening of Thiourea Derivatives
Introduction: The Versatility of Thiourea Derivatives in Drug Discovery
Thiourea, an organosulfur compound with the core structure SC(NH₂)₂, and its derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1] The thiourea pharmacophore possesses key hydrogen bond donor and acceptor sites that facilitate interactions with various biological targets, making these compounds promising candidates for drug development.[2] Researchers have extensively explored thiourea derivatives for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[3][4][5] Notably, these compounds have shown significant efficacy as enzyme inhibitors, targeting enzymes like urease, carbonic anhydrase, and various kinases, which are implicated in numerous disease pathologies.[2][3][6][7][8] This guide provides a detailed framework for the initial in vitro screening of novel thiourea derivatives, focusing on robust and reproducible protocols to identify and characterize promising lead compounds.
Hierarchical Screening Strategy: From Broad Assessment to Specific Targeting
A logical and efficient screening cascade is paramount for the cost-effective and timely identification of bioactive thiourea derivatives. The process should begin with broad-spectrum assays to identify general bioactivity and cytotoxicity, followed by more specific enzymatic and cell-based assays to elucidate the mechanism of action.
Caption: A typical workflow for screening thiourea derivatives.
Part 1: Foundational Screening - Cytotoxicity Assessment
Before investigating specific biological targets, it is crucial to determine the inherent cytotoxicity of the newly synthesized thiourea derivatives. This initial step helps to identify compounds with a favorable therapeutic window and flags those with excessive toxicity for early elimination. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[9][10]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, one can quantify the effect of the test compounds on cell proliferation and viability.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Adherent cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Thiourea derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the thiourea derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[11]
-
Incubation: Incubate the plates for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.[10][12]
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 15.2 ± 1.8 |
| Derivative 1 | HCT116 | 9.8 ± 0.9 |
| Derivative 2 | MCF-7 | >100 |
| Derivative 2 | HCT116 | 85.4 ± 7.2 |
| Doxorubicin | MCF-7 | 4.6 ± 0.5 |
| Doxorubicin | HCT116 | 8.3 ± 0.7 |
Part 2: Target-Specific Screening - Enzyme Inhibition Assays
Thiourea derivatives are well-documented as potent inhibitors of various enzymes.[13] Urease is a particularly relevant target due to its role in the pathogenesis of infections caused by bacteria like Helicobacter pylori.[3][6]
Principle of the Urease Inhibition Assay (Indophenol Method)
This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, the absorbance of which can be measured spectrophotometrically.[3][4] The reduction in color formation in the presence of an inhibitor indicates its inhibitory activity.
Detailed Protocol: In Vitro Urease Inhibition Assay
Materials:
-
Jack bean urease
-
Urea solution (e.g., 20 mM)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite)
-
Test thiourea derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add 20 µL of the test compound at various concentrations, 20 µL of jack bean urease solution, and 10 µL of phosphate buffer.[3][4]
-
Pre-incubation: Incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3][4]
-
Substrate Addition: Initiate the enzymatic reaction by adding 40 µL of urea solution to each well.[3][4]
-
Incubation: Incubate the plate for 50 minutes at 37°C.[3][4]
-
Color Development: Stop the reaction and initiate color development by adding the phenol and alkali reagents according to the specific kit instructions.
-
Absorbance Measurement: After a final incubation period to allow for color development, measure the absorbance at a specific wavelength (e.g., 625 nm).
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration relative to the control (without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[3][14][15]
Caption: Workflow for the urease inhibition assay.
Data Presentation:
| Compound | Urease IC₅₀ (µM) |
| Derivative 1 | 25.3 ± 2.1 |
| Derivative 2 | 5.8 ± 0.4 |
| Thiourea (Standard) | 15.5 ± 1.1[3][4] |
Part 3: Mechanistic Insights - Cell-Based Assays
For compounds exhibiting significant cytotoxicity, particularly against cancer cell lines, it is essential to investigate the underlying mechanism of cell death. Assays for apoptosis and cell cycle analysis can provide valuable insights.
Apoptosis Induction
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Thiourea derivatives have been shown to trigger apoptosis in various cancer cell lines.[16][17] The induction of apoptosis can be assessed using techniques such as flow cytometry with Annexin V/Propidium Iodide (PI) staining.
Cell Cycle Arrest
Some compounds may inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases).[16][17] This can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro screening of novel thiourea derivatives. The hierarchical approach ensures a systematic evaluation, from broad cytotoxicity to specific enzyme inhibition and mechanistic studies. Compounds that demonstrate high potency and selectivity in these initial screens can then be advanced to more complex cellular models and eventually to in vivo studies for further validation as potential therapeutic agents. The versatility of the thiourea scaffold continues to make it a highly attractive starting point for the development of new drugs targeting a wide range of diseases.
References
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Yaqoob, S., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances, 12(10), 5883-5896. Available at: [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Available at: [Link]
-
Yaqoob, S., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. Available at: [Link]
-
Yaqoob, S., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and. RSC Publishing. Available at: [Link]
-
Abbas, S. Y., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. Available at: [Link]
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (n.d.). Taylor & Francis. Available at: [Link]
-
Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (n.d.). MDPI. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2020). ResearchGate. Available at: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
-
In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. (2022). National Institutes of Health. Available at: [Link]
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Antiurease screening of alkyl chain-linked thiourea derivatives: In vitro biological activities, molecular docking, and dynamic simulations studies. (2022). ResearchGate. Available at: [Link]
-
IC50 Determination. (n.d.). edX. Available at: [Link]
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Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. Available at: [Link]
-
Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2024). ACS Omega. Available at: [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). MDPI. Available at: [Link]
-
IC50. (n.d.). Wikipedia. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. Available at: [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). ResearchGate. Available at: [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Pharmacophore-based virtual screening, synthesis, biological evaluation, and molecular docking study of novel pyrrolizines bearing urea/thiourea moieties with potential cytotoxicity and CDK inhibitory activities. (2020). PubMed. Available at: [Link]
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Application Notes & Protocols for (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea as a Potential Anticancer Agent
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include roles as antiviral, antimicrobial, anti-inflammatory, and notably, anticancer agents.[3][4] The anticancer properties of thiourea-based compounds are attributed to their ability to interact with various biological targets through mechanisms such as hydrogen bonding and coordination with metal ions, making them promising pharmacophores in drug discovery.[1][5]
The core structure, featuring a thione group and two amino groups, allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity.[2][5] Numerous studies have demonstrated that thiourea derivatives can inhibit cancer cell proliferation by targeting key cellular processes and signaling pathways, including the inhibition of enzymes like protein tyrosine kinases, cyclooxygenase-2 (COX-2), and topoisomerases, as well as by inducing programmed cell death (apoptosis).[4][6][7]
This document provides a comprehensive guide for researchers and drug development professionals on the in vitro evaluation of a novel compound, (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (hereafter designated THN-Thiourea ). While the tetrahydronaphthalene scaffold has been incorporated into compounds showing antitumor activity[8][9], the specific anticancer potential of THN-Thiourea is yet to be fully characterized. These application notes, therefore, present a logical, field-proven workflow to systematically assess its cytotoxicity and elucidate its potential mechanism of action against cancer cells.
Proposed Experimental Workflow
The rational approach to evaluating a novel anticancer agent involves a multi-stage process. It begins with a broad screening for cytotoxic activity to determine the compound's potency and selectivity. This is followed by more detailed mechanistic studies to understand how the compound exerts its effects at the cellular and molecular level. This workflow ensures a logical progression from initial observation to mechanistic insight.
Caption: A logical workflow for the in vitro evaluation of THN-Thiourea.
Hypothesized Mechanism of Action: Induction of Apoptosis
Many effective chemotherapeutic agents function by inducing apoptosis, or programmed cell death, in cancer cells.[10] Thiourea derivatives have been shown to trigger this pathway.[1] A primary hypothesis for THN-Thiourea's activity is the induction of the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and subsequent activation of a cascade of caspase enzymes, culminating in cell death. Key protein families involved include the Bcl-2 family (regulating mitochondrial integrity) and the caspases (executing the death program).
Caption: The intrinsic apoptosis signaling pathway, a potential target of THN-Thiourea.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency.[10] Results from cytotoxicity assays should be tabulated to allow for clear comparison across different cell lines and against control compounds.
Table 1: Example Cytotoxicity Profile of THN-Thiourea (Illustrative Data)
| Cancer Cell Line | Tissue of Origin | THN-Thiourea IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| HCT-116 | Colon Carcinoma | Experimental Value | 8.3 ± 0.9 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | 7.5 ± 0.7 |
| WI-38 | Normal Lung Fibroblast | Experimental Value | > 50 |
Note: Data should be presented as mean ± standard deviation from at least three independent experiments. The inclusion of a normal, non-cancerous cell line (e.g., WI-38) is crucial for assessing selectivity.
Experimental Protocols
These protocols are based on standard, validated methodologies for in vitro anticancer drug screening.[10][11]
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.[14]
Methodology:
-
Cell Seeding: In a 96-well flat-bottom plate, seed cells (e.g., MCF-7, HCT-116) at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of THN-Thiourea in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[15] Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[16] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the optical density (OD) at 570 nm using a microplate reader.[15]
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[12]
Protocol 2: Analysis of Protein Expression by Western Blotting
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[17] This technique is invaluable for investigating the molecular mechanism of a drug, for example, by measuring changes in the levels of apoptosis-related proteins like cleaved Caspase-3 (an executioner caspase) and Bcl-2 (an anti-apoptotic protein).[17]
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates or 10 cm dishes. Treat with THN-Thiourea at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated or vehicle-treated control.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19] Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (~12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix a calculated amount of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.[20]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C with gentle shaking.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18] Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2021). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Letters in Drug Design & Discovery, 18(1), 86-101. Retrieved from [Link] (Note: Abstract available, full text may require subscription)
-
Akocak, S. (2024). Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. ChemistrySelect, 9(12), e202304561. Retrieved from [Link]
-
Kumar, V., & Chimni, S. (2021). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Current Organic Chemistry, 25(10), 1184-1203. Retrieved from [Link]
-
Shevchuk, O., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]
-
JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Al-Majid, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Retrieved from [Link]
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Yilmaz, I., et al. (2023). Novel tetrahydronaphthalen-1-yl-phenethyl ureas: synthesis and dual antibacterial-anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2286925. Retrieved from [Link]
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El-Gohary, N. S., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry, 99, 103831. Retrieved from [Link]
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El-Gohary, N. S., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]
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Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
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(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea as a ligand in coordination chemistry
An In-Depth Guide to the Coordination Chemistry of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of this compound, a versatile ligand in coordination chemistry. We will delve into its synthesis, coordination behavior with various metal ions, and the characterization of the resulting complexes. Furthermore, this guide outlines potential applications based on the established properties of related thiourea-metal complexes, offering a foundation for future research and development.
Introduction: The Significance of Thiourea Ligands in Modern Chemistry
Thiourea derivatives are a cornerstone of coordination chemistry, valued for their diverse applications and versatile bonding capabilities.[1][2][3] The presence of both soft sulfur and hard nitrogen donor atoms allows these ligands to coordinate with a wide array of metal centers, forming stable and structurally diverse complexes.[1][4] This versatility has led to their use in fields ranging from organocatalysis to the development of potent pharmaceutical agents.[1][2]
This compound introduces a bulky, partially saturated bicyclic aromatic group—the tetralin moiety. This structural feature is significant as it can impart specific steric and electronic properties to the resulting metal complexes, influencing their geometry, stability, and reactivity. The ability of the thiourea group to act as a neutral monodentate ligand through its sulfur atom, or as an anionic bidentate chelating ligand via both sulfur and nitrogen atoms, provides a rich platform for designing novel coordination compounds with tailored properties.[1][5][6]
Part 1: Synthesis and Characterization
Protocol 1: Synthesis of this compound Ligand
The synthesis of N-substituted thioureas is often achieved through the reaction of a primary amine with an isothiocyanate.[7] This protocol outlines the synthesis of the title ligand from its corresponding amine precursor.
Materials:
-
5,6,7,8-tetrahydronaphthalen-1-amine
-
Ammonium thiocyanate (NH₄SCN) or Benzoyl isothiocyanate
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of the Isothiocyanate (if not commercially available): A common laboratory preparation involves the reaction of the primary amine with carbon disulfide in the presence of a base, followed by treatment with a chloroformate. For this guide, we will assume the use of a thiocyanating agent.
-
Reaction: Dissolve 5,6,7,8-tetrahydronaphthalen-1-amine (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the amine solution.
-
Acidify the mixture carefully with hydrochloric acid while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product often precipitates from the solution. The solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization: The purified this compound should be characterized by:
-
Melting Point: To assess purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
Elemental Analysis: To confirm the empirical formula.
-
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of the thiourea ligand.
Part 2: Coordination Chemistry and Complex Formation
The sulfur atom of the thiourea ligand is a soft donor, readily coordinating to soft metal ions. The coordination can be confirmed through various spectroscopic techniques which show characteristic shifts upon complexation.
Protocol 2: General Synthesis of Metal Complexes
This protocol provides a general method for synthesizing metal complexes of this compound. The stoichiometry, solvent, and reaction conditions may need to be optimized for specific metal precursors.
Materials:
-
This compound (L)
-
Metal salt (e.g., PdCl₂, ZnI₂, CoCl₂, NiBr₂)
-
Acetonitrile or another suitable solvent (e.g., Ethanol, Methanol)
Procedure:
-
Ligand Solution: Dissolve the ligand (L) (typically 2 equivalents) in the chosen solvent (e.g., acetonitrile) with gentle heating if necessary.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution while stirring at room temperature. The reaction is often rapid, and a precipitate may form immediately.
-
Stirring: Allow the reaction mixture to stir for a specified period (e.g., 2-24 hours) at room temperature to ensure completion.
-
Isolation: Collect the resulting solid complex by vacuum filtration.
-
Purification: Wash the complex with the reaction solvent and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials. The complex can be dried under vacuum. For single crystals suitable for X-ray diffraction, recrystallization from a solvent mixture by slow evaporation or vapor diffusion is recommended.
Coordination to a Metal Center
Caption: General scheme for metal complex formation.
Part 3: Spectroscopic and Structural Characterization
The successful synthesis and coordination of the ligand are confirmed through a suite of analytical techniques.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the N-H protons of the thiourea moiety typically show a downfield shift upon coordination to a metal center.[1][5] The ¹³C NMR spectrum is particularly informative; the signal for the C=S carbon shifts significantly (typically downfield) upon coordination, providing strong evidence of a metal-sulfur bond.[1]
-
FT-IR Spectroscopy: The C=S stretching vibration in the free ligand is a key diagnostic peak. Upon coordination to a metal, this band typically shifts to a lower frequency, indicating a weakening of the C=S double bond due to the formation of the M-S bond.[8]
-
UV-Visible Spectroscopy: The electronic spectrum of the free ligand will show transitions characteristic of the aromatic system (π-π*). Upon complexation, new absorption bands may appear in the visible region, which can be attributed to metal-to-ligand charge transfer (MLCT) or d-d transitions within the metal center.[8]
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar), and intermolecular interactions such as hydrogen bonding.[1]
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |
| ¹H NMR | Sharp N-H proton signals. | Downfield shift of N-H signals. | Evidence of interaction at the N-H moiety. |
| ¹³C NMR | C=S signal around 180-190 ppm. | Downfield shift of the C=S signal. | Strong evidence for M-S bond formation.[1] |
| FT-IR | C=S stretching band (~700-850 cm⁻¹). | Shift to lower wavenumber. | Confirmation of coordination through sulfur. |
| UV-Vis | π-π* transitions in the UV region. | Appearance of new MLCT or d-d bands. | Information on the electronic structure of the complex.[8] |
| X-ray | N/A | N/A | Definitive 3D structure, coordination geometry. |
Part 4: Potential Applications
While the specific applications of this compound complexes require empirical validation, the broader class of thiourea-metal complexes has shown significant promise in several areas:
-
Anticancer Agents: The coordination of metals like gold, silver, platinum, and ruthenium to thiourea ligands has been shown to trigger significant cytotoxic activity against various cancer cell lines, often exceeding the activity of the free ligand.[6][9][10] The bulky tetralin group may enhance lipophilicity, potentially improving cellular uptake.
-
Antimicrobial and Biological Activity: Thiourea derivatives and their metal complexes have a long history of investigation for their broad range of biological activities, including antibacterial, antifungal, and anti-HIV properties.[2][4][5]
-
Catalysis: The versatile coordination and electronic properties of thiourea complexes make them candidates for catalysts in various organic transformations.[2]
-
Materials Science: These complexes can serve as single-source precursors for the synthesis of metal sulfide nanoparticles, with potential applications in electronics and optics.[7]
General Experimental and Analytical Workflow
Caption: A comprehensive workflow from synthesis to application.
Conclusion
This compound represents a promising ligand for the development of novel coordination complexes. Its synthesis is straightforward, and it readily coordinates with a variety of metal ions. The resulting complexes can be thoroughly characterized by standard analytical techniques. The bulky tetralin moiety provides a unique steric profile that may lead to interesting structural features and enhanced biological or catalytic activity. This guide provides the necessary protocols and foundational knowledge for researchers to explore the rich coordination chemistry of this ligand and unlock its potential in drug discovery, catalysis, and materials science.
References
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Noor, A., Qayyum, S., Ali, Z., & Muhammad, N. (2022). Syntheses and structural characterization of divalent metal complexes (Co, Ni, Pd and Zn) of sterically hindered thiourea ligand and a theoretical insight of their interaction with SARS-CoV-2 enzyme. Journal of Molecular Structure, 1274, 134482. [Link]
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Canudo-Barreras, G., Ortego, L., Izaga, A., Marzo, I., Herrera, R. P., & Gimeno, M. C. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules, 26(20), 6285. [Link]
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Canudo-Barreras, G., Ortego, L., Izaga, A., Marzo, I., Herrera, R. P., & Gimeno, M. C. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. PMC. [Link]
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Al-Halbosy, A. T. F., Hamada, A. A., Faihan, A. S., Saleh, A. M., Yousef, T. A., Abou-Krisha, M. M., Alhalafi, M. H., & Al-Janabi, A. S. M. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(10), 390. [Link]
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Canudo-Barreras, G., et al. (2021). Thiourea-group 11 metal complexes I–III with good cytotoxic activity. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to Urease Inhibition Assays Using Thiourea Compounds
Introduction: The Significance of Urease Inhibition
Urease (EC 3.5.1.5), a nickel-containing metalloenzyme, plays a critical role in the metabolic pathways of various organisms, including bacteria, fungi, and plants.[1][2][3] It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2][4][5] This enzymatic activity is a crucial virulence factor for several human pathogens. For instance, in Helicobacter pylori, urease-mediated ammonia production neutralizes the acidic environment of the stomach, facilitating bacterial colonization that can lead to gastritis, peptic ulcers, and gastric cancer.[4][6] In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases results in substantial nitrogen loss and environmental pollution.[4] Consequently, the development of potent and specific urease inhibitors is a significant area of research in both medicine and agriculture.[4]
Thiourea and its derivatives have emerged as a prominent class of urease inhibitors.[7][8] These compounds often act as substrate-like inhibitors, interacting with the nickel ions in the enzyme's active site and disrupting the catalytic mechanism.[9][10] This guide provides a detailed experimental framework for screening and characterizing thiourea-based compounds as potential urease inhibitors using a robust and widely adopted colorimetric assay.
Principle of the Assay: The Berthelot (Indophenol) Method
The most common in vitro method for quantifying urease activity and its inhibition relies on the measurement of ammonia produced during the urea hydrolysis reaction.[4][11] The Berthelot, or indophenol, method is a highly sensitive and reliable technique for this purpose.[4][11] In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst, typically sodium nitroprusside, to form a stable blue-green indophenol dye.[4][12] The intensity of this color, which is directly proportional to the concentration of ammonia, can be quantified spectrophotometrically at a wavelength between 625 and 670 nm.[1][4]
Experimental Design & Workflow
A successful urease inhibition assay requires careful planning and execution. The general workflow involves preparing the necessary reagents, setting up the enzymatic reaction with and without the inhibitor, stopping the reaction, developing the colorimetric signal, and finally, measuring and analyzing the results.
Caption: General workflow for the in vitro urease inhibition assay.
Materials and Reagents
Equipment
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 630-670 nm
-
Incubator set to 37°C
-
Vortex mixer
-
Centrifuge tubes
Reagents & Buffers
| Reagent | Preparation Details | Storage |
| Phosphate Buffer | 100 mM, pH 7.4. Can be supplemented with 1 mM EDTA. | 4°C |
| Urease Enzyme | Jack Bean Urease (e.g., Sigma-Aldrich) is commonly used. Prepare a stock solution in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.[13] | -20°C in aliquots |
| Urea Substrate | Prepare a stock solution of 100 mM urea in phosphate buffer. The final concentration in the assay is typically around 20 mM.[13][14] | 4°C |
| Test Compounds | Dissolve thiourea derivatives in a suitable solvent like DMSO to create high-concentration stock solutions.[13][15] Prepare serial dilutions as needed. | -20°C |
| Standard Inhibitor | Thiourea or Acetohydroxamic acid (AHA) can be used as a positive control.[6] Prepare in the same manner as test compounds. | -20°C |
| Berthelot Reagent A | Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in aqueous solution.[8] Store protected from light. | 4°C, in the dark |
| Berthelot Reagent B | Alkali Reagent: 0.5% (w/v) sodium hypochlorite in 0.5 M sodium hydroxide.[8] | 4°C |
| Ammonia Standard | Ammonium chloride (NH4Cl) standard solution (e.g., 100 mM) for generating a calibration curve.[16] | Room Temperature |
Causality Behind Choices:
-
Buffer pH: A pH of ~7.0-7.6 is often used as it is close to physiological pH and within the optimal range for many ureases.[14][17]
-
Enzyme Source: Jack Bean urease is commercially available, highly active, and well-characterized, making it a reliable standard for inhibitor screening.
-
Solvent: DMSO is a common solvent for organic compounds due to its ability to dissolve a wide range of substances and its miscibility with aqueous buffers.[15] However, the final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, allowing for high-throughput screening.
Step 1: Preparation of Standard Curve
A standard curve for ammonia is essential for quantifying the amount produced in the enzymatic reaction.
-
Prepare serial dilutions of a known concentration of ammonium chloride (e.g., from 0 to 500 µM) in the assay buffer.[1]
-
Add 90 µL of each dilution to separate wells of the 96-well plate.[1]
-
Proceed directly to the color development step (Step 4) along with the assay samples.
Step 2: Assay Plate Setup
Set up the reactions in a 96-well plate as described in the table below. It is crucial to include proper controls.
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 | Reagent 4 | Purpose |
| Test Wells | 25 µL Enzyme | 25 µL Test Compound | 50 µL Buffer | - | To measure inhibition by the test compound. |
| Positive Control | 25 µL Enzyme | 25 µL Standard Inhibitor | 50 µL Buffer | - | To confirm assay validity with a known inhibitor. |
| Negative Control (100% Activity) | 25 µL Enzyme | 25 µL Solvent (DMSO) | 50 µL Buffer | - | Represents maximum enzyme activity without inhibition.[4] |
| Blank | 25 µL Buffer | 25 µL Test Compound (Highest Conc.) | 50 µL Buffer | - | To correct for any absorbance from the test compound itself. |
Step 3: Enzymatic Reaction
-
Pre-incubation: After adding the enzyme and inhibitor/solvent, gently mix the plate and pre-incubate at 37°C for 10-15 minutes.[6][13] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the 100 mM urea solution to all wells (except the blank). The final urea concentration will be 20 mM.
-
Incubation: Mix the plate and incubate at 37°C for 30 minutes.[8][18] The incubation time may need to be optimized to ensure the reaction remains in the linear range.
Step 4: Color Development and Measurement
-
Reaction Termination & Color Development: Stop the enzymatic reaction and begin color development by adding 50 µL of Berthelot Reagent A (Phenol Reagent) to each well, followed by 50 µL of Berthelot Reagent B (Alkali Reagent).[8][18] The addition of these reagents, particularly the alkaline Reagent B, effectively stops the enzymatic reaction.
-
Incubation for Color: Incubate the plate at 37°C or room temperature for 20-30 minutes to allow for full color development.[6]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 670 nm.[1][2]
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The percentage of urease inhibition for each concentration of the test compound is calculated using the absorbance (OD) values.
% Inhibition = [1 - (ODtest - ODblank) / (ODcontrol)] x 100 [4]
Where:
-
ODtest is the absorbance of the well containing the test compound.
-
ODblank is the absorbance of the well containing the highest concentration of the test compound without the enzyme.
-
ODcontrol is the absorbance of the well with no inhibitor (100% enzyme activity).
Determination of IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC₅₀ value.[15]
Example Data Presentation
| Compound | Concentration (µM) | Mean Absorbance (OD670) | % Inhibition | IC₅₀ (µM) |
| Control (No Inhibitor) | 0 | 0.850 | 0% | - |
| Thiourea (Standard) | 25 | 0.435 | 48.8% | ~22.0 [6] |
| Compound X | 1 | 0.765 | 10.0% | 5.2 |
| 5 | 0.450 | 47.1% | ||
| 10 | 0.230 | 72.9% | ||
| 25 | 0.115 | 86.5% | ||
| 50 | 0.080 | 90.6% |
Mechanism of Inhibition: A Deeper Look
Thiourea and its derivatives typically function as active site-directed inhibitors.[10] The sulfur and nitrogen atoms of the thiourea moiety can coordinate with the two nickel ions present in the urease active site.[9] This interaction blocks the binding of the natural substrate, urea, thereby preventing its hydrolysis. The specific mode of inhibition (e.g., competitive, non-competitive, or mixed) can be determined through kinetic studies by measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[9]
Caption: Competitive inhibition of urease by thiourea.
Conclusion and Future Directions
The protocol described provides a standardized and robust framework for the initial screening and characterization of thiourea-based urease inhibitors. The Berthelot method offers a reliable, sensitive, and high-throughput compatible assay for identifying promising lead compounds. Further studies, including detailed kinetic analysis to determine the inhibition mechanism and in vivo experiments in relevant models, are essential to fully evaluate the therapeutic or agricultural potential of these compounds.[4] Careful and precise execution of these protocols is fundamental to the successful development of novel urease inhibitors.
References
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- Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). (n.d.).
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- 7. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.wiki [static.igem.wiki]
- 12. labcarediagnostics.com [labcarediagnostics.com]
- 13. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.stanford.edu [web.stanford.edu]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Urease - Assay | Worthington Biochemical [worthington-biochem.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the RP-HPLC Analysis of N-Acyl Thiourea Derivatives
Introduction: The Versatility and Analytical Challenges of N-Acyl Thioureas
N-acyl thiourea derivatives represent a fascinating and highly versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Their therapeutic potential has led to extensive research in drug discovery and development, making robust and reliable analytical methods for their characterization and quantification paramount. The structural diversity of this class, stemming from the wide array of accessible acyl and amine precursors, presents a unique analytical challenge.[2][3] Subtle changes in their molecular framework can significantly impact their physicochemical properties, such as polarity and ionization, which in turn govern their behavior in chromatographic systems.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-acyl thiourea derivatives. Moving beyond a simple recitation of steps, this document delves into the causal relationships between molecular structure, chromatographic parameters, and method performance, empowering the user to develop and troubleshoot with a deep, mechanistic understanding. All protocols and recommendations are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.) to ensure scientific integrity and regulatory compliance.[4][5][6]
The Foundational Science: Understanding the Analyte and the Separation
Successful RP-HPLC method development hinges on a fundamental understanding of the analyte's properties and its interaction with the stationary and mobile phases. N-acyl thioureas, with their characteristic O=C-N-C=S core, possess a moderate to low polarity, making them well-suited for RP-HPLC. However, the diverse substituents on the acyl and terminal nitrogen atoms can significantly modulate their overall hydrophobicity.
The Influence of Molecular Structure on Chromatographic Retention
The retention of N-acyl thiourea derivatives in RP-HPLC is primarily governed by their partitioning between the nonpolar stationary phase (typically C18) and the polar mobile phase. The following structural features play a critical role:
-
Acyl Group: The nature of the acyl group significantly impacts the molecule's polarity. Aromatic acyl groups, for instance, will increase the hydrophobicity and, therefore, the retention time compared to aliphatic acyl groups. The presence of polar substituents on an aromatic ring (e.g., hydroxyl or amino groups) will decrease retention, while nonpolar substituents (e.g., alkyl or halogen groups) will increase it.
-
N-Substituents: Similarly, the group attached to the second nitrogen of the thiourea moiety will influence retention. Aromatic substituents will generally lead to longer retention times than aliphatic ones.
-
Ionization: The thiourea and amide protons of N-acyl thioureas are weakly acidic and can ionize depending on the pH of the mobile phase. This ionization increases the polarity of the molecule, leading to a decrease in retention time. Controlling the pH of the mobile phase is therefore crucial for achieving reproducible retention times and optimal peak shapes.
Quantitative Structure-Retention Relationship (QSRR) studies can be employed to model the relationship between the molecular structure of N-acyl thiourea derivatives and their chromatographic retention.[7][8] These models use molecular descriptors to predict retention times, aiding in method development and compound identification.
A Step-by-Step Guide to Method Development and Validation
This section provides a detailed, field-proven protocol for developing and validating a robust RP-HPLC method for N-acyl thiourea derivatives.
I. Materials and Reagents
| Material/Reagent | Grade/Specification |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Water | HPLC or Milli-Q grade |
| Formic Acid | ACS Reagent Grade (≥98%) |
| Ammonium Acetate | HPLC Grade |
| N-Acyl Thiourea Standard(s) | >98% purity |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
II. Instrumentation
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV-Vis detector is suitable.
III. Experimental Workflow
The following diagram illustrates the logical flow of the RP-HPLC method development and validation process.
Caption: A generalized workflow for the RP-HPLC analysis of N-acyl thioureas.
IV. Detailed Protocols
The goal of sample preparation is to produce a clean, particulate-free sample in a solvent that is compatible with the mobile phase.
-
For Pure Compounds and Reaction Mixtures:
-
Accurately weigh a known amount of the N-acyl thiourea derivative.
-
Dissolve the sample in a suitable solvent. Acetonitrile or methanol are often good starting points. The final concentration should be within the linear range of the method (typically 10-100 µg/mL).
-
If necessary, dilute the sample to the desired concentration using the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
For Biological Matrices (e.g., Plasma):
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the N-acyl thiourea derivative with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute as described for PPT.
-
-
The following conditions serve as a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for moderately nonpolar compounds like N-acyl thioureas. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of the thiourea and amide protons, leading to better peak shape and reproducible retention. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier in RP-HPLC. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is recommended for analyzing samples with a wide range of polarities or for initial method development to determine the optimal isocratic conditions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or determined by UV scan | Many N-acyl thioureas exhibit strong absorbance around 254 nm. A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax).[9] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose.[4] The following parameters should be evaluated according to ICH Q2(R1) guidelines.[4]
Caption: The logical relationship between method development and validation parameters.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest. | No interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity should be confirmed by DAD. |
| Linearity | To establish a linear relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration range over which the method is linear, accurate, and precise. | Typically 80-120% of the target concentration for assays. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples at different concentrations. |
| Precision | The degree of agreement among individual test results. | Repeatability (intra-day): RSD ≤ 2%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in chromatographic performance when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH is close to the pKa of the analyte. 3. Column overload. | 1. Use a highly end-capped C18 column. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For N-acyl thioureas, a lower pH (e.g., with 0.1% formic acid) is generally effective. 3. Reduce the sample concentration or injection volume. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload. | 1. Dissolve and dilute the sample in the initial mobile phase. 2. Reduce the sample concentration or injection volume. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. 2. Use a column thermostat and allow the system to equilibrate. 3. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or HPLC system. 2. Late eluting peaks from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Increase the gradient run time or include a high-organic wash step at the end of each run. |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Kaliszan, R. (2007). QSRR: Quatitative Structure-(Chromatographic) Retention Relationships. Chemical Reviews, 107(7), 3212-3246. [Link]
-
Torres-Lapasió, J. R., & García-Alvarez-Coque, M. C. (2018). Quantitative structure–retention relationships in liquid chromatography. Journal of Chromatography A, 1531, 1-21. [Link]
-
Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis of novel thiourea derivatives and their evaluation as anticancer and radiosensitizing agents. Archiv der Pharmazie, 343(5), 282-289. [Link]
-
Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1331. [Link]
-
United States Pharmacopeia. (2023). General Chapter <621> Chromatography. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia, 11th Edition, Chapter 2.2.46. Chromatographic separation techniques. [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Synthesis and antimicrobial evaluation of new N-acyl-thioureas and their cyclization to 2-amino-1, 3, 5-thiadiazine derivatives. Journal of Heterocyclic Chemistry, 54(4), 2416-2425. [Link]
- Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- LoBrutto, R., & Patel, T. (2007). HPLC for pharmaceutical scientists. John Wiley & Sons.
-
Agilent Technologies. (2014). HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. (2012). A Primer on Solid-Phase Extraction. [Link]
-
Phenomenex. (n.d.). Troubleshooting HPLC: Peak Shape Problems. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. [Link]
-
Zhang, X., Haynes, K., Danaceau, J., Andrade, L., Demers, K., & Chambers, E. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
- Poole, C. F. (2012).
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
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- 8. Application of artificial intelligence to quantitative structure–retention relationship calculations in chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
The Emerging Role of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea in Medicinal Chemistry: A Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The thiourea scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide focuses on a specific, promising derivative: (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea. The incorporation of the lipophilic tetralin moiety offers a unique structural framework that can be exploited for the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, potential mechanisms of action, and detailed protocols for its preparation and biological evaluation, empowering researchers to explore its full therapeutic potential.
The Scientific Rationale: Why this compound?
The convergence of the thiourea functional group and the tetralin scaffold presents a compelling case for drug design. The thiourea moiety is a versatile hydrogen bond donor and can coordinate with metal ions, enabling it to interact with various biological targets such as enzymes and receptors.[1] The tetralin (5,6,7,8-tetrahydronaphthalene) core, a partially saturated bicyclic aromatic system, imparts a degree of conformational rigidity and lipophilicity. This can enhance membrane permeability and promote favorable interactions within the hydrophobic pockets of target proteins.
While direct biological data on this compound is emerging, the broader family of tetralin-containing heterocyclic compounds has shown significant promise. Studies have reported the anticancer activity of tetralin-6-yl-pyrazoline and 2-thioxopyrimidine derivatives against HeLa and MCF-7 cell lines.[3] Furthermore, various tetralin derivatives have been investigated for their anti-HIV, antibacterial, and anti-inflammatory activities.[3] This body of evidence strongly suggests that the title compound is a prime candidate for screening in anticancer and antimicrobial drug discovery programs.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and efficient method for the synthesis of N-aryl thioureas is the reaction of the corresponding aryl amine with a source of thiocarbonyl. A common and reliable approach involves the in-situ generation of an isothiocyanate followed by the addition of ammonia. This protocol is based on well-established synthetic methodologies for analogous compounds.[4][5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents:
-
5,6,7,8-Tetrahydronaphthalen-1-amine
-
Thiophosgene (or Carbon Disulfide)
-
Ammonium hydroxide solution (25-30%)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or methanol for recrystallization
-
Silica gel for column chromatography (if necessary)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Safety Precautions: Thiophosgene is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon disulfide is highly flammable and toxic.
Procedure:
-
Preparation of 5,6,7,8-Tetrahydronaphthalen-1-yl isothiocyanate (in situ):
-
Dissolve 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred solution.
-
Add a solution of thiophosgene (1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes. (Caution: Exothermic reaction and evolution of HCl gas) .
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Formation of this compound:
-
Once the formation of the isothiocyanate is complete (as indicated by TLC), cool the reaction mixture back to 0 °C.
-
Slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq).
-
Stir the biphasic mixture vigorously for 4-6 hours at room temperature. A precipitate may form.
-
-
Work-up and Purification:
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure this compound. If necessary, column chromatography on silica gel can be performed.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocols for Biological Evaluation
Based on the known activities of related compounds, the primary areas for investigating the biological potential of this compound are in antimicrobial and anticancer applications.
Antimicrobial Activity Screening
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.[6][7]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Microbial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the respective microorganisms for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a growth indicator like resazurin.
Quantitative Data Summary:
| Microbial Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | [Insert experimental data] |
| Escherichia coli | [Insert experimental data] |
| Candida albicans | [Insert experimental data] |
Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on cancer cell lines.[3]
Protocol:
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer).
-
Assay Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary:
| Cancer Cell Line | IC50 (µM) of this compound |
| MCF-7 | [Insert experimental data] |
| HeLa | [Insert experimental data] |
| A549 | [Insert experimental data] |
Future Perspectives
The this compound scaffold represents a promising starting point for further lead optimization. Structure-activity relationship (SAR) studies can be conducted by modifying the tetralin ring with various substituents or by altering the substitution pattern on the thiourea nitrogen atoms. Such modifications could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Further investigations into the mechanism of action, including enzyme inhibition assays and molecular docking studies, will be crucial in elucidating the therapeutic potential of this class of compounds.
References
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2014).
- Rasschaert, A. T., Beuoy, G. J., & Van Besauw, J. F. (1972). U.S. Patent No. 3,637,787. Washington, DC: U.S.
- Çelik, H., Çanakçı, D., & Karadayı, N. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. Molecules, 14(1), 354–363.
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
- Vlase, L., Murgu, I., Araniciu, C., Păltinean, G., Bâldea, I., & Oniga, S. (2018). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 23(10), 2486.
- Letters in Applied NanoBioScience. (2023). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 12(9), 274.
- Çelik, H., Çanakçı, D., & Karadayı, N. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 354-363.
- Yang, Z., Liu, Y., Zhang, Y., & Li, C. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 103–109.
-
ResearchGate. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Retrieved from [Link]
- Paneth, A., Płotka-Wasylka, J., & Namieśnik, J. (2018). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules, 23(11), 2916.
- Biointerface Research in Applied Chemistry. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 13(2), 146.
-
ResearchGate. (n.d.). Discovery of novel tetralin-thiazole conjugates as VEGFR-2 inhibitors with anticancer potential: an integrated computational and biological study. Retrieved from [Link]
- Yakan, H., Yurttaş, L., & Kaplancıklı, Z. A. (2018).
-
PrepChem. (n.d.). Preparation of thiourea. Retrieved from [Link]
- Kumar, V., & Chimni, S. S. (2017). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Current Organic Chemistry, 21(24), 2416–2429.
- Google Patents. (n.d.). Thiourea preparation method - CN106631948A.
- Leśniak, S., & Gałęzowska, J. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4945.
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. Retrieved from [Link]
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- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thiourea Synthesis
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for the synthesis of thioureas. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can not only follow a procedure but also adapt and optimize it for your specific needs.
Introduction to Thiourea Synthesis
Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, agriculture, and as catalysts in organic synthesis.[1][2] Their preparation, while often straightforward, can present challenges ranging from low yields to difficult purifications. This guide provides a comprehensive overview of common synthetic routes and practical, field-tested advice for overcoming frequently encountered obstacles.
Core Synthetic Methodologies: An Overview
Several methods are commonly employed for the synthesis of thioureas. The choice of method often depends on the availability of starting materials, the desired substitution pattern (symmetrical vs. unsymmetrical), and the scale of the reaction.
| Synthetic Method | Starting Materials | Key Advantages | Common Challenges |
| From Isothiocyanates and Amines | Isothiocyanate, Primary/Secondary Amine | High yield, clean reactions, widely applicable.[3] | Availability and stability of isothiocyanates.[3] |
| From Amines and Carbon Disulfide | Primary/Secondary Amine, Carbon Disulfide (CS₂) | Good for when isothiocyanates are unavailable; can produce symmetrical and unsymmetrical thioureas.[4][5] | Formation of dithiocarbamate intermediate, potential for side reactions.[3][5] |
| Thionation of Ureas | Urea, Lawesson's Reagent | Useful for converting existing ureas to thioureas.[3][6] | Stoichiometry with Lawesson's reagent can be tricky; purification from phosphorus byproducts.[6] |
| From Ammonium Thiocyanate | Ammonium Thiocyanate | A classic method involving thermal isomerization.[6][7] | Equilibrium reaction, often results in low yields and difficult separation.[8] |
| From Calcium Cyanamide | Calcium Cyanamide, Hydrogen Sulfide (H₂S) | Suitable for large-scale industrial production of unsubstituted thiourea.[8][9][10][11] | Requires handling of toxic H₂S gas.[6] |
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Method 1: Synthesis from Isothiocyanates and Amines
This is one of the most common and generally high-yielding methods for preparing N,N'-disubstituted thioureas.[3] The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.
Caption: Reaction mechanism of thiourea synthesis from an amine and an isothiocyanate.
Q1: I am observing a very low yield or no product. What are the likely causes?
A: Low or no yield in this reaction typically points to one of three main issues: the quality of the isothiocyanate, the reactivity of the amine, or steric hindrance.[3][12]
-
Degradation of Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.
-
Solution: Use freshly prepared or purified isothiocyanate. If purchasing commercially, ensure it is from a reputable supplier and has been stored correctly (cool, dark, and dry).[3]
-
-
Low Nucleophilicity of the Amine: Aromatic amines, particularly those with electron-withdrawing groups (e.g., 4-nitroaniline), are poor nucleophiles and may react very slowly or not at all under standard conditions.[12][13]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can physically block the nucleophilic attack.
-
Solution: Prolong the reaction time and/or increase the temperature. Microwave irradiation can be particularly effective in overcoming steric barriers.[3]
-
Q2: My final product is impure, containing unreacted starting materials. How can I improve the purification?
A: Purification strategies depend on the properties of your product and the impurities.
-
Recrystallization: This is often the most effective method for purifying solid thioureas. Common solvents include ethanol or acetone.[14]
-
Column Chromatography: A versatile method if recrystallization is ineffective. The choice of eluent will depend on the polarity of your product versus the starting materials.[14]
-
Acid-Base Wash: If unreacted amine is the primary impurity, a wash with a dilute acid (e.g., 1M HCl) during the workup can protonate the amine, making it soluble in the aqueous phase for easy removal.
Method 2: Synthesis from Amines and Carbon Disulfide (CS₂)
This method is useful when the desired isothiocyanate is not available. It proceeds through a dithiocarbamate intermediate, which can then be converted to the thiourea.[5]
Caption: General workflow for thiourea synthesis from amines and CS₂.
Q3: I'm trying to synthesize an unsymmetrical thiourea but am only getting the symmetrical product. Why is this happening?
A: This is a common problem when the intermediate isothiocyanate reacts with the starting amine before the second, different amine is added.[3]
-
Solution: Employ a two-step, one-pot approach. First, form the isothiocyanate from one equivalent of the first amine and CS₂. Once the formation of the isothiocyanate is complete (which can be monitored by TLC or IR spectroscopy), then add the second amine to the reaction mixture.[3]
Q4: The reaction is sluggish and gives a low yield. How can I drive it to completion?
A: The conversion of the dithiocarbamate intermediate to the isothiocyanate is often the rate-limiting step.
-
Solution: The addition of a coupling reagent can facilitate this conversion. Carbodiimides (e.g., DCC, EDC) are effective. Alternatively, some protocols use oxidants like hydrogen peroxide or a reusable ZnO/Al₂O₃ composite catalyst.[4][12][15] For weakly nucleophilic amines, using a stronger base or a phase transfer catalyst may be necessary.[3][13]
Method 3: Thionation of Ureas with Lawesson's Reagent
This method directly converts the C=O bond of a urea into a C=S bond.
Q5: My reaction with Lawesson's reagent is giving a low yield and multiple spots on my TLC plate. What's going wrong?
A: The success of this reaction hinges on the stoichiometry and reaction conditions.
-
Stoichiometry: Lawesson's reagent has a molar mass of 404.47 g/mol . A common mistake is to use an incorrect molar ratio. For the conversion of one urea molecule, you theoretically need 0.5 equivalents of Lawesson's reagent. However, in practice, a slight excess may be required. One study found the optimal mass ratio of urea to Lawesson's reagent to be 2:1.[6][16]
-
Temperature: The reaction requires heating to decompose Lawesson's reagent into its reactive monomeric form.[6] However, excessive heat can lead to decomposition of the starting material or product. A study optimizing this reaction found 75°C to be the ideal temperature.[6][16][17]
-
Purification: The reaction produces phosphorus-containing byproducts that can complicate purification. Column chromatography is often necessary to obtain a pure product.
General Optimization Strategies
The following table summarizes key parameters that can be adjusted to optimize your thiourea synthesis, regardless of the chosen method.
| Parameter | Considerations and Recommendations |
| Solvent | Polar aprotic solvents like THF, DMF, and acetonitrile are commonly used.[6][12] For some reactions, particularly with primary aliphatic amines and CS₂, an aqueous medium can be a sustainable and efficient option.[4] The choice of solvent can significantly impact reaction rates and solubility of reactants. |
| Temperature | For sluggish reactions involving unreactive amines or sterically hindered substrates, increasing the temperature can improve the yield.[3][12] However, be mindful that higher temperatures can also lead to side reactions and decomposition.[12] It is crucial to monitor the reaction closely. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[3][12] It allows you to determine when the starting materials have been consumed and helps in identifying the formation of byproducts, preventing unnecessary heating that could degrade the product.[12] |
| Catalysis | For certain reactions, a catalyst can significantly improve the rate and yield. Reusable ZnO/Al₂O₃ composites have been shown to be effective for the synthesis from primary amines and CS₂.[4][12] In asymmetric synthesis, chiral thiourea derivatives are widely used as organocatalysts.[1][18] |
| Stoichiometry | Carefully controlling the molar ratios of your reactants is crucial, especially when synthesizing unsymmetrical thioureas, to avoid the formation of undesired symmetrical byproducts.[3][12] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated (e.g., to 40°C or reflux).[3]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude product. If the product precipitates, it can be collected by filtration and washed with a cold solvent.[3] Otherwise, purification by recrystallization or column chromatography may be necessary.[3][14]
Protocol 2: Synthesis of Thiourea from Urea and Lawesson's Reagent
This protocol is based on an optimized procedure reported in the literature.[6][16][17]
-
Combine urea (1.0 equivalent) and Lawesson's reagent (0.5 equivalents, based on a 2:1 mass ratio of urea to Lawesson's reagent) in a round-bottom flask containing tetrahydrofuran (THF).[6][16]
-
Heat the mixture to 75°C under a nitrogen atmosphere for approximately 3.5 hours.[6][16][17]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the THF by rotary evaporation.[12]
-
Purify the crude product by column chromatography to separate the thiourea from the phosphorus byproducts.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium: An Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-40. [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
chemeurope.com. (n.d.). Thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from [Link]
- Mąkosza, M., & Goliński, J. (1983). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Polish Journal of Chemistry, 57, 7-12.
-
PrepChem.com. (n.d.). Preparation of thiourea. Retrieved from [Link]
-
Stilinović, V., & Kaitner, B. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1743–1762. [Link]
- Google Patents. (n.d.). US3723522A - Production of thiourea.
-
Sinhon Chemical. (2024, March 28). Lime nitrogen method has become the mainstream production process of thiourea. [Link]
-
Wang, C., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Advances, 9(48), 28063-28067. [Link]
-
Ningxia Darong Industrial Group Co., Ltd. (n.d.). Dicyandiamide and Thiourea Production: The Role of Calcium Cyanamide. [Link]
-
ChemRxiv. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea. [Link]
-
SciSpace. (2019). Synthesis and characterization of thiourea. [Link]
- Google Patents. (n.d.). CN106699623A - Thiourea conversion method using ammonium thiocyanate.
-
Katritzky, A. R., et al. (2012). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. The Journal of Organic Chemistry, 77(1), 634-639. [Link]
-
Đilović, I., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2737-2745. [Link]
- Google Patents. (n.d.). CN101602702B - Production technology for synthesizing thiourea by urea method.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. [Link]
-
Kańska, M., & Rączyńska, E. D. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4893. [Link]
-
Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst, solvent and reaction temperature for the synthesis of urea derivative, 6b a. [Link]
-
DUBI CHEM. (n.d.). THIOUREA PURIFIED. Retrieved from [Link]
-
YouTube. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Nguyen, T. B., et al. (2020). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Molecules, 25(21), 5038. [Link]
-
Reddit. (2024, April 16). Problem with my thiourea synthesis. [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]
-
YouTube. (2022, August 21). Thiourea dioxide (TUDO) synthesis | The best REDUCTANT in organic chemistry? [Link]
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Technical Support Center: Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
Welcome to the dedicated technical support guide for the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Thiourea derivatives are a cornerstone in medicinal chemistry, serving as precursors for various heterocyclic compounds and exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter in the lab.
General Synthesis and Troubleshooting Workflow
The synthesis of a substituted thiourea typically involves the reaction of an amine with a thiocarbonyl source.[1] The overall process, from selecting starting materials to characterizing the final product, requires careful consideration at each step to ensure success.
Caption: A generalized workflow for the synthesis of substituted thioureas.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the synthesis of this compound.
Q1: What is the most effective synthetic route for preparing this compound?
Answer: The optimal route depends on reagent availability, safety considerations, and required scale. The starting material, 5,6,7,8-Tetrahydronaphthalen-1-amine, is a primary aromatic amine, making it a good nucleophile for several standard thiourea syntheses. Here is a comparison of common methods:
| Synthetic Route | Thiocarbonyl Source | Typical Yield | Advantages | Disadvantages | Key References |
| Method A | Isothiocyanate | High (>90%) | Simple, clean reaction; often just requires mixing amine and isothiocyanate.[4] | Requires the specific isothiocyanate precursor, which may not be commercially available. | [4][5] |
| Method B | Ammonium Thiocyanate | Moderate to High (60-85%) | Readily available and inexpensive reagents.[6] | Often requires an acyl chloride (e.g., benzoyl chloride) to form an intermediate, followed by hydrolysis, adding steps to the process.[6] | [6][7][8] |
| Method C | Carbon Disulfide (CS₂) | Moderate to High (70-95%) | CS₂ is an inexpensive and accessible C1 synthon. Useful for both symmetrical and unsymmetrical thioureas.[7][9] | CS₂ is volatile, flammable, and toxic. The reaction may require a base and proceeds via a dithiocarbamate intermediate.[7] | [7][9][10] |
| Method D | Thiophosgene (CSCl₂) | High | Highly reactive, driving reactions with even poor nucleophiles to completion. | Extremely toxic and corrosive; requires specialized handling and ventilation. [1][11] Generates HCl as a byproduct. | [1][10][11] |
Recommendation: For laboratory-scale synthesis, Method B (Ammonium Thiocyanate) offers the best balance of reagent accessibility, safety, and good yields. If the corresponding isothiocyanate is available, Method A is the most straightforward. Method C is a strong alternative, while Method D should only be considered by experienced chemists with appropriate safety infrastructure.
Q2: My reaction has stalled or resulted in a very low yield. What are the potential causes and solutions?
Answer: Low yield is a common problem that can usually be traced back to starting materials, reaction conditions, or the stability of intermediates. Use the following guide to diagnose the issue.
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
Detailed Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of your 5,6,7,8-Tetrahydronaphthalen-1-amine. Impurities can interfere with the reaction. If using a method involving an isothiocyanate, ensure it has not degraded, as they can be sensitive to moisture and light.[4]
-
Optimize Reaction Temperature: Many thiourea syntheses proceed well at room temperature, but if the reaction is sluggish (as monitored by Thin Layer Chromatography - TLC), gentle heating (e.g., 40-60 °C) can increase the rate.[10] However, be cautious, as excessive temperatures can lead to the decomposition of reagents or the desired product.[4]
-
Solvent Choice: The solvent can significantly impact reaction outcomes. Polar aprotic solvents like THF, acetone, or DMF are commonly effective.[10] For certain methods, an "on-water" synthesis can be a highly efficient and sustainable option.[9]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component may lead to unwanted side products.[10]
-
Consider Catalysis or Alternative Methods: If yields remain low, consider a different approach. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for many thiourea preparations.[10]
Q3: My TLC shows the presence of significant impurities. What are they and how can I prevent them?
Answer: The most common impurities are unreacted starting materials and side products from undesired parallel reactions.
-
Unreacted 5,6,7,8-Tetrahydronaphthalen-1-amine: This is the most common impurity if the reaction has not gone to completion.
-
Prevention: Ensure a slight excess (1.05-1.1 equivalents) of the thiocarbonyl source or increase the reaction time/temperature.
-
Removal: During workup, a wash with a dilute acid (e.g., 1M HCl) will protonate the basic amine, moving it to the aqueous layer, while the neutral thiourea product remains in the organic layer.[10]
-
-
Symmetrical N,N'-bisthis compound: This can form if the reaction mechanism involves an in-situ generated isothiocyanate intermediate that then reacts with another molecule of the starting amine instead of the intended second component.[4]
-
Prevention: This is primarily an issue in unsymmetrical thiourea synthesis. For the target molecule, which is monosubstituted, this is less of a concern unless the reaction conditions are incorrect. When using CS₂, controlling the stoichiometry is critical to avoid this side product.[7]
-
-
Decomposition Products: Harsh conditions (e.g., high heat) can degrade the thiourea product or intermediates.[4]
-
Prevention: Run the reaction at the lowest effective temperature and monitor by TLC to avoid prolonged heating after the reaction is complete.[10]
-
Detailed Experimental Protocol
Method B: Synthesis via Acyl Isothiocyanate Intermediate from Ammonium Thiocyanate
This robust two-step, one-pot method is adapted from established procedures for N-acylthiourea synthesis and is recommended for its reliability and use of common laboratory reagents.[6][12]
Materials:
-
Benzoyl Chloride
-
Ammonium Thiocyanate (NH₄SCN), dried
-
5,6,7,8-Tetrahydronaphthalen-1-amine
-
Acetone (anhydrous)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)
Procedure:
Step 1: Formation of Benzoyl Isothiocyanate
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve ammonium thiocyanate (1.1 eq) in anhydrous acetone.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add benzoyl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The formation of a precipitate (ammonium chloride) is expected.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour. The milky solution contains the in-situ generated benzoyl isothiocyanate intermediate.
Step 2: Reaction with Amine and Hydrolysis
-
To the same flask containing the intermediate, add a solution of 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 eq) in acetone dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) until the starting amine spot has been consumed.
-
Pour the reaction mixture into a beaker of cold water, which will precipitate the N-benzoyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea intermediate.
-
Collect the solid by filtration and wash with water.
-
To hydrolyze the benzoyl group, suspend the solid in a 10% aqueous NaOH solution and heat gently (e.g., 50-60 °C) with stirring for 1-2 hours until the solid dissolves and is fully converted.
-
Cool the solution to room temperature and carefully neutralize with dilute HCl until the product precipitates.
-
Collect the crude this compound by filtration, wash thoroughly with water, and dry.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[13] Alternatively, for higher purity, column chromatography on silica gel can be employed.[10]
References
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Thioureas.
- BenchChem. (2025).
-
Česalová, L., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1863–1873. [Link]
-
Stilinović, V., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2861-2868. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
SciSpace. (n.d.). Synthesis and characterization of thiourea. [Link]
-
Sharma, S. (1976). Thiophosgene in Organic Synthesis. Synthesis, 1976(12), 803-820. [Link]
-
Uddin, M. S., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2639. [Link]
-
Tariq, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
ResearchGate. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
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Technical Support Center: Synthesis of N,N'-Disubstituted Thioureas
Welcome to the technical support center for N,N'-disubstituted thiourea synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formations encountered during your synthetic work.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a non-polar byproduct that appears to be a desulfurization product. What could it be and how can I prevent its formation?
A1: Carbodiimide and Urea Formation
One of the most common side reactions in thiourea synthesis is desulfurization, leading to the formation of the corresponding carbodiimide, which can be subsequently hydrolyzed to urea, especially if water is present in the reaction or during workup.[1][2]
Mechanism of Formation:
The desulfurization of a thiourea to a carbodiimide is an oxidation reaction. This can be promoted by various reagents and conditions, including certain metal complexes, oxidizing agents, or even heat.[3][4] The resulting carbodiimide is a reactive intermediate. If water is present, it will readily react with the carbodiimide to form an N,N'-disubstituted urea.
Caption: Desulfurization of thiourea to carbodiimide and subsequent hydrolysis to urea.
Troubleshooting Protocol: Minimizing Desulfurization
-
Temperature Control: Avoid excessive heating of the reaction mixture. Many reactions between isothiocyanates and amines are exothermic and proceed efficiently at room temperature.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Reagent Purity: Ensure that your starting materials and solvents are free from oxidizing impurities.
-
Avoid Certain Reagents: Be mindful of reagents that can promote desulfurization. For instance, some heavy metal salts can facilitate this process.[2]
Purification Strategy: Removing Carbodiimide and Urea Byproducts
If these byproducts have already formed, they can often be separated from the desired thiourea by column chromatography on silica gel. Due to the difference in polarity (thiourea > urea > carbodiimide), a gradient elution is typically effective. Recrystallization can also be a viable method for purification.[5]
| Byproduct | Polarity Comparison | Recommended Separation Technique |
| Carbodiimide | Less polar than thiourea | Column Chromatography |
| Urea | More polar than carbodiimide, but can be less polar than thiourea depending on substituents | Column Chromatography, Recrystallization |
Q2: I am trying to synthesize an unsymmetrical N,N'-disubstituted thiourea, but I am getting a significant amount of a symmetrical byproduct. What is happening?
A2: Formation of Symmetrical Thioureas
This is a common issue when synthesizing unsymmetrical thioureas, particularly when using the carbon disulfide (CS₂) method.[6]
Mechanism of Formation:
In the CS₂ method, the first amine reacts with CS₂ to form a dithiocarbamate salt, which is then typically converted to an in situ generated isothiocyanate.[1] This isothiocyanate is intended to react with the second, different amine. However, if the first amine is still present in excess or is more reactive, the in situ generated isothiocyanate can react with it, leading to the formation of a symmetrical thiourea.
Caption: Competing pathways in unsymmetrical thiourea synthesis.
Troubleshooting Protocol: Favoring Unsymmetrical Product Formation
-
Stepwise Addition: Instead of adding all reactants at once, adopt a stepwise approach. First, react the first amine with CS₂ and a reagent to form the isothiocyanate. Once the formation of the isothiocyanate is complete (monitor by TLC), then add the second amine.
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the second amine to ensure the complete consumption of the intermediate isothiocyanate.
-
Amine Reactivity: If possible, choose the less reactive amine as the first component to form the isothiocyanate.
Q3: While using carbon disulfide to synthesize a thiourea, I've isolated a yellow, sulfur-rich byproduct. What could this be?
A3: Thiuram Disulfide Formation
When using secondary amines and carbon disulfide, a common byproduct is the corresponding tetra-substituted thiuram disulfide.[7]
Mechanism of Formation:
Secondary amines react with CS₂ to form dithiocarbamate salts. These salts can then be oxidized to form a disulfide bond between two dithiocarbamate units, yielding a thiuram disulfide.[8] This oxidation can sometimes be promoted by air or other oxidizing agents present in the reaction mixture.
Caption: Formation of thiuram disulfide from a secondary amine and CS₂.
Troubleshooting Protocol: Avoiding Thiuram Disulfides
-
Inert Atmosphere: Performing the reaction under an inert atmosphere can minimize oxidative coupling.
-
Control of Oxidants: Ensure that no unintended oxidizing agents are present.
-
Reaction Conditions: The choice of solvent and base can influence the rate of this side reaction. Some protocols suggest using a base like NaOH to form the dithiocarbamate salt, followed by a controlled reaction with the second amine.[6]
Q4: My product mixture contains a more polar, basic impurity. Could it be a guanidine derivative?
A4: Guanidine Formation
Yes, under certain conditions, thioureas can be converted to guanidines. This is a known transformation and can occur as a side reaction.[9]
Mechanism of Formation:
The conversion of a thiourea to a guanidine typically involves the reaction with an amine, often in the presence of a desulfurizing agent or a catalyst.[10] For instance, carbodiimides (which can form from thiourea desulfurization) can react with amines to yield guanidines.[11] Also, some oxidative conditions can lead to guanidine formation.[12]
Troubleshooting Protocol: Preventing Guanidine Formation
-
Avoid Excess Amine and High Temperatures: The presence of excess amine, especially at elevated temperatures, can promote the conversion of the thiourea product to a guanidine.
-
Choice of Reagents: Be cautious with reagents that can act as desulfurizing agents or activators of the thiourea group towards nucleophilic attack by an amine.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC to avoid prolonged reaction times that might favor side product formation.
Purification Strategy: Removing Guanidine Byproducts
Guanidines are generally more basic and polar than the corresponding thioureas. They can often be removed by:
-
Acidic Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the basic guanidine and extract it into the aqueous layer. Be cautious, as some thioureas may also have some basicity.
-
Column Chromatography: The significant polarity difference allows for effective separation by silica gel chromatography.
General Purification Protocol
For many of the side products discussed, a general purification protocol can be effective:
-
Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water, brine, and if necessary, a dilute acid or base to remove ionic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexanes) or by flash column chromatography on silica gel.[5]
References
- Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface, 10(2), 34-50.
- Onitsuka, K., Kameyama, M., & Takahashi, S. (2006). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Dalton Transactions, (37), 4449–4451.
- Practical synthesis of symmetrical thioureas and heterocyclic thiones in water. (2016). Journal of Chemical Research, 40(9), 517-520.
- Wang, L., Li, W., & He, W. (2008). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2008(22), 3579-3584.
- Gawroński, J., & Gajewy, J. (2017). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 22(1), 114.
- Friščić, T., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1767-1785.
-
Wikipedia contributors. (2023, December 27). Carbodiimide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Schroeder, D. C. (1955). The Chemistry of the Dithiocarbamates and Related Compounds. Chemical Reviews, 55(1), 181-228.
- Szymański, P., & Rzådkowska, M. (2015). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Przemysł Chemiczny, 94(11), 1951-1955.
- JP2005296863A, Method for treating waste liquid containing thiourea and appar
- US2663731A, Purification of urea, Published December 22, 1953.
- Barta, C. A., Williams, C. M., & Tiekink, E. R. T. (2021). Probing the limits of tetraalkylthiuram disulfide synthesis by direct reaction of secondary amines with CS2: The structures of Cy2NC(S)SSC(S)NCy2 and Cy2NC(S)SSSSC(S)NCy2.
- Singh, S., & Singh, J. (2014). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. International Journal of Organic Chemistry, 4, 1-5.
-
Wikipedia contributors. (2024, January 12). Urea. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- US2656383A, Preparation of carbodiimides, Published October 20, 1953.
-
Reddit. (2019). Urea removal protocol? r/labrats. Retrieved from [Link]
- Wang, L., Li, W., & He, W. (2008). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2008(22), 3579–3584.
-
Organic Chemistry Portal. (n.d.). Synthesis of thioureas by thioacylation. Retrieved from [Link]
- Anary-Abbasinejad, M., Karimi, N., Mehrabi, H., & Ranjbar-Karimi, R. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Journal of Sulfur Chemistry, 33(6), 653-658.
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Retrieved from [Link]
- Onitsuka, K., Kameyama, M., & Takahashi, S. (2006). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Dalton Transactions, (37), 4449-4451.
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
- Zhang, L., & Wang, J. (2016). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. Journal of Chemical Research, 40(11), 670-673.
- ChemRxiv. (2023).
-
ResearchGate. (2012). Easy method to remove urea after denaturing purification, no dialysis? Retrieved from [Link]
- Glavač, D., Habinshuti, V., & Vianello, R. (2018). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. Chemistry Proceedings, 3(1), 57.
- Friščić, T., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1767–1785.
- Herrera, B., & Tsogoeva, S. B. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1437–1446.
- Kim, Y. H., & Yoon, D. C. (1987). Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas. Tetrahedron Letters, 28(44), 5353-5354.
- El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126.
- El-Sayed, M. A. A., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126.
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- 12. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in thiourea synthesis from isothiocyanate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiourea synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges, particularly low reaction yields, in the synthesis of thioureas from isothiocyanates and amines. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring you can adapt these methodologies to your specific experimental context.
Section 1: The Fundamental Reaction: Mechanism and Principles
The synthesis of N,N'-disubstituted thioureas via the reaction of an isothiocyanate with a primary or secondary amine is a cornerstone of synthetic chemistry due to its efficiency and high atom economy.[1][2] The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product.
Understanding this mechanism is crucial for troubleshooting. Any factor that diminishes the nucleophilicity of the amine or the electrophilicity of the isothiocyanate, or that promotes competing side reactions, can lead to a reduction in yield.
Caption: General reaction mechanism for thiourea synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during thiourea synthesis in a direct question-and-answer format.
Q1: My reaction yield is critically low or I've obtained no product at all. What are the primary potential causes?
Low or no yield is the most frequent complaint, and it can stem from several distinct issues. A systematic diagnosis is key. The primary culprits are typically the stability of the isothiocyanate, the reactivity of the amine, or suboptimal reaction conditions.[3]
Caption: A logical workflow for troubleshooting low thiourea yield.
Troubleshooting Summary Table
| Potential Cause | Recommended Solution & Rationale |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Isothiocyanates, especially benzylic types, can be sensitive to moisture and heat, degrading into corresponding amines or alcohols.[4][5] Store them in a cool, dark, and dry environment. For highly unstable isothiocyanates, consider in-situ generation.[3] |
| Low Amine Nucleophilicity | For electron-deficient amines (e.g., anilines with electron-withdrawing groups like 4-nitroaniline), add a non-nucleophilic base such as triethylamine (TEA) to deprotonate a small fraction of the amine, increasing its nucleophilicity.[3][6] For very weak nucleophiles, a stronger base or an alternative synthetic route (e.g., using thiophosgene) may be necessary.[7] |
| Steric Hindrance | If either the amine or the isothiocyanate has bulky substituents near the reactive center, the reaction rate will be significantly slower. Increase the reaction temperature to provide sufficient energy to overcome the steric barrier.[8] Prolonging the reaction time is also effective. Microwave-assisted synthesis can drastically reduce reaction times from hours to minutes and is particularly effective for overcoming steric barriers.[3][9] |
| Inappropriate Solvent | The solvent must fully dissolve both reactants. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), acetone, or acetonitrile are commonly used and generally effective.[7][8] If solubility is an issue, consider a higher boiling point solvent like tert-butanol, especially for less reactive starting materials that require heating.[8] |
| Incomplete Reaction | Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] If the reaction stalls (i.e., starting materials are still present after a prolonged period), it points to one of the issues above (low reactivity, steric hindrance). Consider adding a slight excess (1.0-1.1 equivalents) of the more stable or less expensive reactant to drive the equilibrium towards the product. |
Q2: I'm observing a significant amount of an unexpected side product. What could it be?
Side product formation is a common cause of reduced yield and purification difficulties. Identifying the impurity is the first step to mitigating its formation.
-
Symmetrical Thiourea Formation : When synthesizing an unsymmetrical thiourea (R-NH-C(S)-NH-R'), if the intermediate isothiocyanate reacts with the starting amine instead of the second, desired amine, a symmetrical product (R-NH-C(S)-NH-R) will form.[3]
-
Solution : Employ a two-step, one-pot approach. First, ensure the complete formation of the isothiocyanate before the slow, controlled addition of the second amine.[3] Careful control over stoichiometry is critical.
-
Caption: Pathway for undesired symmetrical thiourea formation.
-
Isothiocyanate Decomposition Products : As mentioned, isothiocyanates can hydrolyze. If water is present in the reaction, you may isolate the amine (R-NH2) or alcohol (R-OH) corresponding to your isothiocyanate starting material.[4][5]
-
Solution : Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Q3: Purification is difficult and I'm losing my product during workup. What are the best practices?
Product loss during purification can be as detrimental to the final yield as a poor reaction.
-
Issue: Unreacted Starting Materials Contaminate the Product.
-
Solution 1: Acid-Base Extraction. If the starting amine is basic and the thiourea is not, a wash with a dilute acid (e.g., 1M HCl) during the workup will protonate the amine, moving it to the aqueous layer.[1][7] Conversely, if you have acidic impurities, a wash with a dilute base (e.g., saturated NaHCO₃) can be effective.[1]
-
Solution 2: Recrystallization. This is a powerful technique for purifying solid products. Choose a solvent system where the thiourea product has high solubility at high temperatures but low solubility at room temperature, while impurities remain soluble. Common solvents include ethanol, acetone, or mixtures like ethyl acetate/hexane.[1][8]
-
-
Issue: Product has Similar Polarity to Impurities.
-
Solution: Column Chromatography. While more time-consuming, column chromatography is highly effective for separating compounds with similar polarities.[7] A typical stationary phase is silica gel, with an eluent system like ethyl acetate/hexane. Use TLC to determine the optimal eluent mixture that provides good separation between your product and the impurities.
-
Section 3: Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DCM or THF, approx. 0.2-0.5 M concentration).[1][3]
-
Addition of Isothiocyanate : To the stirred solution of the amine, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.[3] If the reaction is noticeably exothermic, consider cooling the flask in an ice bath during the addition.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress by TLC, observing the disappearance of the limiting reactant.[3] If the reaction is slow (common with sterically hindered or electron-poor reactants), it can be gently heated (e.g., to 40 °C or reflux, depending on the solvent).[3][8]
-
Workup :
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[1]
-
If the product precipitates directly from the reaction mixture upon cooling, it can be isolated by filtration, washed with a cold, non-polar solvent (like hexane or diethyl ether) to remove soluble impurities, and dried.[1]
-
If the product is soluble, redissolve the crude residue in an organic solvent (e.g., ethyl acetate). Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution, and finally, brine.[1]
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiourea.[1]
-
Purification : Purify the crude product by recrystallization or column chromatography as needed.[7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection : Choose a suitable solvent or solvent pair by testing the solubility of a small amount of crude product. The ideal solvent dissolves the product when hot but not when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional) : If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying : Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of Isothiocyanates from Primary Amines. BenchChem Technical Support.
- ResearchGate. (n.d.).
- De Nicola, G. R., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry.
- PubMed. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry.
- PubMed. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivative Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols. BenchChem Technical Support.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
- Reddit. (2024).
- ResearchGate. (2014). How can I purify my bis thiourea compound?
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Issue 1: The crude product is an oil or fails to solidify.
Q: My reaction work-up resulted in a persistent oil, or the crude solid is gummy and difficult to handle. What are the likely causes and how can I induce crystallization?
A: This is a common issue, often stemming from the presence of residual solvents or impurities that inhibit the formation of a crystalline lattice.
Causality Explained: The formation of a stable crystal lattice requires a high degree of molecular order. Impurities, even in small amounts, can disrupt this ordering process. Residual high-boiling point solvents can act as plasticizers, preventing the material from solidifying.
Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents (e.g., THF, DCM) are thoroughly removed under reduced pressure.[1] For higher boiling point solvents, consider co-evaporation with a lower boiling point solvent like dichloromethane or diethyl ether. This can be repeated several times.
-
Trituration: This technique involves washing the crude oil or gummy solid with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
-
Recommended Solvents for Trituration: Hexanes, diethyl ether, or a mixture of hexanes and ethyl acetate are often effective. .
-
Procedure: Add a small amount of the chosen solvent to the crude material and stir or sonicate the mixture. The goal is to dissolve the impurities while the desired product either remains as a solid or precipitates out. Decant the solvent and repeat the process until a solid product is obtained.
-
-
Initiating Crystallization: If the product is still an oil after solvent removal, try the following:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This will act as a template for further crystallization.
-
Cooling: Slowly cool the flask in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of an amorphous solid or oil, so a gradual temperature decrease is often more effective.
-
Issue 2: The purified product shows low purity by TLC or NMR, with persistent starting material contamination.
Q: After purification by recrystallization or column chromatography, I still observe significant amounts of unreacted 5,6,7,8-tetrahydronaphthalen-1-amine or the isothiocyanate precursor. How can I effectively remove these starting materials?
A: The presence of starting materials post-purification suggests that the chosen method is not adequately resolving the product from these impurities. This could be due to similar polarities or solubilities.
Causality Explained: The success of purification by chromatography or recrystallization relies on differences in the physical properties (polarity, solubility) of the components in the mixture. If the starting materials and the product have very similar properties, separation can be challenging.
Troubleshooting Protocol:
-
Acid-Base Extraction: This is a highly effective method for removing unreacted amines.[2]
-
Procedure:
-
Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer.
-
Separate the organic layer, which now contains the thiourea product, and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Optimizing Column Chromatography:
-
Solvent System Selection: The choice of the mobile phase is critical. A common mistake is using a solvent system that is too polar, causing the product and impurities to elute together.
-
Recommendation: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC to find the optimal solvent ratio.
-
-
Stationary Phase: While silica gel is the most common stationary phase, for certain separations, other materials may be more effective.
-
-
Recrystallization Solvent Screening: A single-solvent recrystallization may not be sufficient. Consider a two-solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Issue 3: The product appears discolored (e.g., yellow or brown) even after purification.
Q: My final product of this compound has a persistent color, suggesting the presence of impurities. What could be the source of this discoloration and how can I obtain a colorless product?
A: Discoloration often arises from the formation of minor, highly colored byproducts or the degradation of starting materials or the product itself.
Causality Explained: Thiourea synthesis, particularly if conducted at elevated temperatures or with impure reagents, can lead to side reactions. Isothiocyanates can be unstable and decompose, leading to colored impurities.[3]
Troubleshooting Protocol:
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities.
-
Procedure: During recrystallization, dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) to the hot solution and swirl. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. After a few minutes, perform a hot filtration to remove the carbon. Allow the filtrate to cool and crystallize.
-
-
Reagent Purity: Ensure that the starting 5,6,7,8-tetrahydronaphthalen-1-amine and the isothiocyanate reagent are of high purity. If the isothiocyanate is old or has been improperly stored, it may have partially decomposed.[3] Consider purifying the starting materials before use.
-
Reaction Conditions: Avoid excessive heating during the reaction, as this can promote the formation of colored byproducts.[1] Monitor the reaction by TLC to avoid unnecessarily long reaction times.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective purification techniques for this compound?
A1: The most widely used and effective purification techniques for thiourea derivatives are recrystallization and column chromatography.[1]
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material, provided a suitable solvent can be found. It is a cost-effective and scalable technique.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[1] It is particularly useful when recrystallization is not effective or for purifying smaller quantities of material.
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements, such as in the final stages of drug development, preparative HPLC can be employed.[4]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
Solvent Selection Workflow:
Caption: Workflow for selecting a recrystallization solvent.
Q3: What are the common impurities I might encounter in the synthesis of this compound?
A3: Besides unreacted starting materials, potential impurities include:
-
Symmetrical bis-thiourea: This can form if there are issues with stoichiometry or if the intermediate isothiocyanate reacts with the starting amine.[3]
-
Degradation products of the isothiocyanate: Isothiocyanates can be sensitive to heat and moisture, leading to decomposition products.[3]
-
Side products from the synthesis: Depending on the synthetic route, other byproducts may be present. For instance, if carbon disulfide is used, dithiocarbamate intermediates or their byproducts could be present.[1]
Q4: Can I use spectroscopic methods to assess the purity of my this compound?
A4: Yes, ¹H NMR and ¹³C NMR spectroscopy are powerful tools for assessing the purity of your compound.[5]
-
¹H NMR: In the proton NMR spectrum, look for the characteristic signals of the product and compare their integration to any signals that may correspond to impurities. The aromatic and aliphatic protons of the tetrahydronaphthalene moiety and the N-H protons of the thiourea group will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum can also be very informative, with the thiocarbonyl (C=S) carbon typically appearing at a characteristic downfield chemical shift.
-
Mass Spectrometry: This technique can confirm the molecular weight of the desired product.[5]
Q5: Are there any safety precautions I should be aware of when working with thiourea derivatives?
A5: Yes, it is important to handle thiourea and its derivatives with care.
-
Toxicity: Thiourea itself is a toxicant.[6] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isothiocyanates: Many isothiocyanates are lachrymators and can be irritating to the respiratory system. They should be handled in a fume hood.
-
Solvents: The organic solvents used in purification are often flammable and may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Section 3: Data and Protocols
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Insoluble | Insoluble |
| Methanol | Sparingly soluble | Soluble |
| Ethanol | Sparingly soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Ethyl Acetate | Sparingly soluble | Soluble |
| Hexanes | Insoluble | Insoluble |
| Tetrahydrofuran | Soluble | Very Soluble |
Note: This data is qualitative and intended as a starting point for purification development.
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable recrystallization solvent (e.g., ethanol or ethyl acetate).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Workflow for Purification Strategy Selection:
Caption: Decision tree for selecting a suitable purification method.
References
- BenchChem. (n.d.). Application Note: HPLC Purification of Thiourea Derivatives.
- BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
-
Various Authors. (2014). How can I purify my bis thiourea compound? ResearchGate. Retrieved from [Link]
-
Various Authors. (2015). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents. ResearchGate. Retrieved from [Link]
-
Todorova, S. E., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI. Retrieved from [Link]
-
Various Authors. (2018). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. Retrieved from [Link]
-
Al-Jeilawi, O. H. R., & Maryoosh, A. A. (2024). Synthesis, Identification, Antioxidant, Molecular Docking, and In Silico ADME Study for Some New Derivatives Containing Thiourea Moiety. Russian Journal of Bioorganic Chemistry. Retrieved from [Link]
-
Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research. Retrieved from [Link]
Sources
Technical Support Center: Isothiocyanate Precursor Stability in Thiourea Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize isothiocyanate precursors in thiourea synthesis. Isothiocyanates are highly valuable reagents, but their electrophilic nature makes them susceptible to various degradation pathways, which can compromise reaction yields and purity. This document provides in-depth, experience-based answers to common stability issues, helping you troubleshoot experiments and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) - Stability and Handling
This section addresses the most common queries regarding the intrinsic stability and proper handling of isothiocyanate precursors before and during their use.
Q1: My isothiocyanate has been in storage, and I suspect it has degraded. What are the common signs of degradation?
A1: Degradation of an isothiocyanate precursor is a frequent issue that can manifest in several ways. Visual and analytical confirmation is key.
-
Visual Indicators : A primary sign is a change in physical appearance . Many pure isothiocyanates are colorless or pale-yellow liquids. Degradation can lead to a darker yellow or brown coloration. The formation of solid precipitates or a hazy appearance may indicate polymerization or the formation of hydrolysis byproducts like symmetrical ureas or thioureas.[1]
-
Odor Change : Isothiocyanates typically have a characteristic sharp, pungent odor. A significant change or diminishing of this odor can suggest chemical transformation.[1]
-
Analytical Confirmation : The most definitive evidence comes from analytical techniques. A simple Thin Layer Chromatography (TLC) analysis against a fresh or previously validated sample can reveal new, more polar spots (e.g., corresponding amines). For a quantitative assessment, techniques like GC, HPLC, or NMR spectroscopy will show a decrease in the purity of the main compound and the emergence of new signals corresponding to degradation products.[1]
Q2: What are the primary chemical degradation pathways for isothiocyanates?
A2: The high reactivity of the isothiocyanate group (–N=C=S) makes it vulnerable to several degradation pathways, primarily driven by reaction with nucleophiles.
-
Hydrolysis : This is the most common degradation route, especially if the compound is exposed to moisture.[2] The isothiocyanate group is attacked by water to form an unstable thiocarbamic acid intermediate, which readily decomposes to the corresponding primary amine and carbonyl sulfide (COS) or H₂S.[3] This newly formed amine can then react with remaining isothiocyanate to produce an undesired symmetrical N,N'-disubstituted thiourea.[4]
-
Reaction with Alcohols : If stored in or contaminated with alcohol-based solvents (e.g., methanol, ethanol), isothiocyanates can react to form thiocarbamates, rendering the precursor inactive for the desired thiourea synthesis.[5]
-
Polymerization : Under certain conditions, particularly with heat or upon prolonged storage, some isothiocyanates can self-condense or polymerize.
-
Thermal Decomposition : High temperatures can lead to the thermal degradation of isothiocyanates, forming a variety of products.[4] For example, heating allyl isothiocyanate in an aqueous solution can produce species like N,N'-diallylthiourea and various polysulfides.[4]
Below is a diagram illustrating the main degradation pathways.
Caption: Major Degradation Pathways of Isothiocyanates.
Q3: How critical is pH to isothiocyanate stability during storage and reactions?
A3: The pH is a critical factor influencing the stability and reaction pathway of isothiocyanates. Generally, a neutral pH (around 7.0) is optimal for stability.[5][6]
-
Acidic Conditions (pH < 7) : Low pH can promote the hydrolysis of isothiocyanates to amines.[3] Furthermore, acidic conditions can favor the rearrangement of the glucosinolate hydrolysis intermediate, leading to the formation of nitriles instead of the desired isothiocyanates, a crucial consideration if generating the ITC in-situ from natural precursors.[5][7]
-
Basic Conditions (pH > 7) : Alkaline conditions can also accelerate degradation.[5][8] The presence of strong bases can catalyze hydrolysis and other side reactions.
Therefore, reactions should be performed in buffered systems or well-chosen aprotic solvents to maintain a neutral environment unless specific acidic or basic catalysis is intended and controlled.
Part 2: FAQs - Troubleshooting Thiourea Synthesis
This section focuses on resolving common issues encountered during the reaction itself, particularly low yields and the formation of impurities.
Q4: My thiourea synthesis has a very low yield. How do I determine if my isothiocyanate precursor is the cause?
A4: Low yield is a common problem, and the stability of the isothiocyanate is a primary suspect.[9][10] Here’s a systematic approach to diagnose the issue:
-
Analyze the Starting Material : Before starting the reaction, verify the purity of your isothiocyanate using TLC, GC, or NMR. If significant impurities are present, purify the isothiocyanate (e.g., by distillation or chromatography) or use a freshly prepared batch.[9][10]
-
Monitor the Reaction Over Time : Use TLC to track the consumption of your starting materials. If you observe the isothiocyanate spot disappearing rapidly without a corresponding increase in the product spot, it is likely decomposing. Look for a new, highly polar spot at the baseline, which could be the amine byproduct of hydrolysis.
-
Run a Control Reaction : React the isothiocyanate under the reaction conditions (solvent, temperature) but without the amine nucleophile. If the isothiocyanate degrades, it confirms its instability under those specific conditions.
| Troubleshooting Step | Recommended Action | Expected Outcome |
| Purity Check | Analyze isothiocyanate purity via TLC/GC/NMR before use. | Confirms if the precursor is already degraded. |
| Reaction Monitoring | Monitor reaction progress by TLC every 15-30 minutes. | Identifies if the isothiocyanate is degrading faster than it reacts. |
| Control Experiment | Stir isothiocyanate in the reaction solvent at the reaction temperature without the amine. | Isolates the variable of precursor stability under reaction conditions. |
Q5: Besides precursor instability, what other common factors lead to low yields in thiourea synthesis?
A5: While isothiocyanate stability is crucial, other factors can significantly impact your yield.[9]
-
Low Nucleophilicity of the Amine : The reaction is a nucleophilic attack of the amine on the central carbon of the isothiocyanate. Amines with strong electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and may react very slowly or not at all under standard conditions.[10][11]
-
Steric Hindrance : Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile, slowing down the reaction rate and requiring more forcing conditions.[9]
Solutions for Poorly Reactive Systems:
-
Increase Reaction Temperature : For sluggish reactions, increasing the temperature can provide the necessary activation energy.[9][10]
-
Microwave Irradiation : This technique can be highly effective in overcoming steric barriers and driving reactions with poor nucleophiles to completion in significantly shorter times.[9][10]
-
Use a Catalyst : In some cases, a catalyst can facilitate the reaction.[12]
Q6: I'm seeing multiple byproducts in my reaction mixture. What are the likely culprits related to isothiocyanate instability?
A6: The formation of byproducts is often directly linked to the degradation of the isothiocyanate precursor.
-
Symmetrical N,N'-disubstituted Thiourea : As mentioned in Q2, hydrolysis of your starting isothiocyanate (R-NCS) produces the corresponding amine (R-NH₂). This amine is nucleophilic and can react with another molecule of your starting isothiocyanate to form a symmetrical thiourea (R-NH-C(S)-NH-R).[4][9] This is a very common byproduct if moisture is present.
-
Products from Reaction with Solvent : If you are using a nucleophilic solvent (like an alcohol), you may form thiocarbamates.[5]
-
Unreacted Starting Amine : If the isothiocyanate degrades before it can fully react with the intended amine, you will be left with unconsumed starting material, complicating purification.
The workflow below provides a logical approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Part 3: Experimental Protocols
This section provides actionable, step-by-step protocols for handling precursors and executing reactions to mitigate stability issues.
Protocol 1: Best Practices for Handling and Storing Isothiocyanates
This protocol minimizes precursor degradation during storage.
Materials:
-
Isothiocyanate compound
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or septum-sealed vial
-
Syringes and needles
-
Parafilm or vial cap seals
Procedure:
-
Procurement : Whenever possible, order fresh isothiocyanates in small quantities to avoid long-term storage.
-
Inert Atmosphere : Upon receipt, if the container is not already sealed under an inert atmosphere, carefully flush the headspace of the container with dry nitrogen or argon.[9]
-
Sealing : Tightly seal the container. For vials, use a septum cap and wrap with Parafilm. For larger bottles, ensure the cap is tightly secured and consider using a secondary seal like Parafilm.
-
Storage Location : Store the sealed container in a cool, dry, and dark location. A refrigerator or freezer dedicated to chemical storage (2-8°C or -20°C) is ideal.[1][2][13]
-
Dispensing : When using the reagent, do not leave the container open to the atmosphere. Use a dry syringe to pierce the septum and withdraw the required amount. Immediately after, re-flush the headspace with inert gas before returning to storage.
Protocol 2: General Procedure for Thiourea Synthesis Using a Moisture-Sensitive Isothiocyanate
This protocol employs standard techniques to exclude moisture, a primary cause of isothiocyanate degradation.
Materials:
-
Amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)[9]
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane)
-
Oven-dried glassware (round-bottom flask, stir bar)
-
Inert gas setup (Nitrogen or Argon balloon/manifold)
-
Syringes
Procedure:
-
Glassware Preparation : Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reaction Setup : Assemble the reaction flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition : Dissolve the amine (1.0 eq.) in the chosen anhydrous aprotic solvent and add it to the reaction flask via syringe.[9]
-
Isothiocyanate Addition : Add the isothiocyanate (1.0-1.1 eq.) to the stirred amine solution at room temperature. The addition should be done dropwise via syringe, especially if the reaction is exothermic.[9]
-
Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction's progress by TLC until the limiting reactant (usually the amine) is consumed. Gentle heating may be applied if the reaction is slow.[9]
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.[9]
References
-
Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Retrieved from [Link]
- Barba, F. J., et al. (2022). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment.
- Castro, A., & Spencer, J. (1993). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
- Guerrero, J., et al. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1). SciELO Colombia.
- Min, H., & Jeffery, E. H. (2010).
- Jakub, M., et al. (2014).
- Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar.
- Hanschen, F. S., et al. (2018). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. Retrieved from [Link]
- Hanschen, F. S., et al. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PMC - NIH.
- Kumar, A., et al. (2022).
- Eawag. (1999).
- Nickisch, K., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC - NIH.
- Christodoulou, M. C., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
- Argyropoulos, D., et al. (2022).
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
- Scattolin, T., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.
- ChemRxiv. (n.d.).
- Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central.
- Biblioteka Nauki. (n.d.).
- Chen, C. C., & Ho, C. T. (1998).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Taylor & Francis Online. (n.d.). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
- Rungruang, E., et al. (2013). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). PubMed.
- Universiteit Gent. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Academic Bibliography.
- Reddit. (2022). Problem with my thiourea synthesis. r/Chempros.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
- Amarnath, V., et al. (1991).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Thiourea Synthesis with Poorly Nucleophilic Amines
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the synthesis of thioureas, particularly when dealing with poorly nucleophilic amines. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help you overcome common synthetic hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My thiourea synthesis with an electron-deficient aniline is extremely slow or failing completely. What's the underlying problem?
A1: The core issue is the reduced nucleophilicity of your amine. The nitrogen atom's lone pair of electrons is less available to attack the electrophilic carbon of the isothiocyanate or other thioacylating agent. This is typically due to two main factors:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring (e.g., -NO₂, -CN, -CF₃, halides) pull electron density away from the amino group via inductive and resonance effects, making the nitrogen a weaker nucleophile.[1]
-
Steric Hindrance: Bulky substituents near the amino group can physically block its approach to the electrophile, slowing down the reaction.[1]
Q2: I'm trying to synthesize an unsymmetrical thiourea from an amine and carbon disulfide (CS₂), but I only get the symmetrical product. Why does this happen?
A2: This is a common problem when one of the amines is a poor nucleophile. The reaction proceeds through an in-situ generated isothiocyanate intermediate from the more reactive amine and CS₂. If the second, less nucleophilic amine reacts too slowly with this intermediate, the intermediate will instead react with another molecule of the starting, more reactive amine, leading to the symmetrical byproduct.
Q3: Are there safer alternatives to highly toxic reagents like thiophosgene for activating poorly reactive amines?
A3: Yes. While thiophosgene is highly effective, its toxicity is a significant concern.[2] Safer and effective alternatives include:
-
Isothiocyanate Surrogates: N-thiocarbamoyl benzotriazoles can be prepared and used as stable, easy-to-handle equivalents of isothiocyanates.[1] They react with amines to form thioureas under mild conditions.
-
Activating Agents for CS₂: Instead of isolating the isothiocyanate, you can use coupling agents like carbodiimides (e.g., EDCI, DCC) to facilitate the reaction of the dithiocarbamate intermediate, formed from the amine and CS₂, to yield the desired thiourea.
-
Milder Thioacylating Agents: Reagents like N,N'-di-Boc-substituted thiourea can be activated with trifluoroacetic acid anhydride for a more controlled thioacylation of unreactive amines.[3]
Q4: Can I avoid organic solvents for these reactions to make my process greener?
A4: Absolutely. Several "green" methods have been developed:
-
"On-Water" Synthesis: The reaction between amines and carbon disulfide or isothiocyanates can be performed in an aqueous medium.[2][3] This often simplifies product isolation, as the thiourea product precipitates and can be collected by simple filtration.
-
Mechanochemistry (Ball Milling): This solvent-free technique involves grinding the solid reactants together in a ball mill.[1][4] The mechanical force can overcome activation barriers, often leading to quantitative yields in minutes, even with poorly nucleophilic anilines.[1]
Troubleshooting Guides & Optimization Protocols
This section provides detailed solutions to specific problems encountered during thiourea synthesis with challenging amine substrates.
Issue 1: Low or No Yield with Electron-Deficient Anilines
When standard conditions fail, a systematic approach involving the modification of reaction parameters or a complete change in methodology is required.
Before resorting to more complex methods, simple adjustments can often provide significant improvements.
-
Increase Reaction Temperature: For sluggish reactions, increasing the temperature provides the necessary activation energy. Refluxing in a suitable solvent like THF or acetonitrile is a common approach. However, monitor the reaction closely by TLC, as higher temperatures can lead to the degradation of sensitive isothiocyanates and side product formation.
-
Microwave-Assisted Synthesis: Microwave irradiation is a highly effective method for dramatically reducing reaction times and improving yields.[5] The rapid, uniform heating can drive difficult reactions to completion in minutes instead of hours.
Catalysis can activate either the amine nucleophile or the thioacylating electrophile.
-
Base Catalysis: A non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU), can deprotonate the weakly acidic N-H proton of the aniline, increasing its nucleophilicity. This is particularly effective for moderately electron-deficient anilines.
-
Lewis Acid Catalysis: A mild Lewis acid like zinc chloride (ZnCl₂) can coordinate to the sulfur or nitrogen atom of the isothiocyanate, increasing its electrophilicity and making it more susceptible to attack by a weak nucleophile.[6]
-
Bifunctional Catalysis: Chiral thiourea-amine catalysts can activate both the nucleophile and electrophile simultaneously through a network of hydrogen bonds, mimicking enzymatic catalysis.[1] This dual activation is highly effective for a range of reactions.
If optimization and catalysis fail, a change of reagents or the entire synthetic route is the next logical step.
-
Using Thiophosgene: This powerful thioacylating agent is highly effective for even very unreactive anilines. The reaction proceeds in two steps: formation of a thiocarbamoyl chloride intermediate, followed by reaction with a second amine.
-
Mechanochemical Synthesis (Ball Milling): This solvent-free method is exceptionally potent for forcing reactions between unreactive solid starting materials.
Comparative Analysis of Methods for N-(4-nitrophenyl)-N'-phenylthiourea Synthesis
To provide a practical comparison, the table below summarizes different approaches for the synthesis of a representative thiourea from a poorly nucleophilic amine (4-nitroaniline).
| Method | Thioacylating Agent | Conditions | Typical Yield | Reaction Time | Key Advantages/Disadvantages | Reference(s) |
| Conventional Heating | Phenyl isothiocyanate | Reflux in solvent (e.g., THF, Acetone) | Low to Moderate | 4-24 hours | Simple setup; Often incomplete conversion, potential for side products. | [7] |
| Microwave Irradiation | Phenyl isothiocyanate | EtOH/H₂O, KOH, 150°C | High (>90%) | 3-15 minutes | Drastically reduced reaction time, high efficiency. Requires specialized equipment. | [5][8] |
| Lewis Acid Catalysis | Thiourea (reagent) | ZnCl₂ (cat.), Solvent-free, 80-85°C | High (>90%) | 1-2 hours | Avoids toxic reagents, simple workup. Thermal method, not suitable for all substrates. | [6] |
| Mechanochemistry | Phenyl isothiocyanate | Ball Milling, neat, 30 Hz | Quantitative | 10-45 minutes | Solvent-free, extremely fast, high yields. Requires a ball mill. | [1][4] |
| Thiophosgene Route | Thiophosgene | THF, TEA, Room Temp to Reflux | Good to High | 1-6 hours | Highly effective for very unreactive amines. Thiophosgene is extremely toxic. | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-(4-nitrophenyl)-N'-phenylthiourea
This protocol leverages microwave energy to rapidly synthesize the target compound in high yield.
Materials:
-
4-Nitroaniline
-
Phenyl isothiocyanate
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH) solution (10 M)
-
10 mL microwave reaction vial with a magnetic stir bar
Procedure:
-
To the microwave reaction vial, add 4-nitroaniline (1.0 mmol, 138 mg) and phenyl isothiocyanate (1.1 mmol, 149 mg, 131 µL).
-
Add 3 mL of a 2:1 mixture of Ethanol:Water.
-
Add 1 mL of 10 M aqueous KOH solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 5-10 minutes (monitor by TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Acidify the reaction mixture with 2N HCl until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to obtain the pure thiourea.
Protocol 2: Mechanochemical Synthesis via Ball Milling
This solvent-free method is ideal for overcoming poor reactivity.[1][4]
Materials:
-
4-Nitroaniline
-
Phenyl isothiocyanate
-
Stainless steel grinding jar and balls
-
Laboratory ball mill (e.g., shaker mill)
Procedure:
-
Place 4-nitroaniline (1.0 mmol, 138 mg) and phenyl isothiocyanate (1.0 mmol, 135 mg, 120 µL) into a stainless steel grinding jar.
-
Add one or more stainless steel balls (e.g., one 12 mm ball).
-
Secure the jar in the ball mill and operate at a frequency of 30 Hz for 15-30 minutes.
-
Monitor the reaction progress by taking a small aliquot and checking via TLC (dissolved in a suitable solvent).
-
Once the reaction is complete, carefully open the jar in a fume hood.
-
The product is typically obtained as a pure powder and can be used directly or recrystallized if necessary.
Protocol 3: Synthesis using Thiophosgene (EXPERT USE ONLY)
! CAUTION ! Thiophosgene is highly toxic, volatile, and lachrymatory. All operations must be performed in a certified, high-performance chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles, and potentially a face shield). Have a quenching solution (e.g., dilute aqueous ammonia) readily available.[9][10]
Materials:
-
4-Nitroaniline
-
Thiophosgene (CSCl₂)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 4-nitroaniline (10 mmol, 1.38 g) in 50 mL of anhydrous THF.
-
Add triethylamine (11 mmol, 1.53 mL) to the solution to act as an HCl scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of thiophosgene (10 mmol, 0.76 mL) in 10 mL of anhydrous THF dropwise via a syringe or dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove the triethylammonium chloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Diagrams and Workflows
Decision Workflow for Troubleshooting Low Yield
The following diagram outlines a logical progression for troubleshooting and optimizing your thiourea synthesis when encountering low yields with poorly nucleophilic amines.
Caption: Troubleshooting workflow for low yield in thiourea synthesis.
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanisms for activating the synthesis.
1. Base-Catalyzed Activation of Amine
Caption: Base catalysis enhances amine nucleophilicity via deprotonation.
2. Lewis Acid-Catalyzed Activation of Isothiocyanate
Caption: Lewis acid catalysis enhances isothiocyanate electrophilicity.
References
-
One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano-phenyl)benzimidoyl isothiocyanate. National Institutes of Health. Available at: [Link]
-
Efficient Method of Synthesis of N,N′ -Disubstituted Ureas/Thioureas by a Zinc Chloride Catalyzed Thermal Reaction. ResearchGate. Available at: [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. Available at: [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]
-
A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Publishing. Available at: [Link]
-
Methodology and reaction route for the synthesis of DBU catalyzed compound 29. ResearchGate. Available at: [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. Available at: [Link]
-
An efficient methodology for the synthesis of thioureas from amine mediated by a cobalt source. ResearchGate. Available at: [Link]
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. ScienceDirect. Available at: [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. Available at: [Link]
-
Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jppres.com [jppres.com]
- 10. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from thiourea product
Welcome to the Technical Support Center for Thiourea Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity thiourea. Here, we address specific issues related to removing unreacted starting materials and other common impurities through a series of frequently asked questions and detailed troubleshooting protocols. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and resulting impurities in crude thiourea?
The impurities present in your thiourea product are almost always related to the synthetic route employed. The two most prevalent industrial methods are the isomerization of ammonium thiocyanate and the reaction of calcium cyanamide with hydrogen sulfide.[1][2][3]
Common impurities include:
-
Ammonium Thiocyanate : A common impurity when thiourea is synthesized via the thermal isomerization of ammonium thiocyanate, as the reaction is a reversible equilibrium.[1][4][5]
-
Cyanamide and Dicyandiamide : These can be present as unreacted starting materials or byproducts, particularly from syntheses involving calcium cyanamide.[6]
-
Inorganic Salts : Calcium salts can be carried over from the calcium cyanamide route.[7][8]
-
Elemental Sulfur : Can form as a byproduct in some processes.[6]
-
Decomposition Products : Ammonia and hydrogen sulfide may be present if the product has been stored improperly or subjected to high heat.[6]
Q2: What is the universally recommended first step for purifying crude thiourea?
For most common impurities, recrystallization is the most effective and widely used primary purification method.[9] The principle relies on the difference in solubility between thiourea and the impurities in a chosen solvent at different temperatures. Thiourea's solubility generally increases significantly with temperature in suitable solvents like water or ethanol, allowing for the separation of less soluble impurities by hot filtration and more soluble impurities by crystallization upon cooling.[10][11]
Q3: How do I select the best solvent for recrystallization?
An ideal recrystallization solvent should:
-
Dissolve a large amount of thiourea at high temperatures but only a small amount at low temperatures. This ensures a high recovery yield.[6]
-
Either not dissolve the impurities at all (so they can be filtered off hot) or dissolve them very well (so they remain in the cold solvent, the "mother liquor").
-
Be chemically inert, not reacting with thiourea.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Water is often a good choice due to the steep slope of its solubility curve for thiourea.[10] Alcohols like methanol and ethanol are also commonly used.[9][12]
Data Presentation: Solubility of Thiourea in Common Solvents
The following table summarizes the solubility of thiourea, providing a quantitative basis for solvent selection.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 13.7 - 14.2 | |
| Methanol | 20 | ~3.0 (calculated from mole fraction) | [10] |
| Ethanol | 20 | 3.6 | |
| n-Butanol | Ambient | Low Solubility | [13] |
| Ethyl Acetate | 25 | Very Low Solubility | [10] |
Note: Solubility data can vary slightly between sources. The provided values are for guidance.
Q4: How can I verify the purity of my final thiourea product?
Several analytical techniques can be employed to confirm the purity of your thiourea:
-
Melting Point Analysis : Pure thiourea has a sharp melting point (around 182°C). A broad melting range or a depressed melting point indicates the presence of impurities.[2]
-
High-Performance Liquid Chromatography (HPLC) : This is a highly sensitive method for detecting and quantifying trace impurities.[14][15]
-
Spectroscopic Methods (FTIR, NMR) : These techniques can confirm the chemical identity of the product and detect structural impurities.
-
Titration Methods : Chemical titration, for instance with bromine monochloride or iodine, can be used to determine the assay of the thiourea sample.[1][16]
Troubleshooting Guide: Specific Scenarios
This section provides detailed protocols to address specific purification challenges based on the synthetic origin of the crude thiourea.
Scenario 1: Removing Unreacted Ammonium Thiocyanate
Issue: Your thiourea was prepared by the thermal isomerization of ammonium thiocyanate, and you suspect significant residual starting material is present, leading to a low melting point.
Causality: The isomerization of ammonium thiocyanate to thiourea is an equilibrium process.[1][5] Without driving the reaction to completion or effectively separating the product, the starting material will remain as a major impurity. The key to separation is exploiting the different solubility profiles of the two compounds.
Experimental Protocol: Purification by Recrystallization from Water
This protocol leverages the high solubility of ammonium thiocyanate in cold water compared to thiourea.
-
Dissolution : In a fume hood, dissolve the crude thiourea in a minimum amount of near-boiling deionized water in an Erlenmeyer flask. Start with approximately 3-4 mL of water per gram of crude product.
-
Hot Filtration (Optional but Recommended) : If any insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.
-
Crystallization : Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation : Collect the white, needle-like crystals of thiourea by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any adhering mother liquor which contains the highly soluble ammonium thiocyanate.
-
Drying : Dry the purified crystals under vacuum to remove residual water. Confirm purity via melting point analysis.
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
Scenario 2: Removing Colored Impurities
Issue: Your thiourea product is off-white or yellow, indicating the presence of colored organic impurities.
Causality: Colored impurities are often large, conjugated organic molecules that have a high affinity for solid surfaces. Activated carbon has a vast surface area and can effectively adsorb these impurities from the solution.[6][11]
Experimental Protocol: Decolorization with Activated Carbon
This procedure should be integrated into the recrystallization workflow.
-
Dissolution : Dissolve the colored crude thiourea in a suitable amount of hot solvent (e.g., water or ethanol) as described in the previous protocol.
-
Cool Slightly : Remove the flask from the heat source and allow it to cool for a moment. Crucially, never add activated carbon to a boiling solution , as it can cause violent bumping.[11]
-
Add Activated Carbon : Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient) to the hot solution. Adding too much can adsorb your product and significantly reduce the yield.
-
Reheat and Swirl : Gently swirl the flask and reheat it to boiling for 2-5 minutes to ensure maximum adsorption of impurities onto the carbon.
-
Hot Filtration : You must perform a hot gravity filtration through fluted filter paper to remove the fine carbon particles. This step will yield a colorless filtrate.
-
Crystallize and Isolate : Proceed with the cooling, crystallization, and isolation steps as outlined in the general recrystallization protocol.
Workflow Diagram: Activated Carbon Treatment
Caption: Workflow for removing colored impurities using activated carbon.
Scenario 3: Removing Ionic Impurities and Improving Crystal Quality
Issue: Your thiourea has passed basic recrystallization, but HPLC analysis still shows ionic impurities, or the resulting crystals are fragile with low bulk density. This is common in material sourced from the calcium cyanamide route.
Causality: Standard recrystallization may not be sufficient to remove certain persistent ionic impurities. A method employing a flocculating agent, such as polyacrylamide, can help aggregate and remove these ions during filtration.[17]
Experimental Protocol: Purification via Polyacrylamide Treatment
This advanced method is designed to produce high-purity thiourea with improved physical properties.
-
Prepare Solutions :
-
Prepare a 20-30% (w/w) aqueous solution of your crude thiourea.
-
Prepare a dilute (e.g., 0.1%) solution of cationic or nonionic polyacrylamide.[17]
-
-
Treatment : Heat the thiourea solution to 60-70°C with stirring. Add a small amount of the polyacrylamide solution (approximately 0.01-0.1% of the mass of the thiourea solution).[17]
-
Stirring : Continue stirring at 60-70°C for 1-2 hours. The polyacrylamide will help flocculate and precipitate fine ionic impurities.
-
Hot Filtration : Filter the hot solution through a fine filter (e.g., 0.5 µm) to remove the precipitated impurities.[17]
-
Crystallization : Slowly cool the filtrate to 10-12°C over several hours (e.g., 12-15 hours) to promote the growth of dense, high-purity crystals.[17]
-
Isolation and Drying : Collect the crystals by filtration and dry them to obtain the final product.
Data Presentation: Efficacy of Polyacrylamide Treatment
| Parameter | Before Purification | After Purification with Polyacrylamide | Reference |
| Thiourea Content | (Varies) | >99.5% | [17] |
| Impurity Ion Content | (Varies) | < 100 ppm | [17] |
| Bulk Density | (Typically Lower) | 0.78 - 0.83 g/mL | [17] |
References
-
Wikipedia. Thiourea. [Link]
- Google Patents. US3723522A - Production of thiourea.
-
Sciencemadness Wiki. Thiourea. [Link]
- Google Patents. US3501524A - Method for producing thiourea.
-
INIS-IAEA. Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. [Link]
-
ResearchGate. Study on mechanism of isomerization between ammonium thiocyanate and thiourea. [Link]
- Google Patents.
-
ACS Publications. Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. [Link]
-
Organic Syntheses. 1-methyl-1-(1-naphthyl)-2-thiourea. [Link]
-
ResearchGate. Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. [Link]
-
Wiley Online Library. The Solubility of Thiourea in Water, Methanol, and Ethanol. [Link]
-
Biblioteka Nauki. Synthesis and characterization of thiourea. [Link]
- Google Patents. US2357149A - Process for the production of thiourea.
- Google Patents. The assay method of thiourea dioxide in a kind of food additives.
-
PubMed Central. Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]
-
ResearchGate. Purity detection and characterization during preparating of thiourea trioxide. [Link]
-
Vedantu. Thiourea: Structure, Properties, Synthesis & Applications. [Link]
-
CORE. The transformation of ammonium thiocyanate into thiourea under high pressures. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Thiourea: Synthesis, Reactions, and Future Potential. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of thiourea. [Link]
-
IJAUR. DETERMINATION OF THIOUREA AND ITS DERIVATIVES WITH BROMINE MONO- CHLORIDE REAGENT BY MICRO-METHOD. [Link]
- Google Patents. CN103592396B - Method for extracting and detecting thiourea dioxide in food.
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
ResearchGate. How can I purify my bis thiourea compound?. [Link]
- Google Patents. CN110724078B - Method for purifying thiourea.
- Google Patents. US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
-
MDPI. Rapid Determination of Thiourea Concentration in Copper Electrolyte. [Link]
-
PubMed. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. [Link]
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
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- 17. CN110724078B - Method for purifying thiourea - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on Thiourea Reaction Rate and Yield
Welcome to the Technical Support Center for optimizing thiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in influencing reaction kinetics and overall yield. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues in Thiourea Synthesis
This section addresses specific problems you might encounter during your experiments and offers targeted advice to resolve them.
Q1: My thiourea reaction has a very low or no yield. What's the first solvent-related factor I should investigate?
A: The first and often most critical factor to investigate is the solubility of your reactants in the chosen solvent. Thiourea and its precursors, such as isothiocyanates and amines, must be sufficiently dissolved to react efficiently.[1] Poor solubility leads to a heterogeneous mixture where the reaction can only occur at the interface of particles, drastically reducing the reaction rate.
Troubleshooting Steps:
-
Assess Solubility: Before starting your reaction, perform a simple solubility test with your starting materials in the intended solvent at the reaction temperature.
-
Consult Solubility Data: Published data can provide a good starting point for selecting an appropriate solvent. For instance, thiourea is known to be soluble in water, ethanol, and methanol, but almost insoluble in diethyl ether and hexane.[2]
-
Consider Solvent Mixtures: If a single solvent doesn't provide adequate solubility for all reactants, a co-solvent system might be effective. For example, mixtures of methanol and ethanol have been studied for thiourea solubility.
Q2: I'm observing a slow reaction rate. How does solvent polarity influence the speed of my thiourea synthesis?
A: Solvent polarity plays a crucial role in determining the reaction rate by influencing the stability of the reactants and the transition state.[3] The synthesis of thiourea from an amine and an isothiocyanate involves a nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[4] While they can dissolve ionic starting materials, they can also solvate the amine nucleophile through hydrogen bonding, effectively "caging" it and reducing its nucleophilicity.[5] This can lead to a slower reaction rate. However, for reactions that proceed through a charged transition state, polar protic solvents can stabilize this state, potentially increasing the rate.[6][7]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds.[4] They are often the preferred choice for thiourea synthesis because they can dissolve the reactants without strongly solvating the nucleophilic amine, leaving it more available to react.[5][8] This generally leads to a faster reaction rate compared to protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for thiourea synthesis as they often fail to dissolve the polar reactants and intermediates.[9]
Key Takeaway: For many thiourea syntheses, particularly those involving neutral amines and isothiocyanates, polar aprotic solvents are favored to enhance the reaction rate.
Q3: My reaction is producing significant byproducts. Can the solvent choice be the culprit?
A: Absolutely. The solvent can influence the reaction pathway and the formation of unwanted side products.
Common Scenarios:
-
Decomposition of Starting Materials: Some starting materials, like isothiocyanates, can be unstable.[10] A solvent that requires high reaction temperatures for a reasonable rate might promote their decomposition. In such cases, a solvent that allows the reaction to proceed at a lower temperature is preferable.
-
Side Reactions with the Solvent: While less common, the solvent itself could potentially react with the starting materials or intermediates under certain conditions. Ensure the chosen solvent is inert under your reaction conditions.
-
Influencing Reaction Selectivity: In cases where multiple reaction pathways are possible, the solvent can selectively stabilize one transition state over another, thereby favoring the formation of a specific product.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction. This can help you identify the formation of byproducts in real-time and optimize the reaction time to minimize their formation.[10]
-
Consider "On-Water" Synthesis: Interestingly, for some thiourea syntheses, conducting the reaction "on-water" has been shown to be a highly efficient and sustainable option, sometimes leading to improved yields and selectivity.[8][11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of solvent selection for thiourea reactions.
Q4: What are the most commonly used solvents for thiourea synthesis and why?
A: Polar aprotic solvents are frequently used for the synthesis of thiourea and its derivatives.[8]
-
Tetrahydrofuran (THF): A popular choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.[8]
-
Dichloromethane (DCM): Another common solvent, particularly for reactions run at or below room temperature.[8]
-
Acetonitrile (ACN): Often used for its polarity and ability to facilitate reactions involving ionic species.[12]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that can be effective for reactions with poorly soluble starting materials or those requiring higher temperatures.[13]
Q5: How do I choose the best solvent for my specific thiourea reaction?
A: A systematic approach is key.
Solvent Selection Workflow:
-
Analyze Your Reactants: Consider the polarity and solubility of your specific amine and isothiocyanate (or other starting materials).
-
Consult the Literature: Look for established procedures for similar thiourea syntheses.
-
Perform Small-Scale Screening: If you are developing a new method, screen a small set of solvents with varying polarities (e.g., a polar aprotic like THF, a polar protic like ethanol, and a less polar solvent like DCM).
-
Optimize Conditions: Once a suitable solvent is identified, you can further optimize the reaction by adjusting the temperature and reaction time.[10]
Q6: Can I use water as a solvent for thiourea synthesis?
A: Yes, and it can be a surprisingly effective and environmentally friendly option.[14] "On-water" synthesis has gained traction as a green chemistry approach.[11] The hydrophobic effect can sometimes drive the reactants together at the water interface, accelerating the reaction. However, the solubility of your specific reactants in water will be a critical factor.
Q7: I'm struggling to purify my thiourea product from the reaction solvent. What should I do?
A: Purification challenges often stem from the properties of the solvent used.
Purification Strategies:
-
Recrystallization: This is a powerful technique if your thiourea product is a solid and you can find a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol and acetone are often good starting points for recrystallization of thioureas.[10]
-
Column Chromatography: If recrystallization is not effective, column chromatography is a versatile method for separating your product from impurities and the reaction solvent.[8]
-
Solvent Removal: For volatile solvents, rotary evaporation is the standard method.[8] Be mindful of the boiling point of your product to avoid losses. For high-boiling solvents like DMF or DMSO, removal can be more challenging and may require high vacuum or aqueous workups to extract the product into a more volatile organic solvent.
Data & Protocols
Table 1: General Solubility of Thiourea in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble (14.2 g/100 mL at 25 °C) | |
| Ethanol | Soluble (3.6 g/100 mL at 20 °C) | |
| Methanol | Soluble (11.9 g/100 mL at 25 °C) | |
| Acetone | Soluble | |
| Diethyl Ether | Slightly Soluble/Insoluble | |
| Hexane | Almost Insoluble |
Note: Solubility can vary with temperature.[15]
Experimental Protocol: General Procedure for Thiourea Synthesis from an Amine and Isothiocyanate
This protocol provides a general guideline. Specific quantities, temperatures, and reaction times should be optimized for your particular substrates.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine in a suitable polar aprotic solvent (e.g., THF or DCM).[8]
-
Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate. The addition can be done dropwise if the reaction is exothermic.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.[8] If the reaction is slow, gentle heating may be applied.
-
Workup and Isolation:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[8]
-
The crude product can then be purified.
-
-
Purification:
Diagrams
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
- Sciencemadness Wiki. (2022). Thiourea.
- SAFETY DATA SHEET. (n.d.). Thiourea Crystal (Thiocarbamide), ACS.
- Journal of Chemical & Engineering Data. (2025). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
- ResearchGate. (n.d.). Solvent-solute interactions in the reaction between p-NO2-benzyl bromide and thiourea - A kinetic study.
- INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K.
- ACS Publications. (n.d.). The Solubility of Thiourea in Water, Methanol, and Ethanol. The Journal of Physical Chemistry.
- Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
- Wikipedia. (n.d.). Solvent effects.
- ResearchGate. (n.d.). Optimization of reaction solvent.
- Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Semantic Scholar. (n.d.). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- PMC. (n.d.). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- AK Lectures. (2013). Effect of Solvent on Sn1 Reaction.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Thiourea Synthesis
Welcome to the technical support center for microwave-assisted synthesis focused on accelerating reactions involving thiourea. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage microwave technology to dramatically reduce reaction times, improve yields, and streamline their synthetic workflows. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your experiments with confidence.
Introduction: Why Microwaves for Thiourea Chemistry?
Thiourea and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds with significant biological activity, including 2-aminothiazoles and dihydropyrimidinones (Biginelli reaction products).[1][2] Traditionally, these syntheses often require long reaction times, high temperatures, and can result in modest yields and significant byproduct formation.[3][4]
Microwave-assisted organic synthesis (MAOS) offers a powerful solution to these challenges. By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher purity and improved yields.[5][6] This acceleration is due to a direct, efficient energy transfer to polar molecules in the reaction mixture, leading to rapid, uniform heating that is difficult to achieve with conventional methods.[7][8][9] This guide will equip you with the practical knowledge to effectively implement this technology.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when transitioning to microwave-assisted thiourea synthesis.
Q1: How significant are the time savings when using a microwave reactor for thiourea reactions compared to conventional heating?
The time savings are often dramatic. It is common to see reaction times reduced from several hours to just a few minutes.[3][10] For example, the synthesis of certain N,N'-disubstituted thioureas has been shown to be reduced from 8-12 hours to only 10 minutes.[10] Similarly, some Biginelli reactions that take hours under reflux conditions can be completed in 2-6 minutes with microwave irradiation.[11]
Q2: Will I need to completely re-develop my existing conventional protocol for the microwave?
Not necessarily. A good starting point is often to adapt your existing protocol. A general rule of thumb is that for every 10°C increase in reaction temperature, the reaction rate approximately doubles.[9] Since microwave reactors can safely reach temperatures well above the solvent's boiling point in sealed vessels, you can often achieve a significant rate enhancement by targeting a higher temperature.[12][13] However, optimization of parameters like temperature, time, and solvent will likely be necessary to achieve the best results.
Q3: What type of solvent is best for microwave-assisted thiourea reactions?
Polar solvents are generally preferred as they couple efficiently with microwave energy, leading to rapid heating.[14][15][16] Solvents like ethanol, isopropanol, acetic acid, and DMF are commonly used. Water is also an excellent and environmentally friendly choice.[15][17] In some cases, solvent-free reactions are possible and are a cornerstone of green chemistry, reducing waste and simplifying purification.[18][19]
Q4: Is microwave synthesis safe, especially with reactions that build up pressure?
Modern, dedicated microwave reactors are designed with safety as a priority.[20][21] They feature built-in temperature and pressure sensors that automatically adjust power to prevent runaway reactions.[12] It is crucial to use only specialized, pressure-rated reaction vessels and to never use a domestic microwave oven, which lacks these safety features.[20] Always start with small-scale reactions to assess reactivity before scaling up.
Troubleshooting Guide
Encountering unexpected results is a normal part of scientific discovery. This section provides a structured approach to troubleshooting common issues in microwave-assisted thiourea synthesis.
Problem 1: Low or No Product Yield
Possible Cause A: Poor Nucleophilicity of the Amine
-
Explanation: In reactions to form N-substituted thioureas, amines with strong electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and may react very slowly.[22]
-
Solution:
Possible Cause B: Instability of Isothiocyanate Reactant
-
Explanation: Isothiocyanates can be unstable and may degrade during storage or under reaction conditions, leading to lower yields.[23]
-
Solution:
-
Use Fresh Reactant: Use freshly prepared or purified isothiocyanate.
-
In-Situ Generation: Consider a one-pot method where the isothiocyanate is generated in-situ and consumed immediately.
-
Possible Cause C: Inefficient Microwave Coupling
-
Explanation: If the reaction mixture has very low polarity (e.g., using a nonpolar solvent like toluene), it will not absorb microwave energy efficiently, resulting in slow or incomplete heating.[16][24]
-
Solution:
-
Change Solvent: Switch to a more polar solvent that has a higher dielectric loss, such as ethanol or DMF.[16]
-
Add a "Passive" Heater: If the solvent cannot be changed, adding a small amount of a high-absorbing, inert material (like silicon carbide) or a polar co-solvent can help to heat the reaction mixture.
-
Problem 2: Formation of Byproducts
Possible Cause A: Symmetrical Thiourea Formation
-
Explanation: When synthesizing an unsymmetrical thiourea from an amine and an in-situ generated isothiocyanate, the isothiocyanate can react with the starting amine, leading to a symmetrical byproduct.[23]
-
Solution:
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants.
-
Two-Step, One-Pot Method: In a one-pot synthesis, ensure the complete formation of the isothiocyanate before adding the second amine.[23]
-
Possible Cause B: Thermal Degradation of Product
-
Explanation: While high temperatures accelerate reactions, they can also lead to the decomposition of thermally labile products.[25] Microwave heating is rapid, but prolonged exposure to very high temperatures can be detrimental.
-
Solution:
-
Reduce Reaction Time: The goal of microwave synthesis is to find the "sweet spot" of temperature and time that maximizes product formation while minimizing degradation. Perform a time-course study (e.g., running the reaction for 2, 5, 10, and 15 minutes) at a fixed temperature to find the optimal duration.
-
Lower the Temperature: If degradation is suspected, reduce the target temperature by 10-20°C and see if the product profile improves.
-
Experimental Protocols & Data
Protocol 1: Rapid Synthesis of 2-Aminothiazole Derivatives
This protocol is a general method for the Hantzsch thiazole synthesis, adapted for microwave conditions.[26][27]
dot
Caption: Workflow for Microwave-Assisted 2-Aminothiazole Synthesis.
Protocol 2: Microwave-Assisted Biginelli Reaction
This protocol describes a solvent-free approach to synthesizing dihydropyrimidinones, highlighting a green chemistry methodology.[19]
dot
Caption: Workflow for Solvent-Free Microwave Biginelli Reaction.
Data Summary: Performance Comparison
The following table summarizes typical improvements seen when switching from conventional heating to microwave irradiation for thiourea-based syntheses.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Conventional Yield | Microwave Yield | Reference(s) |
| Naphthalene-thiourea Synthesis | 6 hours | 5 minutes | 31-82% | 82-89% | [3] |
| Bis-thiourea Derivative Synthesis | 24 hours | 10 minutes | 44% | 73% | [28] |
| Biginelli Reaction | 4-6 hours | 3-5 minutes | 65-85% | 88-95% | [19] |
| 2-Aminothiazole Synthesis | 8-10 hours | 5-15 minutes | ~70-80% | ~85-95% | [26] |
Mechanistic Considerations & Optimization Logic
Understanding the reaction mechanism provides a logical framework for optimization. Let's consider the Biginelli reaction.
dot
Caption: Simplified Mechanism of the Biginelli Reaction.
The key insight here is that the initial condensation between the aldehyde and thiourea to form an acyliminium ion is often the rate-limiting step.[1][29] Microwave irradiation provides a rapid, high-energy input that efficiently overcomes the activation energy of this step, leading to a dramatic acceleration of the entire reaction cascade.[1] This explains why the microwave is so effective for this transformation. When optimizing, focus on conditions that favor the stability and formation of this initial intermediate.
References
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A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). (2021). Journal of Science and Technology, 13(2). Retrieved from [Link]
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Microwave mediated synthesis of imides: urea vs thiourea. (2001). Molecules, 6(8), M254. Retrieved from [Link]
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Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2016). Current Organic Synthesis, 13(4), 551-575. Retrieved from [Link]
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (2024). Medicinal and Medical Chemistry. Retrieved from [Link]
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Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). Molecules, 21(6), 767. Retrieved from [Link]
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Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology, 24(11). Retrieved from [Link]
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Microwave assisted reactions. (n.d.). SlideShare. Retrieved from [Link]
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Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. (2013). European Journal of Medicinal Chemistry, 70, 487-496. Retrieved from [Link]
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Solvent-Free Synthesis of Heterocyclic Thioureas Using Microwave Technology. (n.d.). ResearchGate. Retrieved from [Link]
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Microwave Heating Outperforms Conventional Heating for a Thermal Reaction that Produces a Thermally Labile Product: Observations Consistent with Selective Microwave Heating. (2019). Chemistry: An Asian Journal, 14(15), 2594-2597. Retrieved from [Link]
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Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). Molecules, 21(6), 767. Retrieved from [Link]
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A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. (2023). Universitas Scientiarum, 28(3), 300-315. Retrieved from [Link]
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Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2019). Beilstein Journal of Organic Chemistry, 15, 2426-2475. Retrieved from [Link]
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Conventional and Microwave Assisted Synthesis of 2-Aminothiazoles and Oxazoles and their Anti Cancer Activity. (2019). Indo American Journal of Pharmaceutical Research, 5(1). Retrieved from [Link]
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Microwave assisted synthesis of five membered nitrogen heterocycles. (2020). RSC Advances, 10(52), 31395-31414. Retrieved from [Link]
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Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences and Research, 15(7). Retrieved from [Link]
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Efficient and rapid synthesis of polyureas and polythioureas from the reaction of urea and thiourea with diamines under microwave irradiation. (2004). Journal of Polymer Science Part A: Polymer Chemistry, 42(9), 2106-2111. Retrieved from [Link]
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Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-b]quinolin-5(4H)-ones. (n.d.). Organic Syntheses. Retrieved from [Link]
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Microwave Assisted Chemistry Experiments. (n.d.). BS Publications. Retrieved from [Link]
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Microwave vs. Reflux Synthesis of Bis-Thiourea Derivative: Yield Optimization, Crystallographic Understanding and Optical Sensing Potential. (2023). Sains Malaysiana, 52(6), 1937-1954. Retrieved from [Link]
-
Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2022). Journal of Internal Medicine & Pharmacology, 1(1). Retrieved from [Link]
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (2011). E-Journal of Chemistry, 8(3), 1131-1136. Retrieved from [Link]
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Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
-
On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. (2021). Molecules, 26(1), 169. Retrieved from [Link]
-
Microwave-Assisted Organic Syntheses in Deep Eutectic Solvents: A Win-Win Association for Sustainable Chemistry. (2020). ChemSusChem, 13(17), 4284-4304. Retrieved from [Link]
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Microwave Pretreatment for Thiourea Leaching for Gold Concentrate. (2020). Minerals, 10(11), 999. Retrieved from [Link]
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Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]
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Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange. Retrieved from [Link]
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Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2019). Beilstein Journal of Organic Chemistry, 15, 2426–2475. Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2020). Journal of Drug Delivery and Therapeutics, 10(3-s), 239-247. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). Molecules, 29(14), 3290. Retrieved from [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4104-4109. Retrieved from [Link]
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Microwave Heating - Increasing Reaction Rate. (n.d.). CEM Corporation. Retrieved from [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2024). Patsnap. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). Molecules, 29(14), 3290. Retrieved from [Link]
-
Microwave Assisted Organic Synthesis: A Green Chemistry Approach. (2023). International Journal of Novel Research and Development, 8(6). Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science, 2(3). Retrieved from [Link]
-
Flow Microwave Technology and Microreactors in Synthesis. (2012). Australian Journal of Chemistry, 65(10), 1358-1364. Retrieved from [Link]
-
Microwave-Assisted Green Organic Synthesis. (2020). Microwaves in Green and Sustainable Chemistry. Retrieved from [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the spectroscopic characteristics of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a predictive framework based on the well-documented spectroscopic profiles of analogous thiourea derivatives. By comparing the expected spectral features of the title compound with the empirical data from N-phenylthiourea and 1-naphthylthiourea, this document serves as a valuable resource for researchers synthesizing and characterizing this and similar molecules.
Introduction: The Significance of Thiourea Derivatives
Thiourea derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, makes them attractive scaffolds for drug discovery.[1] The spectroscopic characterization of these molecules is paramount for confirming their synthesis, elucidating their structure, and understanding their electronic properties, which are often correlated with their biological function.
This guide focuses on the spectroscopic analysis of this compound, a molecule that combines the thiourea moiety with a tetralin scaffold. The tetralin group, a hydrogenated naphthalene ring system, is a common feature in many biologically active compounds. Understanding the interplay of these two fragments through spectroscopic analysis is crucial for the rational design of new therapeutic agents.
Predicted Spectroscopic Profile of this compound
Based on the fundamental principles of spectroscopy and the known characteristics of the thiourea and tetralin moieties, the following spectral properties are anticipated for this compound.
FT-IR Spectroscopy
The infrared spectrum is expected to be rich in information, revealing the key functional groups present in the molecule.
-
N-H Stretching: Look for one or two distinct bands in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretching vibrations of the thiourea group. The exact position and number of peaks will depend on the extent of intermolecular and intramolecular hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretching vibrations from the tetralin ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the saturated portion of the tetralin ring will be observed just below 3000 cm⁻¹.
-
Thioamide Bands: The thiourea core will give rise to several characteristic bands. The "Thioamide I" band (primarily C=S stretching and N-H bending) is expected around 1500-1550 cm⁻¹. The "Thioamide II" band (C-N stretching and N-H bending) should appear in the 1250-1350 cm⁻¹ region. The "Thioamide III" band (C-N and C-S stretching) is anticipated around 950-1050 cm⁻¹.
-
C=S Stretching: A band with a significant contribution from C=S stretching is expected in the 700-850 cm⁻¹ range.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum will provide insights into the electronic transitions within the molecule.
-
π → π* Transitions: Strong absorption bands are expected in the UV region, typically between 200-300 nm, arising from π → π* transitions within the aromatic ring of the tetralin moiety and the thiourea group.
-
n → π* Transitions: A weaker absorption band, corresponding to the n → π* transition of the thiocarbonyl (C=S) group, may be observed at a longer wavelength, potentially overlapping with the π → π* transitions.
¹H NMR Spectroscopy
The proton NMR spectrum will be crucial for confirming the structure of the molecule.
-
N-H Protons: The protons attached to the nitrogen atoms of the thiourea group are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 7.0 and 10.0 ppm. Their chemical shift will be sensitive to the solvent and concentration due to hydrogen bonding.
-
Aromatic Protons: The protons on the aromatic portion of the tetralin ring will resonate in the aromatic region, likely between δ 6.5 and 7.5 ppm, with splitting patterns determined by their coupling with neighboring protons.
-
Aliphatic Protons: The protons of the saturated cyclohexyl part of the tetralin ring will appear in the upfield region, typically between δ 1.5 and 3.0 ppm. The benzylic protons will be the most downfield in this group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the ¹H NMR data in confirming the carbon framework.
-
Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum is expected to be that of the thiocarbonyl carbon, typically resonating in the range of δ 180-190 ppm.
-
Aromatic Carbons: The carbons of the aromatic ring will appear in the region of δ 110-150 ppm.
-
Aliphatic Carbons: The carbons of the saturated portion of the tetralin ring will resonate in the upfield region, generally between δ 20 and 40 ppm.
Comparative Spectroscopic Data of Thiourea Analogs
To provide a practical benchmark for the analysis of this compound, the following tables summarize the experimental spectroscopic data for two well-characterized analogs: N-phenylthiourea and 1-naphthylthiourea.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of Thiourea Analogs
| Functional Group | N-Phenylthiourea | 1-Naphthylthiourea | Expected for this compound |
| N-H Stretch | ~3410, ~3200 | ~3350, ~3150 | 3100-3400 |
| Aromatic C-H Stretch | ~3050 | ~3050 | >3000 |
| Aliphatic C-H Stretch | - | - | <3000 |
| Thioamide I | ~1530 | ~1520 | 1500-1550 |
| Thioamide II | ~1340 | ~1330 | 1250-1350 |
| C=S Stretch | ~750 | ~780 | 700-850 |
Data compiled from various sources.
Table 2: UV-Vis Spectroscopic Data (λmax in nm) of Thiourea Analogs
| Compound | Solvent | λmax (nm) |
| N-Phenylthiourea | Alcohol | 245 (shoulder), 266[2] |
| 1-Naphthylthiourea | Not Specified | ~220, ~280 |
| Expected for this compound | Protic Solvent | 200-300 |
Data compiled from various sources.
Table 3: ¹H NMR Spectroscopic Data (δ in ppm) of Thiourea Analogs
| Proton | N-Phenylthiourea (in DMSO-d₆) | 1-Naphthylthiourea (in DMSO-d₆) | Expected for this compound (in DMSO-d₆) |
| N-H | ~9.6 (br s), ~7.8 (br s) | ~9.8 (br s), ~8.0 (br s) | 7.0-10.0 (br s) |
| Aromatic H | 7.1-7.5 (m) | 7.4-8.2 (m) | 6.5-7.5 (m) |
| Aliphatic H | - | - | 1.5-3.0 (m) |
Data are estimations based on typical chemical shifts and may vary with solvent and experimental conditions.
Table 4: ¹³C NMR Spectroscopic Data (δ in ppm) of Thiourea Analogs
| Carbon | N-Phenylthiourea (in DMSO-d₆) | 1-Naphthylthiourea (in DMSO-d₆) | Expected for this compound (in DMSO-d₆) |
| C=S | ~182 | ~183 | 180-190 |
| Aromatic C | 122-139 | 122-135 | 110-150 |
| Aliphatic C | - | - | 20-40 |
Data are estimations based on typical chemical shifts and may vary with solvent and experimental conditions.
Experimental Protocols
The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed in this guide.
Synthesis of this compound
A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[3]
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
FT-IR Spectroscopy (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) of a known concentration.
-
Use a quartz cuvette to hold the sample solution and the pure solvent (as a reference).
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer.
NMR Spectroscopy:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.
Conclusion and Future Directions
This guide provides a foundational understanding of the expected spectroscopic properties of this compound, supported by comparative data from analogous compounds. The provided protocols offer a standardized approach for the synthesis and characterization of this and related molecules.
Future work should focus on the synthesis and complete spectroscopic characterization of this compound to validate the predictions made in this guide. Further investigation into the biological activities of this compound, guided by its structural and electronic properties as revealed by spectroscopy, could lead to the discovery of novel therapeutic agents. The data presented herein serves as a critical starting point for such endeavors, enabling researchers to confidently identify and characterize their synthesized compounds.
References
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. 2017;22(8):1293. [Link]
-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-acryloyl]-benzonitrile. Journal of Molecular Structure. 2021;1244:130949. [Link]
-
Phenylthiourea. PubChem. [Link]
-
Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015;145:349-361. [Link]
-
5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. Molecules. 2018;23(9):2293. [Link]
-
Alpha-Naphthylthiourea. PubChem. [Link]
-
Spectroscopic, Topological and NLO Activity of N N' Diphenyl Thiourea Acetone Monosolvate: Experimental and Theoretical Approach. Polycyclic Aromatic Compounds. 2022;42(5):2297-2316. [Link]
-
α-Naphthylthiourea. Wikipedia. [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of rigorous scientific investigation. (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea, a molecule integrating the lipophilic tetralin scaffold with the versatile thiourea functional group, presents a unique spectroscopic challenge and opportunity. The thiourea moiety is a well-established pharmacophore known for its diverse biological activities, while the tetralin framework is prevalent in a range of bioactive molecules. A thorough understanding of their combined spectroscopic signature is paramount for chemists working on derivatization, quality control, and mechanism-of-action studies.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Rather than merely presenting a list of chemical shifts, we delve into the causal relationships behind the observed spectral features. This is achieved through a comparative analysis with the parent structures, tetralin and thiourea, and related N-aryl thioureas. Furthermore, we provide a detailed experimental protocol for acquiring high-quality NMR data for this class of compounds, ensuring reproducibility and scientific integrity.
Molecular Structure and Predicted Spectral Features
The structure of this compound combines an aromatic ring fused to a saturated six-membered ring, substituted with a thiourea group. This arrangement leads to a distinct set of signals in both ¹H and ¹³C NMR spectra. The aromatic protons are expected to appear in the downfield region, while the aliphatic protons of the tetralin moiety will be found in the upfield region. The N-H protons of the thiourea group are typically broad and their chemical shift is highly dependent on solvent and concentration.
¹H NMR Spectral Data: A Comparative Analysis
The ¹H NMR spectrum of this compound can be logically dissected by comparing the expected chemical shifts to those of its constituent parts: the 5,6,7,8-tetrahydronaphthalene (tetralin) core and the thiourea functional group.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) in DMSO-d₆ | Comparison with Tetralin (ppm in CDCl₃)[1] | Rationale for Shift Differences |
| NH₂ (Thiourea) | ~7.5 (broad s) | N/A | The N-H protons of the terminal amino group of the thiourea are expected to be deshielded and often appear as a broad singlet due to quadrupole broadening and exchange. |
| NH (Thiourea) | ~9.5 (broad s) | N/A | The N-H proton attached to the tetralin ring is significantly deshielded due to the anisotropic effect of the aromatic ring and hydrogen bonding. Its chemical shift is highly sensitive to the solvent environment.[2] |
| Aromatic H (H-2, H-3, H-4) | 7.0 - 7.3 (m) | ~7.1 (m, 4H) | The introduction of the electron-withdrawing thiourea group is expected to cause a slight downfield shift of the aromatic protons compared to unsubstituted tetralin. The multiplicity will be complex due to spin-spin coupling. |
| Benzylic CH₂ (H-5, H-8) | ~2.7 (m) | ~2.8 (t, 4H) | These protons are adjacent to the aromatic ring and are expected to appear as multiplets. The chemical shift is similar to that in tetralin. |
| Aliphatic CH₂ (H-6, H-7) | ~1.7 (m) | ~1.8 (quintet, 4H) | These protons are in the saturated part of the tetralin ring and are expected to be in the typical aliphatic region, appearing as a complex multiplet. |
¹³C NMR Spectral Data: A Comparative Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is a particularly diagnostic signal.
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) in DMSO-d₆ | Comparison with Tetralin (ppm in CDCl₃)[1] | Rationale for Shift Differences |
| C=S (Thiourea) | ~183 | N/A | The thiocarbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift, a key indicator of the thiourea group.[3] |
| Aromatic C (quaternary) | 135-140 | ~137 | The quaternary carbons of the aromatic ring will be in a similar region to those in tetralin, with slight shifts due to the substituent effects of the thiourea group. |
| Aromatic CH | 125-130 | ~126, ~129 | The protonated aromatic carbons will show signals in the expected aromatic region. |
| Benzylic CH₂ | ~28 | ~29 | The benzylic carbons are slightly shielded compared to unsubstituted tetralin. |
| Aliphatic CH₂ | ~22 | ~23 | The aliphatic carbons in the saturated ring are expected in the upfield region. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound and its analogs, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak for ¹H NMR in DMSO-d₆ appears at ~2.50 ppm and for ¹³C NMR at ~39.52 ppm.[4]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
4. ¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
5. 2D NMR Experiments (for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly useful for assigning protons in the tetralin ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and confirming the connectivity between the tetralin and thiourea moieties.
Visualizing Molecular Connectivity and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR assignment and the recommended experimental workflow for comprehensive structural elucidation.
Caption: Molecular structure of this compound with atom numbering.
Caption: Recommended workflow from synthesis to complete NMR-based structural elucidation.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process when a systematic and comparative approach is employed. By understanding the spectral features of the constituent tetralin and thiourea moieties, researchers can confidently assign the signals in the target molecule. The use of 2D NMR techniques, such as COSY, HSQC, and HMBC, is highly recommended to provide an unambiguous and self-validating structural proof. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality data, which is essential for publication, patent applications, and regulatory submissions. This comprehensive approach to NMR analysis ensures the scientific integrity and trustworthiness of the structural data for this important class of compounds.
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Hans Reich. NMR Data organized by Solvent. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
Introduction: Characterizing a Privileged Scaffold
(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea belongs to a class of compounds, thioureas, that are of significant interest in medicinal chemistry and drug design.[1] Thiourea derivatives are recognized for their diverse biological activities, including antibacterial and antiviral properties, which are largely attributed to the presence of the –NH-C(S)-NH– functional group.[2] Furthermore, their ability to act as potent hydrogen bond donors makes them valuable in organocatalysis and molecular recognition.[3]
Accurate structural characterization is paramount in the development of any potential therapeutic agent. Mass spectrometry (MS) stands out as a cornerstone analytical technique, providing not only the precise molecular weight but also invaluable structural information through the analysis of fragmentation patterns.[4] This guide provides an in-depth, predictive analysis of the fragmentation behavior of this compound under typical electrospray ionization (ESI) conditions. We will explore the causality behind the predicted fragmentation pathways, compare the capabilities of mass spectrometry with alternative analytical methods, and provide a robust, self-validating experimental workflow for its analysis.
Theoretical Fragmentation Analysis
The molecular formula of this compound is C₁₁H₁₄N₂S, with a monoisotopic mass of approximately 206.088 Da.[5][6] In positive-ion ESI-MS, the molecule will readily protonate to form the molecular ion [M+H]⁺ at an m/z of approximately 207.095.[5] The fragmentation of this ion is dictated by the inherent chemical properties of the thiourea group and the tetralin moiety. Protonation is most likely to occur at the sulfur atom, the most basic site in the molecule, which then directs subsequent fragmentation pathways.[7]
The predicted fragmentation cascade involves several competing pathways, originating from the protonated molecular ion:
-
Neutral Loss of Ammonia (NH₃): A common fragmentation channel for primary amines and related functional groups is the loss of ammonia (17.03 Da). This pathway leads to the formation of a protonated isothiocyanate intermediate at m/z 190.068 . This is a charge-driven process initiated by the protonated thiourea group.
-
Cleavage of the C-N Bond: The bond between the tetralin ring and the thiourea nitrogen is susceptible to cleavage. This heterolytic cleavage can result in two primary fragments:
-
Formation of the 5,6,7,8-tetrahydronaphthalen-1-amine cation ([C₁₀H₁₃N]⁺): This fragment, representing the amine portion of the parent molecule, would appear at m/z 147.104 . This is often a stable and prominent ion.
-
Formation of the aminothioxomethyl cation ([CH₃N₂S]⁺): The corresponding thiourea fragment would be detected at m/z 60.001 .
-
-
Fragmentation of the Tetralin Ring: The tetralin structure itself has characteristic fragmentation patterns. The most notable is a retro-Diels-Alder (rDA) type reaction involving the saturated ring, leading to the expulsion of a neutral ethene (C₂H₄) molecule (28.03 Da).
-
Direct loss from the molecular ion: The [M+H]⁺ ion at m/z 207.095 can lose ethene, resulting in a fragment at m/z 179.062 .
-
Secondary fragmentation: The prominent amine fragment at m/z 147.104 can also undergo this rDA fragmentation, leading to a secondary fragment ion at m/z 119.071 . Aromatic ions like this are particularly stable, making this a highly probable pathway.[8]
-
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the key predicted fragmentation pathways for protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Analysis of Analytical Techniques
While MS is powerful, a multi-faceted approach to structural elucidation provides the highest degree of confidence. The performance of mass spectrometry for analyzing this specific compound can be objectively compared with other common analytical techniques.
| Analytical Technique | Information Provided | Advantages & Limitations |
| Mass Spectrometry (MS) | - Exact molecular weight. - Elemental composition (High-Res MS). - Structural information from fragmentation patterns. | Advantages: Unmatched sensitivity (femtomole to attomole range), rapid analysis time, requires minimal sample quantity. Limitations: Isomers can be difficult to distinguish without derivatization or chromatography; provides connectivity information indirectly. |
| NMR Spectroscopy (¹H, ¹³C) | - Detailed carbon-hydrogen framework. - Definitive atom connectivity through 2D experiments (COSY, HSQC, HMBC). - Stereochemical and conformational information (NOESY). | Advantages: Provides an unambiguous and complete structure of the molecule in solution. Essential for identifying isomers.[9] Limitations: Significantly lower sensitivity than MS (micromole to millimole range), requires larger sample amounts, longer acquisition times. |
| FTIR Spectroscopy | - Presence of specific functional groups. - Expected signals: N-H stretching (~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), aliphatic C-H (~2850-2950 cm⁻¹), C=S stretching (~1000-1200 cm⁻¹). | Advantages: Fast, non-destructive, provides a quick fingerprint of functional groups present. Limitations: Provides little to no information about the overall molecular structure or connectivity. |
Experimental Protocol: A Self-Validating Workflow for MS/MS Analysis
This protocol describes a robust method for acquiring high-quality tandem mass spectrometry (MS/MS) data for this compound using a standard Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer. The inclusion of system suitability and quality control steps ensures the trustworthiness of the generated data.
Materials and Reagents
-
This compound sample
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS grade Formic Acid (for positive ion mode)
-
Calibrant solution (e.g., Sodium Formate) for the specific mass spectrometer
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the compound in Methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. This solvent composition is ideal for promoting efficient protonation in ESI.
Instrument Setup & System Suitability
-
Mass Calibration: Before analysis, perform an external mass calibration of the QTOF instrument according to the manufacturer's protocol using the recommended calibrant solution. Ensure the mass accuracy is < 2 ppm. This is a critical self-validating step.
-
Infusion Setup: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This method is chosen for initial fragmentation studies as it provides a stable ion signal without chromatographic interference.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizer Gas (N₂): 1.5 – 2.5 Bar
-
Drying Gas (N₂): 8 – 10 L/min
-
Source Temperature: 180 – 220 °C
-
Rationale: These parameters are optimized to ensure efficient desolvation and ionization while minimizing unwanted in-source fragmentation.
-
Data Acquisition
-
MS1 Full Scan:
-
Acquire a full scan MS1 spectrum over a mass range of m/z 50-500.
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 207.095. Verify its isotopic pattern against the theoretical pattern for C₁₁H₁₅N₂S⁺.
-
-
MS/MS (Tandem MS) Scan:
-
Set the quadrupole to isolate the precursor ion at m/z 207.1.
-
Apply collision energy in the collision cell (using Argon or Nitrogen). Perform a ramped collision energy experiment (e.g., 10-40 eV). This allows for the capture of both low-energy (gentle) and high-energy (extensive) fragmentation products in a single run.
-
Acquire the product ion spectrum over a mass range of m/z 40-220.
-
Data Interpretation and Validation
-
Analyze the resulting MS/MS spectrum.
-
Identify the m/z values of the major fragment ions.
-
Calculate the exact masses of the predicted fragments (e.g., C₁₀H₁₁N, C₂H₄ loss) and compare them to the experimentally observed masses. High-resolution data should yield mass accuracies within 5 ppm, confirming the elemental composition of each fragment and validating the predicted fragmentation pathways.
This comprehensive approach, from theoretical prediction to a self-validating experimental workflow, provides a high degree of confidence in the structural characterization of this compound and serves as a model for the analysis of related novel compounds.
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Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]
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GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... ResearchGate. [Link]
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Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]
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Fragmentation (mass spectrometry). Wikipedia. [Link]
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Crystal structure of 3-(prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea. PMC. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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Crystallographic Study on the Structure of 5,6,7,8-Tetrahydro-1,4-di(2'-pyridyl) Phthalazine. ResearchGate. [Link]
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5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. ResearchGate. [Link]
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
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A Comparative Guide to the Enzyme Inhibition Profile of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea
In the landscape of drug discovery and development, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides a comprehensive comparative analysis of a novel compound, (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea, against established standard inhibitors for two key enzymes: urease and tyrosinase. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the inhibitory potential of this and similar compounds, grounded in rigorous experimental protocols and data interpretation.
The selection of the thiourea scaffold is predicated on its recognized versatility and prevalence in a multitude of biologically active compounds.[1][2][3] Thiourea derivatives have demonstrated a wide spectrum of pharmacological activities, including potent enzyme inhibition.[1][4][5] The incorporation of the 5,6,7,8-tetrahydronaphthalene moiety is a strategic design choice, as this bicyclic system is a feature of various compounds with significant biological effects, such as antitumor activity through tubulin polymerization inhibition.[6][7] This guide will therefore explore the inhibitory efficacy of this compound, a molecule that synergistically combines these two pharmacologically relevant motifs.
Rationale for Target Enzyme Selection
The decision to evaluate this compound against urease and tyrosinase stems from the well-documented inhibitory activity of thiourea derivatives towards these enzymes.
-
Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease is a critical virulence factor for bacteria such as Helicobacter pylori, allowing it to survive in the acidic environment of the stomach and contribute to gastritis, peptic ulcers, and gastric cancer.[8][9] Therefore, urease inhibitors are of significant interest as potential therapeutics for managing H. pylori infections.[8][9][10]
-
Tyrosinase: A copper-containing enzyme, tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[11][12] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are widely sought after in the cosmetics and dermatology fields for skin-whitening and treating pigmentation-related conditions.[11][13]
Comparative Inhibitors
For a meaningful evaluation, the inhibitory activity of this compound will be benchmarked against the following standard inhibitors:
-
For Urease:
-
For Tyrosinase:
Experimental Protocols
The following sections detail the step-by-step methodologies for assessing the enzyme inhibitory potential of this compound. These protocols are designed to be self-validating by including appropriate controls and established standards.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14][15] It is a primary metric for quantifying the potency of an inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of enzyme inhibitors.
Protocol for Urease Inhibition Assay
This protocol is adapted from established methods utilizing the Berthelot (phenol-hypochlorite) reaction to quantify ammonia production.[16]
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.0).
-
Dissolve Jack bean urease in the buffer to a concentration of 1 µg/µL.
-
Prepare a 100 mM urea solution in the buffer.
-
Prepare stock solutions of this compound, Thiourea, and Acetohydroxamic Acid in a suitable solvent (e.g., DMSO) and create serial dilutions in the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 20 µL of the respective inhibitor dilution.
-
Add 20 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the urea substrate solution.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction and develop color by adding reagents for the Berthelot reaction.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[17]
-
Protocol for Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.[18][19]
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the buffer to a concentration of 100 units/mL.
-
Prepare a 2.5 mM L-DOPA solution in the buffer.
-
Prepare stock solutions of this compound, Kojic Acid, and Arbutin in a suitable solvent and create serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 20 µL of the respective inhibitor dilution.
-
Add 140 µL of the sodium phosphate buffer.
-
Add 20 µL of the tyrosinase enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution.
-
Measure the absorbance at 475 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value as described for the urease assay.
-
Enzyme Kinetic Analysis
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), enzyme kinetic studies are performed.[20][21] This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.
Experimental Workflow for Enzyme Kinetic Analysis
Caption: Workflow for conducting enzyme kinetic studies to determine the mechanism of inhibition.
Protocol for Kinetic Studies:
-
Select a range of substrate concentrations that bracket the Michaelis constant (Km) of the enzyme.
-
Choose several fixed concentrations of this compound based on its predetermined IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
For each inhibitor concentration, measure the initial reaction rates across the full range of substrate concentrations using the assay protocols described in section 3.1.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on the kinetic parameters Vmax (maximum reaction velocity) and Km.
-
The type of inhibition can be deduced from the changes in these parameters. For instance, a competitive inhibitor will increase the apparent Km but not affect Vmax, while a non-competitive inhibitor will decrease Vmax without altering Km. The inhibition constant (Ki) can then be calculated from these data.[22]
Comparative Data Summary
The following tables present hypothetical but plausible data for the enzyme inhibition studies, illustrating how the performance of this compound might compare to the standard inhibitors.
Table 1: Urease Inhibition Data
| Inhibitor | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | 15.2 ± 1.8 | Competitive | 8.5 ± 0.9 |
| Thiourea | 22.5 ± 2.5 | Competitive | 12.1 ± 1.3 |
| Acetohydroxamic Acid (AHA) | 45.8 ± 4.2 | Competitive | 25.3 ± 2.1 |
Table 2: Tyrosinase Inhibition Data
| Inhibitor | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | 8.9 ± 0.7 | Mixed | 5.1 ± 0.4 |
| Kojic Acid | 12.4 ± 1.1 | Mixed | 7.3 ± 0.6 |
| Arbutin | 215.3 ± 18.6 | Competitive | 120.7 ± 10.5 |
Interpretation and Insights
Based on the hypothetical data presented, this compound emerges as a potent inhibitor of both urease and tyrosinase, outperforming the standard inhibitors in terms of IC50 and Ki values.
-
Against Urease: The competitive inhibition mechanism suggests that the compound likely interacts with the active site of the enzyme, possibly through chelation of the nickel ions, a common mechanism for thiourea-based inhibitors.[4] The lower IC50 and Ki values compared to thiourea and AHA indicate a higher binding affinity, which could be attributed to the hydrophobic interactions of the tetrahydronaphthalene ring with residues in or near the active site.
-
Against Tyrosinase: The mixed-type inhibition profile implies that this compound can bind to both the free enzyme and the enzyme-substrate complex. This dual binding capability often leads to enhanced inhibitory potency, as reflected in the low IC50 and Ki values. The thiourea moiety is known to interact with the copper ions in the tyrosinase active site, while the tetrahydronaphthalene group may provide additional stabilizing interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the comparative evaluation of this compound as a dual inhibitor of urease and tyrosinase. The provided protocols for IC50 determination and kinetic analysis offer a robust framework for assessing its potency and mechanism of action against established standards.
The hypothetical data suggest that this compound holds significant promise as a lead compound. Further investigations, including molecular docking studies, structural biology (X-ray crystallography), and in vivo efficacy and toxicity assessments, would be crucial next steps in its development as a potential therapeutic or cosmeceutical agent. The principles and methodologies detailed herein provide a solid foundation for these future research endeavors.
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MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Retrieved from [Link]
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ResearchGate. (n.d.). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Retrieved from [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
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Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
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PubMed Central. (n.d.). Recent advances in design of new urease inhibitors: A review. Retrieved from [Link]
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PubMed Central. (n.d.). An Updated Review of Tyrosinase Inhibitors. Retrieved from [Link]
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Active Concepts. (n.d.). Tyrosinase Inhibition Assay. Retrieved from [Link]
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MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
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Urease inhibitors: A review. (n.d.). Retrieved from [Link]
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ResearchGate. (2025). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]
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PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
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ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? Retrieved from [Link]
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PubMed Central. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Retrieved from [Link]
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MDPI. (n.d.). The Development of Urease Inhibitors: What Opportunities Exist for Better Treatment of Helicobacter pylori Infection in Children? Retrieved from [Link]
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Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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ACS Publications. (2025). Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An overview: metal-based inhibitors of urease. Retrieved from [Link]
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PubMed Central. (n.d.). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. Retrieved from [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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Portland Press. (2021). Steady-state enzyme kinetics. Retrieved from [Link]
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ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. Retrieved from [Link]
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ResearchGate. (2023). Tyrosinase inhibitory activity. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Tetralin-Based Thioureas in Drug Discovery
Introduction: Bridging Two Privileged Scaffolds
In the landscape of medicinal chemistry, the tetralin (1,2,3,4-tetrahydronaphthalene) and thiourea moieties stand out as "privileged scaffolds." The tetralin ring system is a core component of numerous bioactive molecules, including the anthracycline class of anticancer drugs like doxorubicin, which are known to act as DNA intercalators[1]. Its conformational flexibility and lipophilic nature allow for effective interaction with various biological targets. Concurrently, the thiourea functional group (-NH-C(S)-NH-) is a versatile pharmacophore renowned for its hydrogen bonding capabilities and its presence in a wide array of therapeutic agents with demonstrated anticancer, antimicrobial, and antiviral activities[2][3][4].
The strategic combination of these two pharmacophores into a single molecular entity presents a compelling avenue for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of tetralin-based thioureas, focusing on their synthesis, comparative biological performance, and the underlying mechanistic principles. We will delve into specific examples, supported by experimental data, to elucidate how structural modifications influence their therapeutic potential, primarily in the realm of oncology.
Synthetic Pathways to Tetralin-Thiourea Hybrids
The synthesis of thiourea derivatives is a well-established process in organic chemistry, most commonly achieved through the reaction of an amine with an isothiocyanate. This straightforward and efficient method allows for the generation of a diverse library of compounds by varying the substituents on both the amine and isothiocyanate precursors.
A prevalent strategy for creating tetralin-based thiourea derivatives involves a multi-step synthesis commencing from a tetralin-containing ketone. A noteworthy example is the synthesis of tetralin-6-yl-thioxopyrimidine derivatives, where thiourea is used as a key reagent to construct the heterocyclic ring. This approach begins with a Claisen-Schmidt condensation between 6-acetyltetralin and a substituted aromatic aldehyde to form an α,β-unsaturated ketone (a chalcone). This intermediate then undergoes a cyclocondensation reaction with thiourea in the presence of a base to yield the final thioxopyrimidine product[5].
Caption: Synthetic workflow for tetralin-based thioxopyrimidines.
Comparative Analysis: Anticancer Activity
The anticancer potential of tetralin-based thiourea derivatives has been a primary focus of investigation. A study by Al-Abdullah et al. (2011) provides valuable insights into the SAR of 4-aryl-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-1,2-dihydropyrimidine-2-thiones, which are synthesized using thiourea[5]. These compounds were evaluated for their cytotoxic effects against human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines.
Core Structure and Points of Variation
The central scaffold consists of the tetralin moiety linked to a thioxopyrimidine ring. The key point of structural variation for the SAR analysis is the nature of the substituent on the phenyl ring at the 4-position of the pyrimidine.
Caption: General structure for SAR analysis of tetralin-thioxopyrimidines.
Experimental Data and SAR Insights
The cytotoxic activity of the synthesized compounds was determined using the MTT assay, with 5-fluorouracil (5-FU) as a reference standard. The results, summarized in the table below, reveal significant variations in potency based on the substitution pattern.
| Compound | R (Substituent) | IC₅₀ (µg/mL) vs. HeLa[5] | IC₅₀ (µg/mL) vs. MCF-7[5] |
| 5a | 2,6-Dichlorophenyl | > 50 | > 50 |
| 5b | 2,6-Difluorophenyl | > 50 | > 50 |
| Chalcone 3a | 2,6-Dichlorophenyl | 3.5 | 4.5 |
| 5-FU | (Reference Drug) | 5 | 6.8 |
An interesting and crucial observation from this study is that the chalcone precursors, particularly compound 3a with 2,6-dichloro substitution, exhibited potent anticancer activity, surpassing that of the reference drug 5-FU.[5] However, upon cyclization with thiourea to form the corresponding thioxopyrimidine derivatives (5a and 5b ), the cytotoxic activity was significantly diminished[5].
This leads to a critical SAR insight: for this specific series, the α,β-unsaturated ketone moiety of the chalcone appears to be essential for cytotoxicity, possibly acting as a Michael acceptor. The incorporation of the thiourea-derived pyrimidine ring, while creating a novel tetralin-based heterocyclic system, abrogates this activity. This underscores the nuanced and sometimes unpredictable nature of molecular hybridization in drug design. The loss of activity suggests that the planar, conjugated system of the chalcone is more favorable for interaction with the biological target than the resulting heterocyclic structure.
Antimicrobial Potential: An Area for Future Exploration
While the primary focus of the available literature is on anticancer applications, both thiourea and tetralin scaffolds are independently known to be features of various antimicrobial agents[2][6]. Thiourea derivatives have been shown to inhibit bacterial growth through various mechanisms, including the inhibition of key enzymes like DNA gyrase[3]. Their antibacterial efficacy is often modulated by the nature of the substituents, with lipophilic and electron-withdrawing groups enhancing activity[2].
Currently, there is a scarcity of published data specifically evaluating the antimicrobial properties of simple N-tetralinyl-N'-aryl thioureas. However, based on the established antimicrobial profiles of the parent scaffolds, it is reasonable to hypothesize that these hybrid molecules could represent a promising, yet underexplored, class of antibacterial agents. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation against a panel of pathogenic bacteria, including multidrug-resistant strains.
Experimental Protocols
For researchers aiming to explore this chemical space, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of these compounds.
Synthesis of 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-1,2-dihydropyrimidine-2-thione (5a)
This protocol is adapted from Al-Abdullah et al. (2011)[5].
Step 1: Synthesis of Chalcone Intermediate (3a)
-
Dissolve 6-acetyltetralin (0.01 mol) and 2,6-dichlorobenzaldehyde (0.01 mol) in ethanol (30 mL).
-
Add an aqueous solution of potassium hydroxide (40%, 10 mL) dropwise to the mixture while stirring at room temperature.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure chalcone 3a .
Step 2: Synthesis of Thioxopyrimidine (5a)
-
To a solution of the chalcone 3a (0.01 mol) in ethanol (50 mL), add thiourea (0.012 mol).
-
Add a solution of potassium hydroxide (0.03 mol) in water (4 mL).
-
Heat the mixture under reflux for 24 hours.
-
After cooling, reduce the volume of the solvent under vacuum.
-
Acidify the residue with dilute HCl.
-
Filter the resulting precipitate, wash with water, dry, and crystallize from aqueous ethanol to yield the final product 5a .
Caption: Experimental workflow for the synthesis of tetralin-thioxopyrimidines.
Protocol for Anticancer Activity Screening (MTT Assay)
This is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against adherent cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment[7].
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[8]. Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[8]. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader[8].
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value[7].
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes in each well should be 50 or 100 µL[9][10].
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells[10].
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only)[10].
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism[10]. This can be assessed visually or by measuring the optical density with a plate reader.
Conclusion and Future Perspectives
The amalgamation of the tetralin and thiourea scaffolds offers a promising, albeit complex, platform for the design of new therapeutic agents. The current body of research, primarily focused on anticancer applications, reveals that the specific linkage and resulting molecular architecture are critical determinants of biological activity. As demonstrated, the conversion of a highly active tetralin-chalcone into a thioxopyrimidine derivative can lead to a significant loss of potency, highlighting that the simple combination of two active pharmacophores does not guarantee an enhanced effect.
This guide underscores the necessity for systematic and comparative studies. Key future directions should include:
-
Synthesis of N-tetralinyl-N'-aryl thioureas: A focused library of these simpler, non-heterocyclic analogues should be synthesized to establish a direct SAR based on the substitution pattern of the aryl ring.
-
Broad-Spectrum Biological Screening: These novel compounds should be evaluated for a wider range of activities, with a particular emphasis on their antimicrobial potential against clinically relevant pathogens.
-
Mechanistic Studies: Elucidating the precise mechanism of action for the most potent compounds is crucial for rational drug design and optimization.
By pursuing these avenues, the full therapeutic potential of tetralin-based thioureas can be systematically explored and potentially exploited in the development of next-generation medicines.
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In vitro efficacy of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea vs other enzyme inhibitors
A Comparative Guide to the In Vitro Efficacy of Phosphodiesterase 9A (PDE9A) Inhibitors: A Case Study of BAY 73-6691
Senior Application Scientist Note: A comprehensive search for the in vitro efficacy of "(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea" did not yield specific data on its activity against a particular enzyme. Thiourea derivatives are known to exhibit a wide range of biological activities, including enzyme inhibition against various targets such as cholinesterases and enzymes implicated in diabetes.[1][2][3] However, without specific studies on the requested compound, a direct comparison is not feasible.
To fulfill the spirit of your request for a detailed, data-driven comparison guide, we will pivot to a well-characterized enzyme inhibitor, BAY 73-6691 , a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A). This guide will serve as a comprehensive example of how to structure an in-depth technical comparison, adhering to the rigorous standards of scientific integrity and data visualization you require.
Introduction to Phosphodiesterase 9A (PDE9A) as a Therapeutic Target
Phosphodiesterase 9A (PDE9A) is a cGMP-specific phosphodiesterase, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[4][5] cGMP is a crucial second messenger in numerous signaling pathways, including those involved in neuronal function and synaptic plasticity.[6] The nitric oxide (NO)/cGMP pathway, in particular, is vital for learning and memory processes.[6][7] By breaking down cGMP, PDE9A effectively dampens these signaling cascades.[8] Consequently, inhibiting PDE9A is a promising therapeutic strategy for enhancing cognitive function in neurodegenerative disorders like Alzheimer's disease.[9][10]
BAY 73-6691 was the first potent and selective PDE9A inhibitor to be developed and has been instrumental in studying the function of this enzyme.[9][11] This guide will compare its in vitro performance against other known PDE9A inhibitors.
Comparative In Vitro Efficacy of PDE9A Inhibitors
The primary metric for evaluating the in vitro efficacy of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (Human) | IC50 (Murine) | Selectivity | Reference(s) |
| BAY 73-6691 | PDE9A | 55 nM | 100 nM | High selectivity over other PDE families | [11][12] |
| PF-04447943 | PDE9A | 1.7 µM (EC50 in cells) | - | Selective PDE9A inhibitor | [13][14] |
| Osoresnontrine (BI 409306) | PDE9A | - | - | Potent and selective PDE9 inhibitor | [15] |
| Edelinontrine | PDE9A | - | - | Potent and selective PDE9 inhibitor | [15] |
| DB987 | PDE9A | 5.35 nM | - | Potent PDE9 inhibitor | [16] |
| Cannabidiol (CBD) | PDE9A | 110 nM | - | Identified as a PDE9 inhibitor | [16][17] |
As the data indicates, BAY 73-6691 demonstrates potent inhibition of both human and murine PDE9A in the nanomolar range.[11][12] Its high selectivity is a critical feature, minimizing off-target effects and potential side effects. Other compounds, such as the recently identified DB987, show even greater potency in vitro.[16]
The cGMP Signaling Pathway and the Role of PDE9A
PDE9A plays a critical role in modulating cGMP levels, which are central to downstream signaling cascades. In neuronal cells, nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from GTP.[4] cGMP then activates Protein Kinase G (PKG), leading to the phosphorylation of various substrates, including transcription factors like CREB (cAMP response element-binding protein), which is involved in long-term potentiation and memory formation.[10][18] PDE9A hydrolyzes cGMP to GMP, thus terminating the signal.[8] Inhibition of PDE9A leads to an accumulation of cGMP, prolonged PKG activation, and enhanced downstream signaling.
Conclusion
BAY 73-6691 stands as a potent and selective inhibitor of PDE9A, demonstrating significant efficacy in in vitro assays. [11][12]Its ability to modulate the cGMP signaling pathway underscores the therapeutic potential of targeting PDE9A for cognitive enhancement. [10][18]The detailed comparison with other inhibitors and the standardized protocol provided here offer a robust framework for researchers in drug discovery to evaluate novel compounds targeting this important enzyme. While the originally requested compound, this compound, remains uncharacterized in this context, the principles and methodologies outlined in this guide are broadly applicable to the in vitro assessment of any potential enzyme inhibitor.
References
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van der Staay, F. J., Rutten, K., Bärfacker, L., Devry, J., Dittrich, S., Flohr, F., Griebel, G., Hüsgen, K., Jürgensen, S., & Klaus, A. (2008). The novel selective PDE9 inhibitor BAY 73-6691 improves learning and memory in rodents. Neuropharmacology, 55(5), 908–918. [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea on Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic potential of the novel synthetic compound, (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (THNT), against various human cancer cell lines. We will delve into the experimental design for evaluating its efficacy, present a comparative analysis with established chemotherapeutic agents, and explore its potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The thiourea pharmacophore (-HN-C(=S)-NH-) is a key structural feature that allows for diverse chemical modifications, leading to compounds with potent anticancer properties.[2] These derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, prostate, and lung.[2][3] The anticancer effects of thiourea derivatives are often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression.[4]
The compound of interest, this compound (THNT), incorporates a tetrahydronaphthalene moiety, a structural feature present in other compounds with demonstrated antitumor activity.[5][6] This guide outlines a rigorous, self-validating experimental approach to characterize the cytotoxic profile of THNT and compare its performance against standard-of-care chemotherapeutics.
Experimental Design: A Framework for Assessing Cytotoxicity
To objectively evaluate the cytotoxic effects of THNT, a well-controlled in vitro study is essential. The following sections detail the rationale behind the chosen methodologies and provide step-by-step protocols.
Cell Line Selection
The choice of cancer cell lines is critical for a comprehensive assessment of a compound's anticancer spectrum. For this investigation, a panel of human cancer cell lines representing different tumor types is proposed:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
A549: A human lung carcinoma cell line.
In addition to the cancer cell lines, a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or human dermal fibroblasts (HDF), should be included to assess the selectivity of the compound. A favorable therapeutic window is indicated by high toxicity towards cancer cells and low toxicity towards normal cells.
Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cell viability. The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A potential signaling pathway for THNT-induced apoptosis.
Further experiments, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise mechanism of action of THNT.
Conclusion
This guide has provided a comprehensive framework for the evaluation of the cytotoxic potential of this compound. The proposed experimental design, including the use of a panel of cancer cell lines, a reliable cytotoxicity assay, and comparison with standard chemotherapeutic agents, ensures a robust and objective assessment. The hypothetical data and mechanistic insights presented here serve as a foundation for future research into this promising class of compounds. The observed selectivity of many thiourea derivatives for cancer cells over normal cells highlights their potential as leads for the development of safer and more effective anticancer therapies.
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Kubacka, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6543. [Link]
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Abdel-Aziz, A. A.-M., et al. (2020). 1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. Bioorganic Chemistry, 99, 103831. [Link]
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A Senior Application Scientist's Guide to Molecular Docking of Thiourea Derivatives with Target Enzymes
Thiourea and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Their capacity for potent and specific enzyme inhibition has established them as leading candidates in the development of novel therapeutics. At the heart of modern drug design, molecular docking serves as an indispensable computational tool, providing predictive insights into the binding modes and affinities of these derivatives with their protein targets.[4][5]
This guide offers an in-depth comparison of molecular docking studies involving thiourea derivatives against several therapeutically significant enzymes. Moving beyond a mere recitation of data, we will dissect the causal relationships between molecular structure, binding interactions, and inhibitory activity, providing a framework for both interpreting existing literature and designing future investigations.
The Principle of Interaction: Why Thiourea Derivatives are Effective Enzyme Inhibitors
The efficacy of the thiourea scaffold lies in its unique electronic and structural properties. The thiocarbonyl group (C=S) and the two adjacent amino groups (-NH) create a reactive and flexible core capable of forming multiple, simultaneous non-covalent interactions within an enzyme's active site. These include hydrogen bonds, hydrophobic interactions, and coordination with metal ions, making them highly adaptable inhibitors for diverse enzyme families.[1]
Caption: Conceptual diagram of a thiourea derivative's multi-modal interactions within an enzyme active site.
Comparative Analysis I: Tyrosinase Inhibitors for Hyperpigmentation Disorders
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its inhibition is a primary strategy for developing agents to treat hyperpigmentation disorders.[6][7][8] Several studies have successfully employed molecular docking to rationalize the potent inhibitory activity of novel thiourea derivatives against this target.
A critical analysis reveals that the most potent inhibitors often feature moieties capable of directly interacting with the catalytic copper ions in the tyrosinase active site. For instance, in a study of indole-thiourea derivatives, the top-performing compound, 4b , demonstrated superior binding energy compared to the standard inhibitor, kojic acid.[6][7] Docking simulations revealed that the thiourea core was positioned to interact with the catalytic histidine residues and copper atoms.[8]
| Derivative Class | Specific Compound | Target Enzyme (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Experimental IC₅₀ (µM) | Reference |
| Indole-Thiourea | Compound 4b | Mushroom Tyrosinase (mTYR) | -7.0 | Strong H-bonds | 5.9 ± 2.47 | [6][7] |
| Bis-Thiourea | Compound 4 (Cl-substituted) | Mushroom Tyrosinase | -7.0 | Pi-interactions (H61, H259, F264), H-bond (T261) | Outperforms Kojic Acid | [8] |
| Phenylthiourea (PTU) | PTU | Catechol Oxidase (1BUG) | Not Specified | Bridges two copper ions via thiourea moiety | Potent Inhibitor | [9] |
| Drug Repurposing | Thioacetazone | Mushroom Tyrosinase | Not Specified | H-bond via nitrogen, contacts via thione | 14 | [9][10] |
| Drug Repurposing | Ambazone | Mushroom Tyrosinase | Not Specified | H-bond via nitrogen, contacts via thione | 15 | [9][10] |
Field-Proven Insight: The consistent outperformance of thiourea derivatives over standards like kojic acid is often attributable to their bidentate chelation capability, where the sulfur and a nitrogen atom of the thiourea backbone can coordinate with the two copper ions in the active site. This is a crucial mechanistic detail that docking studies help to elucidate, guiding the design of compounds with optimized geometries for this interaction. The stability of these interactions is often further validated using more computationally intensive methods like Molecular Dynamics (MD) simulations.[6][8]
Comparative Analysis II: Urease Inhibitors for Gastric Pathologies
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for bacteria like Helicobacter pylori, the primary cause of peptic ulcers.[2][11] Thiourea derivatives have been extensively studied as potent urease inhibitors, with docking studies serving to confirm their binding interactions with the enzyme's active site, particularly the di-nickel center.
Docking analyses consistently show the thiourea moiety orienting itself to interact with the nickel ions and key amino acid residues like histidine and aspartate.[12] This interaction blocks the catalytic hydrolysis of urea, neutralizing the enzyme's pathogenic effect.
| Derivative Class | Specific Compound | Target Enzyme (PDB ID) | Experimental IC₅₀ (µM) | Key Docking Interactions | Reference |
| Phenyl Acetamide Thiourea | Compound 1 | Jack Bean Urease | 10.11 ± 0.11 | Binds to active site | [13] |
| Tryptamine-Thiourea | Compound 14 (o-CH₃ subst.) | Jack Bean Urease | 11.4 ± 0.4 | Non-competitive binding mode identified | [11] |
| Proline-linked Thiourea | Compound Id | Jack Bean Urease (4H9M) | Good Activity | H-bonds (ASP A:494, ALA A:636), π-alkyl (HIS A:409, HIS A:492) | [12] |
| Quinoline-based Acyl Thiourea | Various | Not Specified | 1.19 - 18.92 | Interactions with the enzyme's active site | [14] |
Causality in Protocol: The choice to use Jack Bean Urease for many of these studies is a practical one; it is readily available and its crystal structure is well-characterized, providing a reliable model for the less accessible bacterial ureases. Docking studies against this model have successfully guided the development of compounds with potent in-vitro activity.[11][13]
Comparative Analysis III: Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc metalloenzymes involved in numerous physiological processes. Inhibitors of specific CA isoforms are used as diuretics, anti-glaucoma agents, and anti-cancer therapeutics.[15][16] Thiourea derivatives have emerged as a promising class of CA inhibitors.
Docking studies are pivotal in this context for predicting isoform selectivity. The primary interaction mechanism involves the thiourea moiety coordinating with the catalytic Zn²⁺ ion in the active site, displacing a water molecule/hydroxide ion essential for catalysis.[17] The substituents on the thiourea scaffold then form secondary interactions with residues lining the active site, which vary between isoforms, thereby conferring selectivity.
| Derivative Class | Specific Compound | Target Isoform | Experimental IC₅₀ (µM) | Key Docking Interactions | Reference |
| Bisindolylmethane-Thiourea | Compound 3j (p-NO₂ subst.) | Carbonic Anhydrase II | Active | Nitro group interacts with Zn²⁺ ion | [17] |
| General Thioureas | Various | Carbonic Anhydrase II | 1.90 - 25.90 | Interactions with key residues of CA | [15] |
| Sulfonamide-Thiourea Hybrids | Compound 11 | hCA IX | 0.17 ± 0.05 | Not Specified | [18] |
| Sulfonamide-Thiourea Hybrids | Compound 9 | hCA II | 0.18 ± 0.05 | Not Specified | [18] |
Expert Insight: While the core interaction with zinc is crucial, achieving isoform selectivity (e.g., for tumor-associated CA IX over the ubiquitous CA II) is the primary challenge. Docking studies allow for the rational design of derivatives with bulkier or specifically charged side chains that can exploit the subtle topographical differences between the active sites of different CA isoforms.[18]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure the trustworthiness of in-silico predictions, a rigorous and self-validating protocol is essential. This workflow integrates preparatory steps, the docking simulation itself, and crucial validation checks.
Caption: A comprehensive and validated workflow for molecular docking studies.
Step-by-Step Methodology:
-
Target Protein Preparation:
-
Source: Obtain the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).
-
Cleaning: Using molecular modeling software (e.g., MOE, PyMOL, Chimera), remove all non-essential components like water molecules, co-solvents, and any existing ligands.[19]
-
Protonation: Add polar hydrogens and assign appropriate protonation states to amino acid residues, particularly histidines in the active site, as this is critical for accurate hydrogen bond prediction.
-
Charge Assignment: Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structure of the thiourea derivative and convert it to a 3D conformation.
-
Energy Minimization: Perform energy minimization using a suitable force field to obtain a low-energy, stable conformation. This is a critical step to ensure the starting ligand geometry is realistic.
-
-
Protocol Validation: The Re-docking Imperative:
-
Rationale: Before docking novel compounds, the protocol's ability to reproduce known binding modes must be confirmed.[20][21] This is the cornerstone of a trustworthy docking system.
-
Procedure: Extract the native co-crystallized ligand from the PDB file. Dock this same ligand back into the prepared protein structure using your chosen algorithm.
-
Success Criterion: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is widely accepted as a successful validation, indicating the docking protocol is reliable.[20][22]
-
-
Molecular Docking Simulation:
-
Grid Generation: Define a simulation box (or "grid") that encompasses the entire active site of the enzyme.
-
Execution: Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide). The software will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose.
-
-
Post-Docking Analysis and Experimental Correlation:
-
Ranking: Analyze the output, which typically includes a ranked list of binding poses based on their calculated binding energy or docking score. A lower binding energy generally indicates a more favorable interaction.[5]
-
Visualization: Visually inspect the top-ranked poses to understand the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the thiourea derivative and the enzyme's active site residues.
-
The Final Test: The ultimate validation is the correlation between in-silico predictions and in-vitro experimental data.[4][23] A successful docking study will show a strong trend where compounds with the best docking scores also exhibit the lowest experimental IC₅₀ values.
-
References
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Discovery of Indole-Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PubMed. [Link]
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Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. [Link]
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Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Taylor & Francis Online. [Link]
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Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. [Link]
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Synthesis, biological evaluation, and docking studies of novel thiourea derivatives of bisindolylmethane as carbonic anhydrase II inhibitor. PubMed. [Link]
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Benzilydene and thiourea derivatives as new classes of carbonic anhydrase inhibitors: an in vitro and molecular docking study. Ministry of Health and Prevention, United Arab Emirates. [Link]
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3D molecular docking interactions of thiourea and benzylidene... ResearchGate. [Link]
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Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC, NIH. [Link]
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Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. [Link]
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Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PMC, NIH. [Link]
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SYNTHESIS, ANTIMICROBIAL ACTIVITY, UREASE INHIBITION AND MOLECULAR DOCKING STUDIES OF NEW PROLINE LINKED THIOUREA DERIVATIVES. Revue Roumaine de Chimie. [Link]
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Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. PubMed. [Link]
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Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. Pharmacy Education. [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]
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Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega. [Link]
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Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). ResearchGate. [Link]
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Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies. Taylor & Francis Online. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. [Link]
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Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC, NIH. [Link]
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Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC, NIH. [Link]
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Correlation between molecular docking and experiment. The calculated... ResearchGate. [Link]
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Lessons from Docking Validation. Michigan State University. [Link]
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Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]
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A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]
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A Comparative Guide to the Antioxidant Activity of Novel Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous diseases.[1][2] Antioxidants mitigate this damage by neutralizing free radicals, making them a critical area of research for the development of new therapeutic agents.[1][3][4]
Mechanistic Insights into the Antioxidant Action of Thiourea Compounds
The antioxidant activity of thiourea derivatives is primarily attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[5] The core thiourea moiety (H-N-C=S) plays a crucial role in this process.[5] Theoretical and experimental studies suggest that the hydrogen atom transfer (HAT) mechanism is often the preferred pathway for radical scavenging by thiourea derivatives.[5][6]
Furthermore, some thiourea compounds may exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway.[7] This pathway is a central regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and initiates the transcription of a battery of antioxidant and cytoprotective genes.
Comparative Evaluation of Antioxidant Activity
The antioxidant efficacy of novel thiourea compounds is typically evaluated using a panel of in vitro assays. Each assay provides a different measure of antioxidant capacity, and a combination of methods is recommended for a comprehensive assessment. The most commonly employed assays include the DPPH, ABTS, and FRAP assays.[7][8][9] The antioxidant potential is often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater antioxidant activity.[7]
Below is a summary of comparative antioxidant activity for a selection of novel thiourea derivatives from recent studies.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II) Equivalent) | Reference Standard (IC50/Value) |
| Compound 2a | More active than standard | - | - | BHA (IC50 = 44.2 ± 0.24)[1] |
| Compound 2c | - | More active than standard | - | Ascorbic Acid |
| 1,3-diphenyl-2-thiourea (DPTU) | 710 ± 1 | 44 ± 1 | Not Reported | - |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 ± 15 | 2400 ± 21 | Not Reported | - |
| Compound 15 | Potent Activity | - | - | BHA (IC50 = 44.2 ± 0.24)[1] |
Note: The specific reference standards and their concentrations can vary between studies. Direct comparison of IC50 values across different studies should be done with caution.
The data clearly indicates that structural modifications to the thiourea backbone significantly influence antioxidant activity. For instance, the substitution pattern on the phenyl rings of DPTU and BPTU dramatically impacts their radical scavenging capabilities, with DPTU being significantly more potent.[6]
Experimental Protocols for Key Antioxidant Assays
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.[3][10] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.[3][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Adjust the absorbance of the solution to approximately 1.0 at 517 nm.[7]
-
Sample Preparation: Dissolve the thiourea compounds in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions.[7] Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Initiation of Reaction: Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12] The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[11]
Diagram of DPPH Assay Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[13] The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at approximately 734 nm.[13]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]
-
Working Solution: On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare serial dilutions of the thiourea compounds as described for the DPPH assay.
-
Reaction and Measurement: Mix the sample dilutions with the ABTS•+ working solution and measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).[12][13]
-
Calculation: The percentage of ABTS•+ scavenging activity and the IC50 value are calculated similarly to the DPPH assay.[13]
Diagram of ABTS Assay Workflow:
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Safety Operating Guide
Proper Disposal of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the established hazardous properties of the parent compound, thiourea, and its derivatives. It is imperative for all personnel to handle this compound with the utmost caution, adhering to rigorous safety protocols to mitigate potential health and environmental risks.
Hazard Assessment and Core Safety Principles
This compound, as a derivative of thiourea, should be presumed to exhibit similar hazardous characteristics. Thiourea and its related compounds are recognized for their significant health and environmental risks.[1][2]
Key Hazards Associated with Thiourea Compounds:
| Hazard Classification | Description | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2][3][4][5][6] |
| Carcinogenicity | Suspected of causing cancer. | [1][2][4][7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [2][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [6][8] |
Due to these intrinsic hazards, a guiding principle of precaution must be adopted. All waste generated from the use of this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8][9]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol outlines the critical stages from waste generation to final disposal.
Immediate Handling and Segregation at the Point of Generation
All waste containing this compound must be segregated at the source to prevent cross-contamination with other waste streams.[2] This includes:
-
Solid Waste: Unused or expired compound, contaminated filter paper, and weighing boats.
-
Liquid Waste: Solutions containing the compound.
-
Contaminated Materials: Gloves, bench protectors, pipette tips, and any other disposable items that have come into contact with the chemical.
These waste streams should be collected in designated, compatible, and clearly labeled hazardous waste containers.[2][9]
Waste Containerization and Labeling
Proper containerization and labeling are critical for safe storage and disposal.
-
Container Selection: Use only approved, leak-proof hazardous waste containers that are chemically compatible with thiourea compounds.[2][9][10] Avoid using foodstuff containers.[11] For liquid waste, ensure the container is designed for liquids.[10]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste."[12][13] The label must also include:
-
The full chemical name: "this compound" (no abbreviations).[9]
-
The approximate concentration or percentage of the compound in the waste.[9]
-
Appropriate hazard pictograms (e.g., health hazard, environmental hazard).[2]
-
The date when waste was first added to the container (accumulation start date).[14]
-
Storage in a Satellite Accumulation Area (SAA)
Designate a Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation, for the temporary storage of hazardous waste containers.[11][12]
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizers.[15][16]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills.[9]
-
Container Integrity: Keep waste containers securely closed except when adding waste.[9][10][11] Regularly inspect containers for any signs of leakage or deterioration.[10][11]
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Waste Management Workflow for this compound.
Arranging for Final Disposal
Once a waste container is full, or within the time limits specified by your institution and local regulations (often six to twelve months), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][14][17] Never attempt to dispose of hazardous waste personally.
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable equipment and surfaces is essential to prevent unintended exposure and cross-contamination.
Decontamination Protocol:
-
Prepare Decontamination Solution: Prepare a suitable decontamination solution. A mild laboratory detergent solution is generally effective for initial cleaning.
-
Initial Wipe-Down: Wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves), carefully wipe down all contaminated surfaces and equipment with the detergent solution.
-
Rinsing: For equipment, the first rinse should be collected and disposed of as hazardous waste.[9] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[9]
-
Final Cleaning: Proceed with a standard laboratory cleaning procedure for the equipment.
-
Surface Decontamination: For benchtops and fume hoods, after the initial wipe-down, clean the area again with a fresh cleaning solution.
-
Dispose of Cleaning Materials: All disposable materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste.
The following diagram outlines the decontamination process.
Caption: Decontamination Workflow for Thiourea Compounds.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
Conclusion
The responsible management and disposal of this compound are paramount for ensuring a safe laboratory environment and protecting the ecosystem. By adhering to the principles of hazard recognition, proper segregation, secure containment, and established disposal protocols, researchers can minimize the risks associated with this and other thiourea-derived compounds. Always consult your institution's specific waste management guidelines and EHS department for any questions or concerns.
References
- Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide. Benchchem.
- Thiourea: Unraveling Its Diverse Applications. Annexe Chem Pvt Ltd.
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea. Benchchem.
- Safety Data Sheet: thiourea. Chemos GmbH&Co.KG.
- Thiourea SDS. Hill Brothers Chemical Company.
- Thiourea. Santa Cruz Biotechnology.
- Thiourea (CICADS 49, 2003). INCHEM.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- Ethylene Thiourea CAS 96-45-7: Uses, Properties, and Environmental Impact.
- Thiourea - 15th Report on Carcinogens. NCBI Bookshelf.
- Understanding Thiourea: Risks and Benefits for Industry Use.
- Managing Hazardous Chemical Waste in the Lab.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Chemical Waste. Environmental Health & Safety (EHS).
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- Ethylene Thiourea. OSHA.
- Laboratory Waste Management: The New Regulations.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
- THIOUREA. Occupational Safety and Health Administration - OSHA.
- SAFETY DATA SHEET. Fisher Scientific.
- Thiourea SDS (Safety Data Sheet). Flinn Scientific.
- Thiourea Crystal (Thiocarbamide), ACS - 5835 - SAFETY DATA SHEET.
- Safety Data Sheet: Thiourea. Carl ROTH.
- Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022. Redox.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. fishersci.com [fishersci.com]
- 4. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. redox.com [redox.com]
- 7. Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
